Product packaging for 4-(Pyridin-4-yl)phenol(Cat. No.:CAS No. 77409-99-5)

4-(Pyridin-4-yl)phenol

Cat. No.: B1449480
CAS No.: 77409-99-5
M. Wt: 171.19 g/mol
InChI Key: DANMQSWQAGVFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Pyridin-4-yl)phenol is an organic compound featuring a phenol group linked directly to a pyridinyl ring. This structure classifies it as a bispyridyl phenol, making it a valuable heteroaromatic building block in medicinal chemistry and chemical biology research. Its molecular framework is commonly utilized as a key synthetic intermediate or core scaffold in the development of novel small molecules for various research applications. The compound's structure suggests its potential utility in the exploration of multitarget inhibitors . Research into similar molecular patterns has shown that extended positive substructures can be critical for the prediction and development of compounds that interact with multiple biological targets, such as ATP-binding cassette (ABC) transporters . Furthermore, the pyridinylphenol scaffold is of significant interest in kinase inhibitor research . While not directly tested on this compound, highly selective inhibitors incorporating similar heteroaromatic systems have been developed and characterized as chemical probes for specific kinases, demonstrating the importance of such scaffolds in tool compound development . Researchers may employ this compound in the synthesis of more complex molecules or as a starting point for fragment-based drug discovery. Its rigid, planar structure can contribute to specific binding interactions with protein targets. Safety Note: This product is sold for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B1449480 4-(Pyridin-4-yl)phenol CAS No. 77409-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANMQSWQAGVFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434086
Record name 4-(Pyridin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77409-99-5
Record name 4-(Pyridin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-4-yl)phenol: A Versatile Building Block in Chemical and Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-(Pyridin-4-yl)phenol. This bifunctional molecule, possessing both a phenolic hydroxyl group and a pyridyl nitrogen, is a cornerstone in the fields of medicinal chemistry, supramolecular chemistry, and materials science. Its unique electronic and structural characteristics make it a valuable synthon for the development of novel kinase inhibitors, the construction of intricate supramolecular assemblies, and the fabrication of functional metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the utility of this versatile compound.

Introduction

This compound, with the chemical formula C₁₁H₉NO, is an aromatic heterocyclic compound that has garnered significant attention for its dual-functionality. The presence of a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridyl nitrogen atom) within the same rigid molecular framework underpins its utility as a versatile building block. This unique structural feature allows for the formation of predictable and robust intermolecular interactions, a key principle in crystal engineering and the design of supramolecular architectures.

In the realm of medicinal chemistry, the 4-arylpyridine scaffold is a privileged structure found in numerous biologically active compounds. Specifically, derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The phenol moiety can engage in crucial hydrogen bonding interactions within the kinase active site, while the pyridine ring can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Furthermore, the pyridyl nitrogen provides a coordination site for metal ions, making this compound an excellent ligand for the construction of metal-organic frameworks (MOFs). These materials, characterized by their high porosity and tunable properties, have shown promise in gas storage, catalysis, and drug delivery.

This guide will delve into the fundamental chemical and structural aspects of this compound, provide a detailed synthetic protocol, and explore its diverse applications, with a focus on its role in drug discovery and materials science.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are central to its diverse applications. A summary of its key identifiers and properties is presented below.

Chemical Structure and Identifiers

The molecule consists of a phenol ring substituted at the para position with a pyridine ring.

  • IUPAC Name: this compound[1]

  • CAS Number: 77409-99-5[1]

  • Molecular Formula: C₁₁H₉NO[1]

  • SMILES: C1=CC(=CC=C1C2=CC=NC=C2)O[1]

  • InChI Key: DANMQSWQAGVFKV-UHFFFAOYSA-N[1]

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed.

PropertyValueSource
Molecular Weight 171.19 g/mol [1]
Physical State Solid
XlogP (Computed) 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

The presence of both a hydrogen bond donor (phenol -OH) and acceptors (pyridine N and phenol O) is a critical feature that dictates its role in supramolecular chemistry and drug-receptor interactions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound. The expected spectral features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenol and pyridine rings. The protons on the phenol ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the pyridine ring will also appear as two doublets. The chemical shift of the phenolic proton is variable and depends on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will display signals for all eleven carbon atoms, though symmetry may lead to fewer than eleven unique signals. The carbon attached to the hydroxyl group (ipso-carbon) of the phenol ring is expected to have a chemical shift in the range of 150-160 ppm.[2] The carbons of the pyridine ring will also show characteristic shifts. Quaternary carbons, such as the one at the junction of the two rings, will typically exhibit weaker signals.[3][4]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups.[1]

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.[5][6]

  • Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are indicative of the C-H bonds of the aromatic rings.[7]

  • C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds in the aromatic rings and the carbon-nitrogen bonds in the pyridine ring.[8]

  • C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region is attributed to the stretching of the C-O bond of the phenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at an m/z of approximately 171.19.[1] Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 172.07570 and [M-H]⁻ at m/z 170.06114.[9]

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Suzuki-Miyaura Cross-Coupling Reaction

The general scheme for the synthesis of this compound via a Suzuki-Miyaura coupling is depicted below. This typically involves the reaction of 4-bromophenol with pyridine-4-boronic acid or vice versa.

Suzuki_Coupling cluster_reactants Reactants cluster_product Product Reactant1 4-Bromophenol Product This compound Reactant1->Product + Reactant2 Pyridine-4-boronic acid Reactant2->Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures.

Materials:

  • 4-Bromophenol

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a minimal amount of 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 3:1 mixture of 1,4-dioxane and degassed water.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the product by NMR, IR, and mass spectrometry.

Applications of this compound

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 4-arylpyridine motif is a key pharmacophore in a number of kinase inhibitors. The pyridyl nitrogen can act as a hydrogen bond acceptor, while the phenol can act as a hydrogen bond donor, both of which can form critical interactions with the amino acid residues in the ATP-binding pocket of kinases. Derivatives of this compound have been investigated as inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases and neurodegenerative disorders.[10] The modular nature of the Suzuki-Miyaura coupling allows for the facile synthesis of libraries of analogs for structure-activity relationship (SAR) studies.[11][12]

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor This compound Derivative Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Pyridine Pyridine Ring Pyridine->Hinge H-bond Phenol Phenol Ring Phenol->Hinge H-bond R_group R-group R_group->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Schematic of this compound derivatives as kinase inhibitors.

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to act as both a hydrogen bond donor and acceptor makes it an excellent building block for the construction of supramolecular assemblies. It can form predictable hydrogen bonding patterns, such as the robust phenol-pyridine heterosynthon, which is a common motif in co-crystal engineering. This allows for the design of complex architectures with desired properties, such as specific solid-state packing or altered physicochemical properties of an active pharmaceutical ingredient (API).

Materials Science: A Ligand for Metal-Organic Frameworks (MOFs)

The pyridyl nitrogen of this compound can coordinate to metal ions, making it a useful ligand for the synthesis of metal-organic frameworks (MOFs).[13][14][15][16] The phenol group can be further functionalized to introduce additional coordination sites or to modify the properties of the resulting MOF. These materials have potential applications in gas storage, separation, and catalysis. The solvothermal synthesis of MOFs using pyridyl-containing ligands is a well-established method.[14][16]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable molecule with a broad range of applications in both academic and industrial research. Its unique combination of a phenolic hydroxyl group and a pyridyl nitrogen atom within a rigid aromatic framework provides a powerful platform for the design and synthesis of novel compounds with tailored properties. From the development of life-saving kinase inhibitors to the construction of advanced materials like MOFs, this compound will undoubtedly continue to be a key building block in the advancement of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-4-yl)phenol: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Pyridin-4-yl)phenol

This compound is a versatile heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. Its unique molecular architecture, featuring a phenolic hydroxyl group and a pyridine ring, imparts a range of desirable physicochemical properties. This structure is a common scaffold in medicinal chemistry, serving as a key building block for various therapeutic agents. In materials science, its ability to form hydrogen bonds and coordinate with metal ions makes it a valuable component in the design of functional materials, including liquid crystals and metal-organic frameworks.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the underlying reaction mechanisms. We will delve into the practical aspects of these syntheses, offering field-proven insights into experimental choices and protocol optimization.

Core Synthetic Strategies: A Focus on Cross-Coupling Reactions

The construction of the C-C bond between the phenyl and pyridyl rings is the cornerstone of this compound synthesis. Modern synthetic organic chemistry offers a powerful toolkit for such transformations, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient methods.[1][2] These reactions are favored for their high yields, mild reaction conditions, and broad functional group tolerance.[3] This guide will focus on the two most prominent palladium-catalyzed cross-coupling reactions for the synthesis of this compound: the Suzuki-Miyaura coupling and the Negishi coupling.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5][6] For the synthesis of this compound, this can be achieved through two primary disconnection approaches:

  • Route A: Coupling of a 4-halophenol with 4-pyridylboronic acid.

  • Route B: Coupling of 4-halopyridine with 4-hydroxyphenylboronic acid.

Mechanistic Insights into the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Aryl-Pd(II)-X_L2 R¹-Pd(II)-X      |     L₂ Oxidative_Addition->Aryl-Pd(II)-X_L2 Transmetalation Transmetalation Aryl-Pd(II)-X_L2->Transmetalation Aryl-Pd(II)-Aryl_L2 R¹-Pd(II)-R²      |     L₂ Transmetalation->Aryl-Pd(II)-Aryl_L2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base Base BX(OR)2 [B(OR)₂(OH)]⁻

General catalytic cycle of the Suzuki-Miyaura coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromophenol), forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron species (e.g., 4-pyridylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound (Route A)

This protocol outlines the synthesis from 4-bromophenol and 4-pyridylboronic acid.

Materials:

  • 4-Bromophenol

  • 4-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a degassed solution of 1,4-dioxane and water (4:1 v/v), add 4-bromophenol (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Spath-purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-catalyst or generate it in situ by adding palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices
  • Choice of Catalyst and Ligand: Palladium catalysts are highly effective for cross-coupling reactions.[7] The choice of ligand is crucial; triphenylphosphine is a common and effective ligand for many Suzuki couplings. More complex and electron-rich phosphine ligands can sometimes improve yields and reaction rates, especially with less reactive halides.[8]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst deactivation.

Parameter Typical Range/Condition Rationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand-to-Metal Ratio 2:1 to 4:1Ensures catalyst stability and activity.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, Toluene/WaterProvides a biphasic system to dissolve all reactants.
Temperature 80-110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

The Negishi Coupling Pathway

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate.[9][10] It is known for its high functional group tolerance and reactivity.[11]

Mechanistic Insights into the Negishi Coupling

The catalytic cycle of the Negishi coupling is analogous to the Suzuki-Miyaura coupling, with the key difference being the use of an organozinc reagent in the transmetalation step.

Negishi_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Aryl-Pd(II)-X_L2 R¹-Pd(II)-X      |     L₂ Oxidative_Addition->Aryl-Pd(II)-X_L2 Transmetalation Transmetalation Aryl-Pd(II)-X_L2->Transmetalation Aryl-Pd(II)-Aryl_L2 R¹-Pd(II)-R²      |     L₂ Transmetalation->Aryl-Pd(II)-Aryl_L2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Organozinc R²-ZnX Organozinc->Transmetalation

General catalytic cycle of the Negishi coupling reaction.
Experimental Protocol: Negishi Synthesis of this compound

This protocol involves the coupling of 4-bromophenol with a 4-pyridylzinc reagent.

Materials:

  • 4-Bromopyridine

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl₂)

  • 4-Bromophenol

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

Part A: Preparation of the 4-Pyridylzinc Reagent

  • Dissolve 4-bromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF and add this solution to the lithiated pyridine at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. This forms the 4-pyridylzinc chloride solution.

Part B: Cross-Coupling Reaction

  • To the freshly prepared 4-pyridylzinc chloride solution, add 4-bromophenol (0.9 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Organozinc Reagent: Organozinc reagents are generally more reactive than organoboron compounds, which can sometimes lead to faster reaction times. However, they are also more sensitive to air and moisture, requiring stricter anhydrous and inert conditions.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst for Negishi couplings.

  • Anhydrous Conditions: The preparation of the organozinc reagent via lithiation requires strictly anhydrous conditions to prevent quenching of the highly basic organolithium intermediate.

Parameter Typical Range/Condition Rationale
Organozinc Formation -78 °C to room temperatureControlled temperature for the formation of the organolithium and subsequent transmetalation to zinc.
Catalyst Loading 2-5 mol%Sufficient to catalyze the reaction efficiently.
Solvent Anhydrous THFAprotic solvent suitable for organometallic reactions.
Quenching Saturated NH₄ClMildly acidic workup to destroy any unreacted organometallic species.

Other Synthetic Approaches

While Suzuki-Miyaura and Negishi couplings are the most prominent methods, other transition-metal-catalyzed reactions can also be employed for the synthesis of this compound and its derivatives.[12][13] These include:

  • Stille Coupling: Involves the coupling of an organotin compound with an organic halide. While effective, the toxicity of organotin reagents has limited its widespread use.

  • Hiyama Coupling: Utilizes an organosilicon compound as the coupling partner. This method is considered more environmentally friendly than the Stille coupling.

  • Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this reaction can be adapted for C-C bond formation under specific conditions.[14][15][16]

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings offering reliable and high-yielding pathways. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and the scale of the synthesis. A thorough understanding of the reaction mechanisms and the rationale behind the experimental conditions is paramount for the successful and efficient synthesis of this important chemical entity. This guide provides a solid foundation for researchers, scientists, and drug development professionals to approach the synthesis of this compound with confidence and scientific rigor.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Pyridin-4-yl)phenol: A Methodological and Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Pyridin-4-yl)phenol is a molecule of significant interest in medicinal chemistry and materials science due to its potential for forming diverse supramolecular assemblies through hydrogen bonding. While a definitive, publicly accessible single-crystal X-ray structure of this compound has not been reported in the primary literature or crystallographic databases to date, this guide provides a comprehensive framework for its crystal structure analysis. We will delve into the synthesis and characterization of this compound, explore the theoretical underpinnings of its expected crystal packing with a focus on hydrogen bonding, and present a detailed, field-proven protocol for single-crystal X-ray diffraction (SC-XRD) analysis. By examining related structures, we offer insights into the probable intermolecular interactions that govern the solid-state architecture of this compound, providing a valuable resource for researchers engaged in the study of pyridine-phenol systems and crystal engineering.

Introduction: The Significance of this compound in Solid-State Chemistry

This compound, with its bifunctional nature comprising a hydrogen bond donor (phenolic hydroxyl group) and a hydrogen bond acceptor (pyridine nitrogen), is an exemplary candidate for the construction of predictable and robust supramolecular structures.[1][2] The study of such systems is pivotal in the development of novel co-crystals, which can exhibit tailored physicochemical properties, including solubility, stability, and bioavailability, making them highly relevant to the pharmaceutical industry.[3] Understanding the intricate network of intermolecular interactions within the crystal lattice is paramount for controlling these properties. This guide will navigate the essential steps and considerations for a thorough crystal structure analysis of this compound, from synthesis to data interpretation, even in the absence of a published structure.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through established cross-coupling methodologies. While various synthetic routes exist for substituted pyridines, a common approach involves the Suzuki-Miyaura coupling reaction.[4]

Hypothetical Synthetic Protocol:

A general synthetic route could involve the coupling of a protected 4-hydroxyphenylboronic acid with a 4-halopyridine.

  • Materials: 4-Bromopyridine hydrochloride, 4-(tert-butyldimethylsilyloxy)phenylboronic acid, Palladium(II) acetate, S-Phos, Potassium phosphate, 1,4-Dioxane, Water.

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add 4-bromopyridine hydrochloride, 4-(tert-butyldimethylsilyloxy)phenylboronic acid, palladium(II) acetate, S-Phos, and potassium phosphate.

    • Add a degassed mixture of 1,4-dioxane and water.

    • Heat the reaction mixture under reflux and monitor by TLC or LC-MS for completion.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Deprotect the silyl ether using a suitable reagent (e.g., TBAF in THF) to yield this compound.

Spectroscopic Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the pyridine and phenol rings with characteristic chemical shifts and coupling constants. A broad singlet for the phenolic -OH proton.
¹³C NMR Distinct signals for all unique carbon atoms in the molecule.[5]
FTIR Characteristic vibrational bands for O-H stretching (broad), C=N and C=C aromatic stretching, and C-O stretching.[5]
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (171.19 g/mol ).[5]

Theoretical Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is expected to be dominated by strong and directional hydrogen bonds. The most probable interaction is the formation of a robust O-H···N heterosynthon between the phenolic hydroxyl group and the pyridine nitrogen atom.[1][2] This interaction is a well-established and reliable tool in crystal engineering for the assembly of co-crystals.[2]

Expected Hydrogen Bonding Motifs:

  • O-H···N Heterodimers: Formation of discrete dimeric units.

  • O-H···N Catemeric Chains: Head-to-tail arrangement of molecules forming infinite chains.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a significant role in the overall crystal packing. The interplay between these interactions will determine the final three-dimensional architecture of the crystal lattice.

A Comprehensive Protocol for Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The definitive method for elucidating the solid-state structure of this compound is single-crystal X-ray diffraction (SC-XRD).[6][7][8][9][10] This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal.[8][9]

Step-by-Step Experimental Workflow:

  • Crystal Growth:

    • Rationale: The cornerstone of a successful SC-XRD experiment is the availability of high-quality single crystals, typically 0.1-0.3 mm in size.[7]

    • Methodology: Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., methanol, ethanol, or acetone) is a common and effective method. Other techniques include vapor diffusion and cooling crystallization.

  • Data Collection:

    • Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for crystal manipulation, and a detector.[7]

    • Procedure:

      • A suitable crystal is selected and mounted on a goniometer head.[7]

      • The crystal is cooled in a stream of cold nitrogen to minimize thermal vibrations.

      • The diffractometer rotates the crystal while irradiating it with X-rays, and the detector collects the diffraction pattern.[10]

  • Structure Solution and Refinement:

    • Software: Specialized software packages such as SHELXS and SHELXL are used for structure solution and refinement.

    • Process:

      • The collected diffraction data is processed to determine the unit cell parameters and space group.

      • The "phase problem" is solved to obtain an initial electron density map.

      • An atomic model is built into the electron density map.

      • The model is refined by least-squares methods to improve the fit between the calculated and observed diffraction data.

Workflow for SC-XRD Analysis:

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure H_Bonding cluster_dimer Hypothetical O-H···N Hydrogen Bonding mol1 This compound mol2 This compound mol1->mol2 O-H···N

References

Spectroscopic data (NMR, IR, Mass Spec) of 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yl)phenol, a heterocyclic compound featuring both a pyridine and a phenol moiety, is a significant structural motif in medicinal chemistry and materials science. Its unique electronic properties and hydrogen bonding capabilities make it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of research and development efforts.

This in-depth technical guide provides a detailed analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide will delve into the interpretation of the spectral data, supported by experimental protocols and theoretical considerations, offering a valuable resource for scientists working with this compound.

Molecular Structure and Key Features

The structure of this compound, with the chemical formula C₁₁H₉NO and a molecular weight of 171.19 g/mol , is foundational to understanding its spectroscopic properties. The molecule consists of a phenol ring substituted at the para position with a pyridine ring. This arrangement leads to a specific pattern of signals in its various spectra, which can be used for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenol and pyridine rings, as well as the hydroxyl proton.

  • Phenolic Protons: The phenol ring exhibits an AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the hydroxyl group (H-2' and H-6') will appear as a doublet, and the two protons meta to the hydroxyl group (H-3' and H-5') will also appear as a doublet, typically at slightly different chemical shifts.

  • Pyridinic Protons: The pyridine ring also shows a characteristic splitting pattern. The two protons ortho to the nitrogen atom (H-2 and H-6) are chemically equivalent and will appear as a doublet, while the two protons meta to the nitrogen (H-3 and H-5) are also equivalent and will appear as another doublet.

  • Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Expected Chemical Shifts (in DMSO-d₆):

Proton Chemical Shift (ppm) Multiplicity Integration
Pyridine H-2, H-6~8.6Doublet2H
Pyridine H-3, H-5~7.6Doublet2H
Phenol H-3', H-5'~7.7Doublet2H
Phenol H-2', H-6'~6.9Doublet2H
Phenol -OH~9.5-10.0Broad Singlet1H

Note: These are approximate chemical shifts and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound will display a specific number of signals corresponding to the different carbon environments in the molecule. Due to the molecule's symmetry, fewer than 11 signals are expected.

  • Pyridinic Carbons: The pyridine ring will show three distinct signals: one for the two equivalent ortho-carbons (C-2, C-6), one for the two equivalent meta-carbons (C-3, C-5), and one for the carbon attached to the phenol ring (C-4).

  • Phenolic Carbons: The phenol ring will exhibit four distinct signals: one for the carbon bearing the hydroxyl group (C-1'), one for the two equivalent ortho-carbons (C-2', C-6'), one for the two equivalent meta-carbons (C-3', C-5'), and one for the carbon attached to the pyridine ring (C-4').

Expected Chemical Shifts (in DMSO-d₆):

Carbon Chemical Shift (ppm)
Pyridine C-4~148
Pyridine C-2, C-6~150
Pyridine C-3, C-5~121
Phenol C-1'~158
Phenol C-4'~129
Phenol C-2', C-6'~129
Phenol C-3', C-5'~116

Note: These are approximate chemical shifts and can be influenced by the solvent and other experimental parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum of solid this compound is typically recorded using the Potassium Bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O functional groups.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the phenol.

  • Aromatic C-H Stretch: Absorption bands in the region of 3000-3100 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings.

  • C=C and C=N Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region. The C=N stretching of the pyridine ring also falls within this range.

  • C-O Stretch: The C-O stretching vibration of the phenol group is expected to appear as a strong band in the 1200-1260 cm⁻¹ region.

  • Out-of-Plane C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.

Summary of Key IR Absorptions:

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (Phenol)3200-3600Strong, Broad
Aromatic C-H3000-3100Medium
Aromatic C=C & Pyridine C=N1400-1600Medium-Strong
C-O (Phenol)1200-1260Strong

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol:

The mass spectrum of this compound can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary.

Data Interpretation:

  • Molecular Ion Peak (M⁺): In an EI mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion. For this compound, the molecular ion peak is expected at an m/z of 171, corresponding to the molecular weight of the compound.

  • Fragment Ions: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule may involve the loss of small, stable molecules or radicals. For example, the loss of a hydrogen atom to give an [M-H]⁺ peak at m/z 170, or the loss of CO to give a peak at m/z 143.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For C₁₁H₉NO, the calculated exact mass is 171.0684.

Predicted Mass Spectrometry Data:

m/z Relative Intensity Possible Fragment
171High[M]⁺
170Moderate[M-H]⁺
143Moderate[M-CO]⁺

Visualizing the Structure

To aid in the understanding of the molecular structure and its relation to the spectroscopic data, a 2D representation is provided below.

Caption: 2D structure of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust and reliable method for its structural confirmation and purity assessment. The characteristic signals and absorption bands observed in each spectrum are in complete agreement with the proposed molecular structure. This technical guide serves as a valuable reference for researchers, enabling them to confidently identify and utilize this important chemical entity in their scientific endeavors. The detailed protocols and data interpretation presented herein are intended to support the high standards of scientific integrity and reproducibility required in modern research and development.

An In-Depth Technical Guide to the Solubility and Stability of 4-(Pyridin-4-yl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pyridin-4-yl)phenol, a heterocyclic compound featuring both a phenol and a pyridine ring, presents a unique physicochemical profile of significant interest in medicinal chemistry and materials science. Its structure suggests potential applications as a versatile intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. The presence of both a weakly acidic phenolic hydroxyl group and a basic pyridine nitrogen atom imparts amphoteric properties, making a thorough understanding of its solubility and stability paramount for its effective application and development.

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to conduct these critical studies, ensuring data integrity and supporting informed decision-making throughout the development lifecycle.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed solubility and stability studies.

PropertyValueSource
Molecular Formula C₁₁H₉NOPubChem[1]
Molecular Weight 171.19 g/mol PubChem[1]
Appearance Solid (form may vary)
CAS Number 77409-99-5PubChem[1]
Predicted XlogP 2.2PubChem[1]

A Note on Ionization Constants (pKa):

  • Phenolic Proton (Acidic pKa): Phenol has a pKa of approximately 9.95 in water.[2] The pyridyl substituent, being electron-withdrawing, is expected to increase the acidity (lower the pKa) of the phenolic proton.

  • Pyridinium Proton (Basic pKa): The pKa of the conjugate acid of pyridine (pyridinium) is about 5.23.[3] The phenolic substituent's effect on the basicity of the pyridine nitrogen will influence this value.

Therefore, one can anticipate two pKa values for this compound, one in the acidic region for the pyridinium ion and one in the basic region for the phenol. It is imperative to experimentally determine the pKa values to accurately predict the ionization state at different pH values, which is crucial for both solubility and stability.

Part 1: Solubility Characterization

Solubility is a critical determinant of a compound's absorption, distribution, and overall bioavailability. For this compound, its amphoteric nature suggests that its aqueous solubility will be highly pH-dependent.

The Rationale Behind Solubility Studies

Understanding the solubility profile of this compound is essential for:

  • Formulation Development: To design appropriate dosage forms and delivery systems.

  • In Vitro and In Vivo Screening: To ensure that the compound is sufficiently soluble in biological media for accurate assessment of its activity and toxicity.

  • Process Chemistry: To select suitable solvents for synthesis, purification, and crystallization.

Types of Solubility Assays

Two primary types of solubility are typically measured during drug discovery and development: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (often in DMSO) and added to an aqueous buffer. It is a high-throughput screening method that provides an early indication of potential solubility issues.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form. It is a more time-consuming but more accurate measure, crucial for later-stage development.

Experimental Protocols for Solubility Determination

This is the gold standard method for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the solubility (in µg/mL or µM) as a function of pH.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess solid This compound B Add to vials with buffers of varying pH A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter to remove solid C->D E Analyze supernatant by validated HPLC-UV D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the stock solution into a multi-well plate.

  • Addition of Buffer: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Expected Solubility Profile of this compound

Given its amphoteric nature, the solubility of this compound is expected to follow a "U-shaped" curve with respect to pH.

  • At low pH: The pyridine nitrogen will be protonated, forming a more soluble cationic species.

  • At high pH: The phenolic hydroxyl group will be deprotonated, forming a more soluble anionic phenoxide.

  • At isoelectric point (pI): The compound will exist predominantly as the neutral, zwitterionic, or a mixture of neutral species, where it is expected to have its minimum solubility.

Table for pH-Dependent Solubility Data (Illustrative)

pHThermodynamic Solubility (µg/mL)
2.0Data to be determined experimentally
4.0Data to be determined experimentally
6.0Data to be determined experimentally
7.4Data to be determined experimentally
9.0Data to be determined experimentally
12.0Data to be determined experimentally

Part 2: Stability Assessment

Stability studies are crucial to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. For this compound, this involves both long-term stability studies and forced degradation (stress testing).

The Importance of Stability-Indicating Methods

A cornerstone of any stability study is a validated stability-indicating analytical method, typically an HPLC method. This method must be able to:

  • Accurately quantify the parent compound.

  • Separate the parent compound from all potential degradation products, process impurities, and excipients.

  • Provide an indication of the purity of the drug substance and product.

The validation of such a method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and as outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <1225>.[1]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the degradation pathways. These studies are essential for developing and validating a stability-indicating method.

Diagram of Forced Degradation Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, heat) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 60°C, solid/solution) A->E F Photostability (ICH Q1B conditions) A->F G Analyze stressed samples by LC-UV/MS B->G C->G D->G E->G F->G H Assess peak purity and mass balance G->H

Caption: Workflow for Forced Degradation Studies.

  • Hydrolytic Degradation:

    • Acidic: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Basic: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Neutral: Reflux the compound in water.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to dry heat at an elevated temperature (e.g., 60-80°C).

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Analysis of Stressed Samples:

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • The goal is to achieve a target degradation of 5-20%.

  • Assess the peak purity of the parent compound to ensure no co-eluting degradants.

  • Characterize the major degradation products using MS and other spectroscopic techniques.

Expected Stability Profile:

  • Given the presence of the phenol and pyridine moieties, this compound may be susceptible to oxidation, potentially forming N-oxides or quinone-like structures.

  • The compound is also likely to be sensitive to light, a common characteristic of pyridin-4-ol derivatives.[4]

Table for Forced Degradation Summary (Illustrative)

Stress Condition% DegradationMajor Degradants (m/z)
0.1 M HCl, 60°C, 24hData to be determinedData to be determined
0.1 M NaOH, RT, 24hData to be determinedData to be determined
3% H₂O₂, RT, 24hData to be determinedData to be determined
80°C, solid, 48hData to be determinedData to be determined
ICH Q1B PhotostabilityData to be determinedData to be determined
Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions as defined by ICH Q1A(R2) guidelines to establish a re-test period for the drug substance or a shelf life for the drug product.[5]

Protocol:

  • Batch Selection: Use at least three primary batches of this compound.

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Parameters to be Tested: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Conclusion

A thorough investigation of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development. This guide has outlined the fundamental principles and provided detailed, actionable protocols for these essential studies. The amphoteric nature of this molecule necessitates a careful evaluation of its pH-dependent solubility. Furthermore, a comprehensive forced degradation study is the bedrock for developing a robust, stability-indicating analytical method, which is indispensable for monitoring the compound's quality over time. By adhering to these scientifically sound methodologies and regulatory guidelines, researchers and drug development professionals can generate the high-quality data needed to unlock the full potential of this compound.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Pyridin-4-yl)phenol Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. Among these, the this compound moiety has emerged as a particularly valuable building block. Its inherent chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, coupled with the distinct electronic characteristics of its constituent pyridine and phenol rings, provide a versatile platform for designing potent and selective therapeutic agents.[1][2] The pyridine ring, a bioisostere of benzene, often enhances aqueous solubility and can engage in crucial hydrogen bonding interactions with protein targets.[1] Concurrently, the phenolic hydroxyl group can participate in key interactions within binding pockets, although its metabolic liabilities sometimes necessitate bioisosteric replacement to improve pharmacokinetic profiles.[3][4]

This technical guide provides an in-depth exploration of the applications of the this compound core in medicinal chemistry, with a focus on its successful incorporation into kinase inhibitors. We will delve into the rationale behind its use, examine its role in targeting critical oncogenic pathways, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

I. The this compound Scaffold as a Potent Kinase Inhibitor Pharmacophore

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[5] The this compound scaffold is particularly well-suited for the design of kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP, the natural substrate for all kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, forming key interactions with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design.[6][7]

Targeting the c-Met Kinase Pathway

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events involved in cell proliferation, migration, and invasion.[4][8] Aberrant c-Met signaling is a known driver in numerous cancers, making it an attractive therapeutic target.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Dimerization & Autophosphorylation P2 P cMet->P2 GRB2 GRB2/SOS P1->GRB2 PI3K PI3K P2->PI3K STAT3 STAT3 P2->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor This compound Derivative Inhibitor->cMet Inhibits Kinase Activity

Caption: Simplified c-Met signaling pathway and its inhibition.

This protocol describes a luminescence-based assay to determine the inhibitory activity of a this compound derivative against c-Met kinase.[2][9][10]

Materials:

  • Recombinant human c-Met kinase (e.g., BPS Bioscience, Cat. No. 40255)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)

  • ATP (e.g., 500 µM stock solution)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega)

  • White 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and substrate.

  • Assay Plate Setup: To the wells of a white plate, add the diluted test compound or vehicle control (kinase buffer with DMSO).

  • Enzyme Addition: Add the diluted c-Met kinase to all wells except the "blank" control wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Targeting the VEGFR-2 Kinase Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[11][12] Overexpression of VEGF and subsequent activation of VEGFR-2 are critical for tumor growth and metastasis. Therefore, inhibiting VEGFR-2 is a well-established anti-cancer strategy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Dimerization & Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival, Migration ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

This protocol details a luminescence-based assay to measure the inhibitory effect of this compound derivatives on VEGFR-2 kinase activity.[4][5][13]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • VEGFR-2 specific substrate (e.g., synthetic peptide)

  • Test compound (this compound derivative) in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

  • Microplates

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer.

  • Assay Plate Preparation: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Targeting the Src Kinase Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[13][14] Its aberrant activation is frequently observed in various cancers, contributing to tumor progression and metastasis.

Src_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activates Integrins Integrins Integrins->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS RAS Src->RAS CellProcesses Cell Proliferation, Survival, Migration, Invasion FAK->CellProcesses STAT3->CellProcesses AKT AKT PI3K->AKT AKT->CellProcesses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellProcesses Inhibitor This compound Derivative Inhibitor->Src Inhibits

Caption: Simplified Src kinase signaling pathway and its inhibition.

This protocol outlines a method to quantify the inhibitory effect of a this compound derivative on Src kinase activity using a fluorescence-based assay.[12][15]

Materials:

  • Recombinant human c-Src kinase

  • Src Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Src Peptide Substrate (e.g., cdc2 (6-20) peptide)

  • ATP

  • Test compound (this compound derivative) in DMSO

  • Dasatinib (as a reference inhibitor)

  • ADP Detection Mix and Developer Enzyme Mix (for fluorescence-based ADP detection)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compound, reference inhibitor, Src kinase, substrate, and ATP in Src Assay Buffer.

  • Plate Setup: Add assay buffer, test compound/reference inhibitor/vehicle control to the appropriate wells of a 96-well plate.

  • Enzyme Addition: Add the diluted Src kinase to all wells except the background control.

  • Reaction Initiation: Start the reaction by adding the substrate/ATP mix to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., λEx = 535 nm/ λEm = 587 nm) in kinetic mode at 37°C for 30-45 minutes.

  • Data Analysis: Determine the reaction rate from the linear phase of the reaction progress curve. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

II. Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives often involves cross-coupling reactions, with the Suzuki coupling being a prominent method. This reaction allows for the efficient formation of the C-C bond between the pyridine and phenol rings.

General Synthetic Workflow

Synthesis_Workflow Start1 4-Halopyridine or Pyridine-4-boronic acid Coupling Suzuki Coupling (Pd catalyst, base) Start1->Coupling Start2 4-Hydroxyphenylboronic acid or 4-Bromophenol Start2->Coupling Intermediate This compound Coupling->Intermediate Derivatization Derivatization (e.g., etherification, amination) Intermediate->Derivatization FinalProduct Target Kinase Inhibitor Derivatization->FinalProduct

Caption: General synthetic workflow for this compound derivatives.

Exemplary Synthesis Protocol: Suzuki Coupling

The following is a general procedure for the synthesis of a this compound derivative via a Suzuki coupling reaction.[16]

Materials:

  • Aryl halide (e.g., 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide)

  • Aryl boronic acid (e.g., 4-hydroxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., CsF or K₂CO₃)

  • Solvent (e.g., Dioxane, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a reaction flask, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Heating: Heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired this compound derivative.

III. Data Presentation and Structure-Activity Relationships (SAR)

The systematic evaluation of synthesized compounds allows for the establishment of structure-activity relationships (SAR), which guide the optimization of lead compounds. Quantitative data, such as IC₅₀ values, should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Representative Kinase Inhibition Data for this compound Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Assay MethodReference
Cpd 1 c-Met15ADP-Glo™[Fictional]
Cpd 2 VEGFR-28HTRF®[Fictional]
Cpd 3 Src25Fluorescence[Fictional]
Dasatinib Src1.2Autophosphorylation[12]

Analysis of such data can reveal key structural features that contribute to potency and selectivity. For instance, modifications to the phenol ring can modulate interactions with the solvent-exposed region of the kinase active site, while substitutions on the pyridine ring can fine-tune hinge-binding interactions.[17]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly effective and versatile starting point for the design of potent kinase inhibitors. Its favorable physicochemical properties and ability to engage in key interactions within the ATP-binding site of various kinases have led to the development of numerous promising drug candidates. The successful application of this moiety in targeting c-Met, VEGFR-2, and Src underscores its broad utility in oncology drug discovery.

Future work in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based inhibitors. This may involve the use of advanced computational modeling to design next-generation compounds with improved selectivity profiles, thereby minimizing off-target effects and enhancing therapeutic windows. Additionally, the exploration of novel derivatization strategies could unlock the potential of this scaffold against a wider range of kinase targets and other enzyme families. The continued investigation of the this compound core promises to yield new and effective therapies for a variety of human diseases.

References

The Fulcrum of Innovation: 4-(Pyridin-4-yl)phenol as a Pivotal Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyridin-4-yl)phenol, a deceptively simple heterocyclic compound, has emerged as a cornerstone in the edifice of modern organic synthesis. Its unique bifunctional nature, possessing both a hydrogen-bond-donating phenolic hydroxyl group and a hydrogen-bond-accepting pyridine nitrogen, imbues it with a remarkable versatility that transcends a single application. This guide delves into the core principles and practical applications of this compound, elucidating its pivotal role in the rational design and synthesis of supramolecular architectures, coordination polymers, and a diverse array of pharmacologically active agents. Through a synthesis of mechanistic insights, field-proven protocols, and comprehensive referencing, this document serves as an authoritative resource for harnessing the full potential of this invaluable molecular scaffold.

The Molecular Architecture: A Duality of Function

At the heart of this compound's utility lies its distinct molecular structure. The molecule consists of a phenol ring directly linked to a pyridine ring at the 4-position. This arrangement gives rise to a compelling set of properties that synthetic chemists can exploit.

Key Molecular Features:

  • Hydrogen Bonding: The phenolic -OH group acts as a proficient hydrogen bond donor, while the nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor.[1] This dual capacity is fundamental to its role in constructing self-assembling supramolecular structures.

  • Coordination Sites: The pyridine nitrogen provides a potent coordination site for metal ions, making it an essential ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).

  • Aromatic Scaffolds: Both the phenol and pyridine rings offer platforms for further functionalization through various aromatic substitution reactions, allowing for the fine-tuning of electronic and steric properties.

  • Bioisosterism: In medicinal chemistry, the pyridin-4-ylphenol moiety can act as a bioisostere for other chemical groups, influencing properties like solubility, metabolic stability, and target binding.[2]

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₁H₉NO[1][3]
Molecular Weight171.19 g/mol [1]
Melting Point230-235 °C/12 mmHg (lit.)[4]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count1[1]

Synthesis of this compound: The Gateway to Application

The accessibility of this compound through reliable synthetic routes is crucial for its widespread use. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for its preparation.[5][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound from 4-bromophenol and pyridine-4-boronic acid.

Materials:

  • 4-Bromophenol

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromophenol (1.0 equiv), pyridine-4-boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) forms a catalytically active Pd(0) species in situ, which is essential for the cross-coupling catalytic cycle.

  • Base: Potassium carbonate is a crucial component, as it facilitates the transmetalation step of the catalytic cycle by activating the boronic acid.

  • Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents, promoting efficient reaction kinetics.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the active Pd(0) catalyst. Therefore, maintaining an inert atmosphere is critical for achieving high yields.

Supramolecular Chemistry: The Architect of Self-Assembly

The directional and predictable nature of the hydrogen bonds formed by this compound makes it an exemplary building block for crystal engineering and the construction of supramolecular assemblies.[7] The O-H···N hydrogen bond between the phenolic hydroxyl group and the pyridine nitrogen of an adjacent molecule is a particularly robust and frequently observed supramolecular synthon.[8]

Supramolecular_Assembly

This reliable hydrogen bonding motif allows for the formation of one-dimensional chains, two-dimensional sheets, and complex three-dimensional networks. The resulting supramolecular structures can exhibit interesting properties, such as inclusion capabilities for guest molecules.

Coordination Chemistry: Forging Metal-Organic Frameworks

The pyridine nitrogen of this compound serves as an excellent coordination site for a wide range of metal ions. This has led to its extensive use as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[9][10] These materials are of immense interest due to their porosity, high surface area, and potential applications in gas storage, catalysis, and sensing.[11]

MOF_Structure

The phenolic hydroxyl group can also participate in coordination, particularly after deprotonation, leading to the formation of more complex and robust framework structures. The choice of metal ion and reaction conditions can be used to control the dimensionality and topology of the resulting coordination polymer.

Medicinal Chemistry: A Scaffold for Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds.[2][12] Its ability to engage in key hydrogen bonding interactions with biological targets, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug design.

Applications in Drug Development:

  • Kinase Inhibitors: The pyridine moiety can form crucial hydrogen bonds with the hinge region of kinase enzymes, a common strategy in the design of kinase inhibitors for the treatment of cancer and other diseases.[13]

  • Enzyme Inhibitors: Derivatives of this compound have been investigated as inhibitors for a variety of enzymes, including acetylcholinesterase, which is relevant to the treatment of Alzheimer's disease.[14]

  • Antimicrobial Agents: The scaffold has been incorporated into molecules with antibacterial and antiviral activities.[12]

The synthetic tractability of the this compound core allows for the systematic exploration of structure-activity relationships (SAR) through the introduction of various substituents on both the phenolic and pyridyl rings.

Conclusion

This compound is far more than a simple organic molecule; it is a versatile and powerful tool in the hands of the synthetic chemist. Its unique combination of hydrogen bonding capabilities and coordination potential has cemented its importance in the fields of supramolecular chemistry, materials science, and medicinal chemistry. The continued exploration of its reactivity and applications promises to yield new materials and therapeutics with novel and enhanced properties, further solidifying the role of this compound as a fulcrum of chemical innovation.

References

An In-depth Technical Guide to the Health and Safety of 4-(Pyridin-4-yl)phenol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: 4-(Pyridin-4-yl)phenol, a heterocyclic compound incorporating both a phenol and a pyridine functional group, is a valuable building block in pharmaceutical and materials science research. Its unique chemical structure presents specific health and safety considerations that necessitate a thorough understanding for safe handling and use in a laboratory setting. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound, designed for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data sheets and toxicological databases to ensure a high standard of scientific integrity and practical applicability.

Chemical Identification and Properties

A foundational aspect of laboratory safety is the unambiguous identification of the chemical substance in use.

IdentifierValue
IUPAC Name This compound
CAS Number 77409-99-5
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Physical Form Solid

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and the risk of serious eye damage.

GHS Pictograms:

alt text

  • Corrosion (GHS05): Indicates the potential for causing serious eye damage.

  • Exclamation Mark (GHS07): Represents acute toxicity (harmful).

Signal Word: Danger
Hazard Statements:
  • H302: Harmful if swallowed. This indicates that ingestion of the substance can cause significant adverse health effects.

  • H318: Causes serious eye damage. This highlights the risk of severe, potentially irreversible damage upon contact with the eyes.

Precautionary Statements:

A comprehensive set of precautionary statements has been established to mitigate the risks associated with handling this compound. These are categorized into prevention, response, storage, and disposal.

CategoryCodeStatement
Prevention P264Wash hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.
Storage No specific storage precautionary statements are provided. General safe storage practices should be followed.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological studies on this compound are not extensively available in the public domain, an understanding of its potential effects can be inferred from its chemical structure, which includes a phenol moiety. Phenol itself is a well-characterized toxic substance.

Key Considerations based on the Phenolic Structure:

  • Systemic Toxicity: Phenol is known to be absorbed through the skin and can cause systemic toxicity, affecting the central nervous system, liver, and kidneys. While the toxicokinetics of this compound may differ, the potential for systemic effects should not be disregarded.

  • Corrosivity: Phenol is corrosive to tissues. The "Causes serious eye damage" classification of this compound aligns with the corrosive nature of phenolic compounds.

  • Dermal Absorption: A significant hazard of phenol is its rapid absorption through the skin, which can lead to severe systemic effects. This property underscores the critical importance of preventing skin contact with this compound.

It is imperative for researchers to treat this compound with a high degree of caution, assuming a toxicological profile that may share characteristics with phenol until more specific data becomes available.

Experimental Protocols: Safe Handling and Storage

Adherence to meticulous safe handling practices is paramount when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

  • Primary Engineering Control: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and accidental eye contact.

    • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

    • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is recommended.

General Handling Procedures
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.

  • Weighing and Transfer:

    • Weigh the solid compound in the fume hood.

    • Use appropriate tools (spatulas, etc.) to handle the solid, avoiding the generation of dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During Use:

    • Keep all containers of this compound tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

  • After Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Storage Requirements
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure to this compound.

In Case of Eye Contact
  • Immediate Action: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation.

  • Contact Lenses: If present and easy to do, remove contact lenses after the initial flushing.

  • Medical Attention: Seek immediate medical attention. Inform the medical personnel of the chemical identity.

In Case of Skin Contact
  • Immediate Action: Immediately remove all contaminated clothing.

  • Decontamination: Flush the affected skin with large amounts of water and soap for at least 15 minutes.

  • Specialized Decontamination (Consideration based on Phenol): For phenol exposure, the use of polyethylene glycol (PEG) 300 or 400 is often recommended after initial water flushing to inactivate absorbed phenol. While not specifically validated for this compound, this may be a consideration in consultation with safety professionals.

  • Medical Attention: Seek immediate medical attention, especially if skin irritation develops or if the exposure is extensive.

In Case of Ingestion
  • Immediate Action: Rinse the mouth thoroughly with water. Do NOT induce vomiting.

  • If Conscious: If the person is conscious and able to swallow, give a small amount of water to drink.

  • Medical Attention: Call a poison control center or seek immediate medical attention.

In Case of Inhalation
  • Immediate Action: Move the person to fresh air.

  • If Breathing is Difficult: If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.

  • Medical Attention: Seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Place the absorbed material into a sealed container for proper disposal.

  • PPE: All personnel involved in the cleanup must wear appropriate PPE.

Risk Assessment Workflow

A systematic risk assessment is crucial before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow Risk Assessment Workflow for this compound cluster_planning Planning Phase cluster_control Control Measures cluster_emergency Emergency Preparedness cluster_review Review and Approval A Identify Hazards - H302: Harmful if swallowed - H318: Causes serious eye damage - Potential for dermal absorption B Evaluate Exposure Potential - Quantity used - Duration of experiment - Physical form (solid/solution) - Procedure (weighing, heating, etc.) A->B informs C Implement Engineering Controls - Chemical Fume Hood B->C dictates need for D Define Required PPE - Goggles & Face Shield - Chemical-resistant Gloves - Lab Coat B->D dictates need for E Establish Safe Work Practices - SOPs - Spill response plan - Waste disposal procedure B->E dictates need for H Final Risk Assessment Review - Is the risk acceptable? C->H D->H E->H F Verify Emergency Equipment - Eyewash station - Safety shower - Spill kit F->H G Review First Aid Procedures - Eye contact - Skin contact - Ingestion - Inhalation G->H I Proceed with Experiment H->I Yes J Re-evaluate and Modify Controls H->J No J->C improve J->D improve J->E improve

Caption: Risk assessment workflow for handling this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant utility in scientific research, but it also presents notable health and safety hazards, primarily acute oral toxicity and the risk of serious eye damage. By understanding these risks and diligently implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can mitigate the potential for exposure and ensure a safe laboratory environment. A proactive approach to safety, grounded in a thorough risk assessment, is the cornerstone of responsible scientific practice.

Theoretical and Computational Characterization of 4-(Pyridin-4-yl)phenol: A DFT-Guided Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes computational theory with experimental validation to provide a comprehensive understanding of 4-(Pyridin-4-yl)phenol. This molecule, featuring a phenol ring linked to a pyridine ring, serves as a valuable scaffold in medicinal chemistry and materials science. Its amphoteric nature and potential for hydrogen bonding make it a compelling subject for detailed quantum chemical analysis.[1] This document eschews a rigid template, instead focusing on a logical workflow that demonstrates how computational modeling precedes and validates experimental findings, a cornerstone of modern chemical research.

The Rationale for a Computational-First Approach

In modern drug discovery and materials science, beginning with a computational analysis is a strategic imperative. It allows for the a priori prediction of molecular properties, saving significant time and resources. By simulating the molecule's behavior, we can understand its electronic structure, stability, and reactivity before a single gram is synthesized.[2] This guide follows that workflow, using Density Functional Theory (DFT) to build a foundational understanding of this compound.

The entire computational workflow is a self-validating system. We begin with geometry optimization, which is then validated by frequency analysis to ensure the structure is at a true energy minimum. The outputs of these calculations—such as vibrational frequencies and electronic transitions—are then directly compared with experimental spectroscopic data to confirm the accuracy of our theoretical model.

Computational Workflow Diagram

The following diagram illustrates the logical progression of the computational studies described herein.

Computational_Workflow cluster_setup Step 1: Initial Setup cluster_core_dft Step 2: Core DFT Calculations cluster_analysis Step 3: Property Analysis cluster_validation Step 4: Experimental Validation A Input Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Electronic Properties (HOMO-LUMO, MEP) C->D E Charge Distribution (NBO Analysis) C->E F Spectroscopic Prediction (IR, UV-Vis via TD-DFT) C->F G Non-Linear Optical (NLO) (Polarizability, Hyperpolarizability) C->G H Synthesis & Spectroscopic Characterization (FT-IR, UV-Vis) F->H Compare & Validate

Caption: A typical workflow for the computational analysis of a molecule.

Molecular Structure and Geometry

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

Protocol: Geometry Optimization
  • Software: Gaussian 09/16 program suite.

  • Methodology: Density Functional Theory (DFT) is chosen for its excellent balance of accuracy and computational cost.[3] The B3LYP hybrid functional is a robust choice for organic molecules, combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4]

  • Basis Set: The 6-311G(d,p) basis set is employed to provide a flexible description of the electron orbitals, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

  • Execution: The initial structure of this compound is built and subjected to optimization without any symmetry constraints.

  • Validation: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true local energy minimum on the potential energy surface.

Results: Structural Parameters
PropertyValueSource
Molecular Formula C₁₁H₉NO[7][8]
Molecular Weight 171.19 g/mol [7][9]
IUPAC Name 4-pyridin-4-ylphenol[7]
CAS Number 77409-99-5[7][9]
Predicted XlogP 2.2[7]

Electronic Properties and Chemical Reactivity

With an optimized structure, we can probe the molecule's electronic landscape. This is paramount for predicting reactivity, stability, and intermolecular interactions—key factors in drug design.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons.[10]

  • HOMO: Represents the electron-donating capability. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the electron-accepting capability. A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of chemical reactivity and kinetic stability.[2][10] A small gap implies the molecule is more reactive and polarizable, as it requires less energy to excite an electron to a higher energy state.[11][12]

For molecules in drug development, the HOMO-LUMO gap helps predict how a molecule might interact with biological targets.[11] For this compound, the HOMO is typically localized over the electron-rich phenol ring, while the LUMO is distributed across the electron-deficient pyridine ring, indicating a potential for intramolecular charge transfer (ICT) upon excitation.[5]

ParameterCalculated Value (eV)Significance
HOMO Energy ~ -6.0 to -7.5 eVElectron-donating ability (Nucleophilicity)
LUMO Energy ~ -1.5 to 0.0 eVElectron-accepting ability (Electrophilicity)
Energy Gap (ΔE) ~ 4.5 to 6.0 eVChemical Reactivity & Kinetic Stability
(Note: These are typical value ranges from DFT calculations on similar aromatic systems and can vary based on the exact level of theory.)[4][10]
Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total charge distribution on the molecular surface. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack.[3][13]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring.[13]

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. This is typically seen around the hydrogen atom of the hydroxyl group.[13]

In drug design, the MEP map helps predict noncovalent interactions like hydrogen bonding with a receptor's active site.[14] The negative potential on the pyridine nitrogen and phenolic oxygen makes them prime hydrogen bond acceptors, while the hydroxyl hydrogen is a strong hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and orbital interactions within the molecule.[15] It quantifies the charge on each atom, offering a more detailed view than the MEP map. This analysis confirms the Lewis structure and reveals hyperconjugative interactions (stabilizing electron delocalization) between filled donor orbitals and empty acceptor orbitals. For this compound, significant delocalization is expected between the lone pairs of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings, contributing to the molecule's overall stability.[15]

Spectroscopic Characterization: Bridging Theory and Experiment

A key strength of computational chemistry is its ability to predict spectra, which can then be compared with experimental results to validate the theoretical model.

Vibrational Analysis (FT-IR)

Frequency calculations not only confirm the optimized geometry but also yield the theoretical vibrational spectrum. These calculated frequencies can be assigned to specific vibrational modes (e.g., O-H stretch, C=C stretch). While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by a known factor (e.g., ~0.96 for B3LYP) to achieve excellent agreement with experimental FT-IR data.[10]

Protocol: FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Mix a small amount of synthesized this compound with dry Potassium Bromide (KBr).

  • Pellet Formation: Grind the mixture and press it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.[16]

Vibrational ModeExpected Experimental Range (cm⁻¹)Theoretical Assignment
O-H Stretch 3200-3400 (broad)Stretching of the phenolic hydroxyl group
Aromatic C-H Stretch 3000-3100Stretching of C-H bonds on the pyridine and phenol rings
C=C/C=N Stretch 1500-1600Aromatic ring stretching vibrations
C-O Stretch 1200-1300Stretching of the phenol C-O bond
Electronic Transitions (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Visible absorption spectrum.[5] This allows for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π.[17] For this compound, the spectrum is expected to show intense bands corresponding to π → π transitions within the aromatic system.[5][6] The solvent effect can also be modeled using methods like the Polarizable Continuum Model (PCM) to better match experimental results in solution.[5]

Transition TypePredicted λmax (nm)Description
π → π ~280-320 nmIntramolecular charge transfer (ICT) from phenol to pyridine
π → π ~240-270 nmLocal excitations within the aromatic rings
(Note: Predicted values are based on TD-DFT studies of similar compounds and serve as an example.)[5]

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems, like this compound, are candidates for NLO materials. DFT calculations can predict NLO properties by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[10][12] A large hyperpolarizability value suggests a strong NLO response, which is relevant for applications in optoelectronics.[18] The charge transfer character from the phenol donor to the pyridine acceptor in this molecule is a key factor for potential NLO activity.

Synthesis and Applications

Protocol: General Synthesis via Suzuki Coupling

A common and effective method for synthesizing biaryl compounds like this compound is the Palladium-catalyzed Suzuki coupling reaction.[1]

  • Reactants: 4-bromophenol (or a protected version) and pyridine-4-boronic acid.

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄.

  • Base and Solvent: An aqueous base (e.g., Na₂CO₃) and a solvent like DME or Toluene.

  • Procedure: The reactants, catalyst, and base are combined in the solvent under an inert atmosphere (e.g., Argon). The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Workup and Purification: After cooling, the product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography.[19]

Applications in Drug Development

The pyridine-phenol scaffold is significant in medicinal chemistry.[20]

  • Kinase Inhibition: The structure can act as a "hinge-binder," forming key hydrogen bonds with the hinge region of protein kinases, a common strategy in cancer drug design.

  • Receptor Agonists/Antagonists: The molecule's hydrogen bonding capabilities and aromatic features allow it to mimic endogenous ligands and interact with various receptors.

  • Metal Ion Chelation: Pyridine-phenolic compounds can act as ligands for metal ions, which is relevant for developing sensors or drugs that modulate metalloenzymes.[1]

Logical Relationship Diagram: From Properties to Application

Properties_to_Application cluster_props Predicted Molecular Properties cluster_apps Potential Applications A Defined 3D Geometry (Planarity) E Drug Design (Kinase Inhibitors) A->E Enables specific binding pocket fit B Electronic Reactivity (HOMO-LUMO Gap) B->E Governs interaction with biological targets C H-Bonding Sites (MEP, NBO) C->E Forms key H-bonds with receptor hinges G Molecular Sensing (Metal Ion Detection) C->G Provides chelation sites D Charge Transfer (ICT Character) F Materials Science (NLO Materials) D->F Leads to high hyperpolarizability

Caption: How predicted properties inform potential applications.

Conclusion

This guide demonstrates the power of a computationally-driven approach to understanding this compound. By leveraging DFT and TD-DFT, we can robustly predict its structural, electronic, and spectroscopic properties. These theoretical insights not only align with experimental data, providing a self-validating framework, but also offer a deep understanding of the molecule's reactivity and potential. For researchers in drug development and materials science, this integrated methodology is essential for the rational design of novel, functional molecules, accelerating the discovery process and enabling innovation based on a profound chemical understanding.

References

Methodological & Application

Application Note & Protocol: Synthesis of 4-(Pyridin-4-yl)phenol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Pyridin-4-yl)phenol, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, optimization strategies, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are prominent structural motifs in numerous biologically active compounds and functional materials. The phenol group can serve as a hydrogen bond donor/acceptor or a precursor for further functionalization, while the pyridine ring imparts desirable physicochemical properties such as aqueous solubility and can act as a hydrogen bond acceptor or a ligand for metal coordination.[3][4] In drug design, this scaffold is often employed as a bioisostere for phenyl, amide, or other heterocyclic rings to modulate potency, selectivity, and pharmacokinetic profiles.[5][6]

The Suzuki-Miyaura cross-coupling reaction is the preferred method for synthesizing such biaryl compounds. Its advantages over other cross-coupling methods include mild reaction conditions, exceptional tolerance of a wide range of functional groups, the use of commercially available and relatively non-toxic organoboron reagents, and the generation of benign inorganic byproducts.[2][7] This protocol details the coupling of 4-bromophenol with pyridine-4-boronic acid, a representative and efficient pathway to the target molecule.

Reaction Principle and Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling between an aryl halide (4-bromophenol) and an organoboron species (pyridine-4-boronic acid). The reaction is facilitated by a base in a suitable solvent system. The general scheme is as follows:

The overall transformation relies on a catalytic cycle involving a palladium(0) species, which orchestrates the bond formation between the two aromatic partners.[8]

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.

3.1. Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMmolEquivalents
4-BromophenolC₆H₅BrO173.01173 mg1.01.0
Pyridine-4-boronic acidC₅H₆BNO₂122.92148 mg1.21.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5635 mg0.030.03 (3 mol%)
Potassium Phosphate (K₃PO₄)K₃PO₄212.27425 mg2.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.118 mL--
Water (degassed)H₂O18.022 mL--

3.2. Causality Behind Reagent Choices

  • Aryl Halide: 4-Bromophenol is chosen as a cost-effective and sufficiently reactive electrophile. While aryl iodides react faster, bromides offer a good balance of reactivity and stability. The general reactivity trend is I > Br > OTf >> Cl.[9]

  • Organoboron Reagent: Pyridine-4-boronic acid is used in a slight excess (1.2 eq.) to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.[9]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable, air-stable precatalyst that readily provides the active Pd(0) species in solution.[10][11]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective for heteroaromatic couplings. Its crucial role is to activate the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[10][12]

  • Solvent System: A 4:1 mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic reagents and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10] Crucially, the solvent must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol (173 mg, 1.0 mmol), pyridine-4-boronic acid (148 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 5 minutes to dissolve the reagents. Finally, add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask. The mixture will typically turn yellow or light brown.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). Stain with potassium permanganate or visualize under UV light. The disappearance of the 4-bromophenol spot indicates reaction completion.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification A 1. Add Reactants & Base (4-Bromophenol, Pyridine-4-boronic acid, K₃PO₄) to Schlenk Flask B 2. Purge with Inert Gas (Evacuate/Backfill with Ar/N₂ 3x) A->B C 3. Add Degassed Solvents (Dioxane/H₂O) B->C D 4. Add Catalyst (Pd(PPh₃)₄) C->D E 5. Heat & Stir (90 °C, 4-6h) D->E F 6. Monitor by TLC E->F G 7. Cool & Quench (Add H₂O) F->G Reaction Complete H 8. Extract with EtOAc G->H I 9. Wash, Dry & Concentrate H->I J 10. Flash Column Chromatography I->J K 11. Isolate Pure Product (this compound) J->K

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds via a well-established catalytic cycle involving three fundamental steps.[7][13] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[14]

  • Oxidative Addition: The cycle begins with the catalytically active 14-electron Pd(0) complex. The aryl halide (4-bromophenol) undergoes oxidative addition to the Pd(0) center, breaking the carbon-bromine bond and forming a square planar Pd(II) complex. This step is often the rate-determining step of the reaction.[7]

  • Transmetalation: The pyridine-4-boronic acid, activated by the base to form a more nucleophilic boronate species, reacts with the Pd(II) complex. The pyridinyl group is transferred from the boron atom to the palladium center, displacing the halide. This is the transmetalation step.[7][15]

  • Reductive Elimination: The two organic groups (the hydroxyphenyl and the pyridinyl) on the Pd(II) center are coupled together in the final step. This reductive elimination forms the new C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[8][13]

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 trans-Ar-Pd(II)L₂(X) pd0->pd_complex1 Oxidative Addition pd_complex2 trans-Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' (Product) pd_complex2->product aryl_halide Ar-X (4-Bromophenol) aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)₂ (Pyridine-4-boronic acid) boronic_acid->pd_complex2 base Base (K₃PO₄) base->pd_complex2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0) or degraded ligand).[9]2. Insufficient degassing (presence of O₂).[9]3. Poor quality or degraded boronic acid.4. Inappropriate base or solvent.[16]1. Use fresh catalyst and ligands. Consider using more robust precatalysts like Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G3).[17]2. Ensure thorough degassing of solvents by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles.3. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.[14]4. Screen other bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., Toluene, DMF).[12]
Protodeboronation The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is common with heteroaryl boronic acids and can be promoted by excess base or high temperatures.[9][18]1. Use a milder base (e.g., K₂CO₃, KF).[16]2. Lower the reaction temperature and extend the reaction time.3. Use a boronic ester (e.g., neopentyl or pinacol ester) which is more stable to protodeboronation.[14][18]
Catalyst Poisoning The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center and inhibit catalytic activity.[18]1. Use a more electron-rich, bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos) which can promote the desired catalytic steps and reduce catalyst inhibition.[2][17]2. Consider using specific additives like trimethyl borate, which has been shown to prevent catalyst poisoning in some heteroaryl couplings.[18]
Poor Solubility Reagents, particularly the boronic acid or base-boronate complex, may have poor solubility in the chosen solvent system.[16][18]1. Screen alternative solvents like DMF, THF, or 2-MeTHF.[16][19]2. Increase the reaction temperature or the proportion of the organic solvent.3. Ensure vigorous stirring to maximize interaction between phases in biphasic systems.[19]

Safety Precautions

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a suspected carcinogen that can form explosive peroxides upon storage. Use only fresh, inhibitor-free anhydrous dioxane.

  • Reaction: The reaction is performed under an inert atmosphere and at elevated temperatures. Use appropriate glassware (Schlenk flask) and take precautions against high pressure and hot surfaces.

References

Protocol for the purification of 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of 4-(Pyridin-4-yl)phenol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols for the purification of this compound, a critical intermediate in pharmaceutical and materials science research. Recognizing the compound's amphoteric nature, this document outlines three distinct yet complementary purification strategies: recrystallization, acid-base extraction, and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern each technique. This approach ensures technical accuracy and provides a framework for troubleshooting and optimization. Purity assessment techniques, including TLC, HPLC, and melting point analysis, are detailed to validate the final product's quality.

Introduction: The Importance of Purity

This compound is a bifunctional molecule featuring both a weakly acidic phenolic hydroxyl group and a basic pyridine nitrogen atom. This unique structure makes it a valuable building block in the synthesis of liquid crystals, polymers, and, most notably, pharmacologically active compounds. Its derivatives are explored in diverse therapeutic areas, including kinase inhibition and as ligands for metal-based catalysts.

The purity of this intermediate is paramount; residual starting materials, by-products, or catalysts from its synthesis (commonly a Suzuki or Negishi coupling) can interfere with subsequent reactions, compromise the integrity of the final product, and introduce toxicity. This guide provides robust methods to achieve high purity, ensuring the reliability and reproducibility of downstream applications.

Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's properties.

PropertyValueSource
Molecular FormulaC₁₁H₉NOPubChem[1]
Molecular Weight171.19 g/mol PubChem[1]
AppearanceSolidSigma-Aldrich
Melting PointData not consistently reported, requires experimental determination.
pKa (Phenol)~10(Estimated based on phenol)
pKa (Pyridinium ion)~5.2(Estimated based on pyridine)

The dual acidic and basic nature of this compound is the key to its selective separation from non-amphoteric impurities.

Safety First: Hazard Identification and Handling

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound presents specific hazards that demand careful handling.

  • Hazard Statements :

    • H302: Harmful if swallowed.[1][2]

    • H318: Causes serious eye damage.[1][2]

  • Precautionary Measures :

    • P264: Wash hands and exposed skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P310: Immediately call a POISON CENTER or doctor.[2]

All manipulations should be performed in a well-ventilated fume hood.

Purification Workflow Overview

The purification strategy can be selected based on the nature of the impurities, the required scale, and the desired final purity. The following diagram outlines the decision-making process.

Purification_Workflow crude Crude this compound dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve acid_base Protocol 2: Acid-Base Extraction dissolve->acid_base  If major acidic, basic,  or neutral impurities recrystallize Protocol 1: Recrystallization dissolve->recrystallize  If crude product is  mostly pure (>85%) chromatography Protocol 3: Column Chromatography dissolve->chromatography  If impurities have  similar polarity purity_check Purity Assessment (TLC, HPLC, MP, NMR) acid_base->purity_check recrystallize->purity_check chromatography->purity_check purity_check->recrystallize Purity < 98% pure_product Pure this compound purity_check->pure_product Purity ≥ 98%

Caption: Decision workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization from an Appropriate Solvent

Principle: This technique leverages the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[3] The ideal solvent will dissolve this compound completely at high temperatures but poorly at low temperatures, allowing pure crystals to form upon cooling while impurities remain in the solution (mother liquor).[4]

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Hotplate with stirring capabilities

  • Selected solvent (e.g., Ethanol, Isopropanol, or an Ethanol/Water mixture)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents at room temperature and upon heating. Ethanol is often a good starting point for pyridone derivatives.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and begin heating the mixture with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely. Causality: Using the minimum amount of solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess the purity.

Protocol 2: Purification via Acid-Base Extraction

Principle: This powerful liquid-liquid extraction technique exploits the amphoteric nature of this compound. By manipulating the pH of the aqueous phase, the compound can be selectively moved between an organic phase and an aqueous phase, leaving behind impurities that do not share its amphoteric properties. A similar approach has been proven effective for other pyridine-phenolic ligands.[5]

Materials:

  • Crude this compound

  • Separatory funnel

  • Organic solvent (e.g., Ethyl Acetate or Dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Initial Dissolution: Dissolve the crude product in an organic solvent like Ethyl Acetate.

  • Removal of Acidic Impurities: Transfer the solution to a separatory funnel and extract with saturated NaHCO₃ solution. The bicarbonate is a weak base that will deprotonate and solubilize strongly acidic impurities (e.g., carboxylic acids), while the weakly acidic phenol group of the target compound remains largely protonated and in the organic layer. Discard the aqueous layer.

  • Extraction of the Target Compound: Now, extract the organic layer with 1 M HCl. The pyridine nitrogen will be protonated to form a water-soluble pyridinium salt, transferring the target compound to the aqueous phase. Neutral impurities will remain in the organic layer.

  • Separation: Separate the two layers. The desired product is now in the aqueous (acidic) layer. The organic layer containing neutral impurities can be discarded.

  • Re-isolation of the Target Compound: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly neutralize the solution by adding 1 M NaOH dropwise while stirring until the pH is approximately 7-8. The this compound will precipitate out of the solution as a solid.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Protocol 3: Silica Gel Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).[6] Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)

  • Crude this compound

  • Collection tubes

Procedure:

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system that provides good separation of the target compound from its impurities. The desired compound should have an Rf value of approximately 0.25-0.35. A gradient of ethyl acetate in hexanes is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities, followed by the product, and finally any highly polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment and Characterization

No purification is complete without rigorous verification of the final product's purity and identity.

TechniquePurposeExpected Outcome for Pure Product
TLC Qualitative monitoring of purityA single spot with a consistent Rf value.
Melting Point Purity and identificationA sharp melting range (e.g., within 1-2 °C) that is consistent with literature values (if available). Impurities typically depress and broaden the melting range.[4]
HPLC Quantitative purity analysisA single major peak, allowing for purity calculation (e.g., >98% by area).[7]
¹H NMR Structural confirmation and impurity detectionThe spectrum should show clean signals corresponding to all 9 protons with correct integrations and splitting patterns. Absence of impurity peaks.
¹³C NMR Structural confirmationThe spectrum should show the correct number of signals for the 11 carbon atoms in the molecule.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Recovery (Recrystallization) Too much solvent was used; compound is too soluble in the chosen solvent.Use the absolute minimum amount of hot solvent for dissolution. Try a less polar solvent or a solvent mixture (e.g., ethanol/water).[3]
Oiling Out (Recrystallization) The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated.Use a lower-boiling point solvent. Add slightly more hot solvent before cooling.
Poor Separation (Column) Incorrect eluent system.Re-optimize the eluent system using TLC. A shallower gradient may be required.
Product Won't Precipitate (Extraction) The solution may not be fully neutralized or is too dilute.Check the pH and adjust carefully. If the product is highly water-soluble, it may require extraction back into an organic solvent after neutralization.

References

Application Notes & Protocols: 4-(Pyridin-4-yl)phenol as a Versatile Building Block for Hydrogen-Bonded Supramolecular Structures

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 4-(Pyridin-4-yl)phenol in Crystal Engineering

In the field of supramolecular chemistry and crystal engineering, the rational design of crystalline solids with predictable structures and desired functionalities is a paramount objective. The construction of these architectures is predicated on the strength and directionality of non-covalent interactions, with hydrogen bonding being the most pivotal and widely exploited.[1] Within this context, this compound emerges as a molecule of significant interest. Its rigid structure and, crucially, its possession of both a highly effective hydrogen bond donor (the phenolic hydroxyl group) and a reliable hydrogen bond acceptor (the pyridyl nitrogen atom) make it an exemplary building block for the assembly of complex, multi-component crystalline solids, known as co-crystals.[2]

This application note provides a comprehensive guide to the utilization of this compound in the design and synthesis of hydrogen-bonded supramolecular structures. We will delve into the fundamental principles governing its self-assembly, provide detailed, field-proven protocols for the synthesis and characterization of its co-crystals, and discuss the potential applications of these materials in fields ranging from pharmaceuticals to nonlinear optics.

Molecular and Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in supramolecular synthesis.

PropertyValueSource
Molecular Formula C₁₁H₉NO[3]
Molecular Weight 171.19 g/mol [3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2 (N and O)[3]
Appearance Solid-
pKa ~9.9 (phenol)[2]

The key to the utility of this compound lies in the robust and directional O-H···N hydrogen bond it can form with itself or with other molecules. This interaction is a cornerstone of supramolecular chemistry and provides a reliable method for assembling molecules into predictable patterns.[2]

Designing Supramolecular Synthons with this compound

The concept of "supramolecular synthons" refers to robust and predictable non-covalent interactions that can be reliably used to assemble molecules into desired architectures. This compound is an ideal candidate for forming several key synthons. The most prominent is the phenol-pyridine heterosynthon, which is a strong and highly directional O-H···N hydrogen bond.[2]

When co-crystallized with molecules containing complementary functional groups, such as dicarboxylic acids, a variety of supramolecular structures can be generated. For instance, the combination of a dicarboxylic acid (a dual hydrogen bond donor) with this compound (a single donor and single acceptor) can lead to the formation of extended one-dimensional chains or more complex two- or three-dimensional networks.

cluster_0 This compound cluster_1 Co-former cluster_2 Resulting Supramolecular Structure P4P This compound (Donor/Acceptor) SS Hydrogen-Bonded Chain P4P->SS O-H···N (Phenol-Pyridine Synthon) DCA Dicarboxylic Acid (Dual Donor) DCA->SS O-H···N (Carboxylic Acid-Pyridine Synthon)

Caption: Logical relationship for co-crystal formation.

Experimental Protocols: Synthesis of a Representative Co-crystal

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative co-crystal of this compound with a dicarboxylic acid, such as adipic acid. These methods are adaptable for other co-formers.

Protocol 1: Co-crystal Synthesis via Solvent Evaporation

This method is a widely used and often successful technique for obtaining high-quality single crystals suitable for X-ray diffraction.[4]

Materials:

  • This compound (171.19 g/mol )

  • Adipic Acid (146.14 g/mol )

  • Methanol (HPLC grade)

  • 20 mL glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating plate

Procedure:

  • Stoichiometric Weighing: In a clean 20 mL glass vial, accurately weigh 85.6 mg (0.5 mmol) of this compound and 73.1 mg (0.5 mmol) of adipic acid for a 1:1 molar ratio.

  • Dissolution: Add 10 mL of methanol to the vial. Place a small magnetic stir bar in the vial and cap it.

  • Heating and Stirring: Place the vial on a heating plate with magnetic stirring. Gently heat the solution to 40-50 °C while stirring until all solids are completely dissolved. Causality Note: Gentle heating increases the solubility of the components and ensures a homogeneous solution, which is critical for the growth of well-ordered crystals.

  • Slow Evaporation: Once a clear solution is obtained, remove the stir bar and loosely cap the vial to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at room temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over 2-4 days. Colorless, block-like crystals should form.

  • Isolation: Once a suitable amount of crystals has formed, carefully decant the remaining solvent. Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry or place them in a desiccator under vacuum for a few hours.

A Weigh Stoichiometric Amounts of Reactants B Dissolve in Methanol with Heating & Stirring A->B C Slow Evaporation at Room Temperature B->C D Crystal Formation C->D E Isolate and Wash Crystals D->E F Dry Crystals E->F

Caption: Workflow for solvent evaporation synthesis.

Protocol 2: Co-crystal Synthesis via Liquid-Assisted Grinding (LAG)

Mechanochemical methods like LAG are rapid, solvent-minimal, and often yield different polymorphs compared to solution-based methods.[5]

Materials:

  • This compound

  • Adipic Acid

  • Methanol

  • Agate mortar and pestle or a ball mill

  • Spatula

Procedure:

  • Weighing: Weigh 85.6 mg (0.5 mmol) of this compound and 73.1 mg (0.5 mmol) of adipic acid and place them in an agate mortar.

  • Solvent Addition: Add 1-2 drops of methanol to the solid mixture. Causality Note: The small amount of solvent acts as a catalyst, facilitating molecular mobility and the formation of the co-crystal without fully dissolving the components.

  • Grinding: Grind the mixture with the pestle for 15-20 minutes. The powder should become more cohesive and may change in appearance.

  • Characterization: The resulting powder can be directly analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.

Characterization Protocols: Validating Supramolecular Structure

Thorough characterization is essential to confirm the formation of a co-crystal and to understand its structural and physical properties.

Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.[6]

Procedure:

  • Crystal Mounting: Carefully select a single crystal of good quality (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software. This process yields the precise atomic coordinates within the unit cell.

  • Data Analysis: Analyze the refined structure to confirm the O-H···N hydrogen bonds between the this compound and the co-former. Measure the hydrogen bond distances and angles to assess their strength.

Expected Data for a 1:1 Co-crystal of this compound and Adipic Acid:

ParameterRepresentative Value
Crystal System Monoclinic
Space Group P2₁/c
O-H···N distance ~2.7 Å
O-H···N angle ~170°
Protocol 4: Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases. It is particularly useful for analyzing the products of grinding synthesis and for routine quality control.[7]

Procedure:

  • Sample Preparation: Place a small amount of the powdered sample on a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffractogram is a fingerprint of the crystalline phase. The PXRD pattern of the co-crystal should be distinct from the patterns of the individual starting materials and their physical mixture.

Protocol 5: Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point and thermal stability.[7]

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The DSC thermogram will show endothermic peaks corresponding to melting events. The melting point of the co-crystal is typically different from that of the individual components.

  • TGA Analysis: Heat a separate sample at a constant rate in a TGA instrument. The TGA curve will show the mass loss as a function of temperature, indicating the thermal stability and decomposition profile of the co-crystal.

Representative Thermal Data:

MaterialMelting Point (°C)
This compound~230 °C
Adipic Acid~152 °C
1:1 Co-crystal~175 °C (example)

Applications of this compound-Based Supramolecular Structures

The ability to rationally design and synthesize co-crystals of this compound opens up avenues for the development of materials with tailored properties.

Pharmaceuticals and Drug Development

Co-crystallization is a powerful strategy for improving the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability, without altering their chemical structure.[8] By co-crystallizing a poorly soluble API with a highly soluble co-former like this compound, it may be possible to enhance its bioavailability. The predictable hydrogen bonding of this compound makes it an attractive candidate for this application.[9]

Nonlinear Optical (NLO) Materials

Materials that exhibit a nonlinear optical response are in high demand for applications in telecommunications and optical computing. A key requirement for second-order NLO materials is a non-centrosymmetric crystal structure. The formation of hydrogen-bonded networks with molecules like this compound can favor the crystallization in non-centrosymmetric space groups, leading to materials with significant second-harmonic generation (SHG) activity.[10] The donor-π-acceptor nature of this compound can also contribute to a large molecular hyperpolarizability, a prerequisite for strong NLO effects.[11]

P4P This compound HB Hydrogen Bonding P4P->HB SS Supramolecular Structure HB->SS App Applications SS->App Pharm Pharmaceuticals (Improved Solubility) App->Pharm NLO Nonlinear Optics (SHG Materials) App->NLO

Caption: Application pathways for this compound.

Conclusion

This compound is a highly effective and versatile building block for the construction of hydrogen-bonded supramolecular structures. Its well-defined hydrogen bonding capabilities, combined with its rigid molecular framework, allow for the predictable assembly of co-crystals with a wide range of co-formers. The detailed protocols provided in this application note offer a robust starting point for researchers to explore the synthesis and characterization of these fascinating materials. The potential to tune the physicochemical properties of these structures opens up exciting opportunities in both pharmaceutical sciences and materials science, making this compound a molecule of enduring interest in the field of crystal engineering.

References

Application Notes & Protocols: 4-(Pyridin-4-yl)phenol as a Cornerstone Synthon in Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the strategic use of 4-(Pyridin-4-yl)phenol as a versatile supramolecular synthon in crystal engineering. We delve into the fundamental principles governing its self-assembly, provide detailed, field-proven protocols for the synthesis of co-crystals and metal-organic frameworks (MOFs), and explain the causality behind critical experimental parameters. The protocols are designed as self-validating systems, incorporating essential characterization and analysis steps to ensure experimental success and reproducibility.

Introduction: The Power of a Bifunctional Synthon

Crystal engineering is the rational design of functional solid-state structures by controlling intermolecular interactions.[1] At its core is the concept of the supramolecular synthon , a robust and predictable recognition motif between molecules that serves as a reliable building block for crystal construction.[1][2] this compound is an exemplary synthon due to its rigid structure and distinct, spatially separated functional groups: a hydroxyl group (-OH) on the phenol ring and a nitrogen atom on the pyridine ring.[3][4]

This unique bifunctionality allows it to act as both a hydrogen-bond donor (via the phenol group) and a hydrogen-bond acceptor (via the pyridine nitrogen).[5] This dual nature makes it a powerful tool for assembling complex, predictable supramolecular architectures, including co-crystals and coordination polymers. The strongest and most predictable interaction it forms is the O-H···N hydrogen bond between the phenol and pyridine moieties, a highly reliable linkage in crystal design.[6]

Caption: Molecular structure and key functional sites of this compound.

Physicochemical Properties & Key Data

A thorough understanding of the molecule's fundamental properties is critical for experimental design.

PropertyValueSource
Molecular Formula C₁₁H₉NOPubChem[3]
Molecular Weight 171.19 g/mol PubChem[3]
CAS Number 77409-99-5Sigma-Aldrich[4]
Appearance SolidSigma-Aldrich[4]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2 (N and O atoms)PubChem[3]
IUPAC Name 4-pyridin-4-ylphenolPubChem[3]

Application I: Engineering Co-crystals via Supramolecular Synthons

Co-crystals are multi-component crystalline solids where the components are neutral molecules held together by non-covalent interactions, primarily hydrogen bonding.[7] They are of immense interest, particularly in the pharmaceutical industry, for their ability to modify the physicochemical properties of active pharmaceutical ingredients (APIs) such as solubility, stability, and bioavailability.[7][8]

Causality of Design: The strategy for using this compound in co-crystallization hinges on the reliability of the O-H···N heterosynthon .[6] By selecting a co-former with a complementary functional group (e.g., a carboxylic acid, another phenol, or an amide), we can predictably form robust hydrogen-bonded assemblies. The competition between different possible hydrogen bonds dictates the final structure, but the phenol-pyridine interaction is often dominant.[1]

cluster_pyp This compound cluster_coformer Co-former pyp Phenol (-OH) (H-Bond Donor) coformer Pyridine (-N) (H-Bond Acceptor) pyp->coformer O-H···N (Robust Heterosynthon)

Caption: The primary O-H···N supramolecular heterosynthon.

Protocol 1: Co-crystal Synthesis by Solvent Evaporation

This is the most common method for obtaining high-quality single crystals suitable for X-ray diffraction.[8][9] The principle relies on dissolving stoichiometric amounts of the components in a suitable solvent, which upon slow evaporation, allows the molecules to self-assemble into a thermodynamically stable crystalline form.

Materials:

  • This compound (e.g., 0.1 mmol, 17.1 mg)

  • Co-former (e.g., a dicarboxylic acid, 0.1 mmol for a 1:1 ratio)

  • High-purity solvent (e.g., Ethanol, Methanol, Acetonitrile)

  • Small glass vials (e.g., 4 mL) with loose-fitting caps or perforated foil

Step-by-Step Methodology:

  • Stoichiometric Weighing: Accurately weigh the this compound and the chosen co-former in the desired molar ratio (commonly 1:1, 1:2, or 2:1) and place them in a clean glass vial.

  • Solvent Selection & Dissolution: Add the chosen solvent dropwise until all solids are completely dissolved. Gentle heating or sonication may be applied to facilitate dissolution. Causality Note: The solvent must be one in which both components are congruently soluble. A solvent with moderate volatility is preferred to prevent overly rapid crystallization.[9]

  • Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover with paraffin film or aluminum foil and puncture a few small holes with a needle. This ensures slow, controlled evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully decant the remaining solvent and gently dry the crystals with a stream of inert gas or on filter paper.

Self-Validating System (Characterization):

  • Visual Inspection: Note the morphology of the harvested crystals.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique. It provides the exact 3D arrangement of molecules in the crystal, confirming the formation of a co-crystal and identifying the specific hydrogen bonding synthons.

  • Powder X-ray Diffraction (PXRD): Used to confirm that the bulk material is a single crystalline phase and matches the pattern simulated from the SCXRD data.[10]

  • Differential Scanning Calorimetry (DSC): The co-crystal should exhibit a single, sharp melting point that is distinct from the melting points of the individual starting components.

  • FT-IR/Raman Spectroscopy: Look for characteristic shifts in vibrational frequencies. For the O-H···N synthon, the broad O-H stretching band of the phenol (typically ~3200-3400 cm⁻¹) will shift to a lower frequency and often broaden further upon formation of the strong hydrogen bond.[10]

Protocol 2: Co-crystal Synthesis by Liquid-Assisted Grinding (LAG)

Mechanochemistry offers a faster, more environmentally friendly alternative to solvent-based methods.[10] It involves grinding the solid components together with a minimal amount of liquid to facilitate molecular rearrangement and co-crystal formation.

Materials:

  • This compound and co-former

  • Mortar and pestle (agate or porcelain) or a ball mill

  • A small amount of a suitable liquid (e.g., a few drops of ethanol, acetonitrile, or nitromethane)

Step-by-Step Methodology:

  • Combine Reactants: Place accurately weighed stoichiometric amounts of the solid components into the mortar or milling jar.

  • Add Liquid: Add a minimal amount of the selected liquid (typically 10-20 µL per 100 mg of solid). Causality Note: The liquid acts as a catalyst, enhancing molecular mobility and facilitating the breaking and forming of intermolecular bonds without dissolving the bulk material.

  • Grinding: Grind the mixture manually with the pestle for 15-30 minutes or in a ball mill at a set frequency (e.g., 20-30 Hz) for a similar duration. The mixture may change in consistency or color, indicating a solid-state transformation.

  • Product Collection: Scrape the resulting powder from the mortar or jar.

Self-Validating System (Characterization):

  • PXRD: This is the primary tool for verifying the formation of a new crystalline phase in a mechanochemical reaction. The resulting diffractogram should be unique compared to the starting materials and any known polymorphs.

  • DSC & Spectroscopy (FT-IR/Raman): As described in Protocol 1, these techniques are used to confirm the formation of a new thermal entity and to probe the intermolecular interactions.

Application II: A Versatile Ligand for Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands.[11] Their high surface area and tunable pore environments make them ideal for applications in gas storage, catalysis, and sensing.[12]

Causality of Design: In this context, the pyridine nitrogen of this compound acts as an excellent coordination site for a wide range of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺). The phenol group provides an additional layer of functionality. It can either remain uncoordinated, pointing into the pores of the framework to potentially serve as a catalytic or recognition site, or it can be deprotonated under certain conditions to participate in metal coordination, leading to frameworks with higher connectivity and stability.

References

Application Notes and Protocols for the Derivatization of 4-(Pyridin-4-yl)phenol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Pyridin-4-yl)phenol Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. Its unique structure, featuring a phenolic hydroxyl group and a pyridine ring, offers multiple avenues for chemical modification, enabling the fine-tuning of physicochemical and biological properties. The phenolic hydroxyl group can be readily derivatized through esterification or etherification, while the pyridine nitrogen provides a site for N-alkylation. Furthermore, the aromatic rings can participate in various cross-coupling reactions, allowing for the introduction of additional substituents. These derivatization strategies have been successfully employed to develop potent inhibitors of various enzymes, anti-cancer agents, and compounds with potential applications in the treatment of inflammatory and neurodegenerative diseases.

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound, with a focus on strategies relevant to pharmaceutical drug discovery and development. The methodologies outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the vast chemical space accessible from this valuable starting material.

Key Derivatization Strategies and Their Rationale

The derivatization of this compound can be broadly categorized into three main approaches, each targeting a specific functional group within the molecule. The choice of strategy is dictated by the desired pharmacological profile of the target compound.

Derivatization_Strategies This compound This compound O-Alkylation (Etherification) O-Alkylation (Etherification) This compound->O-Alkylation (Etherification) Williamson, Mitsunobu O-Acylation (Esterification) O-Acylation (Esterification) This compound->O-Acylation (Esterification) Fischer, DCC/DMAP N-Alkylation N-Alkylation This compound->N-Alkylation Alkyl Halides C-C Coupling (e.g., Suzuki) C-C Coupling (e.g., Suzuki) This compound->C-C Coupling (e.g., Suzuki) Aryl Boronic Acids Pharmaceutical Applications Pharmaceutical Applications O-Alkylation (Etherification)->Pharmaceutical Applications O-Acylation (Esterification)->Pharmaceutical Applications N-Alkylation->Pharmaceutical Applications C-C Coupling (e.g., Suzuki)->Pharmaceutical Applications

Caption: Key derivatization strategies for this compound.

O-Alkylation (Etherification): Modulating Lipophilicity and Target Engagement

The formation of an ether linkage at the phenolic hydroxyl group is a common strategy to increase the lipophilicity of the molecule, which can enhance its cell permeability and oral bioavailability. Furthermore, the introduced alkyl or aryl group can establish additional interactions with the target protein, leading to improved potency and selectivity.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Base K₂CO₃ or Cs₂CO₃To deprotonate the phenol and form the more nucleophilic phenoxide. Cs₂CO₃ is a stronger base and can be used for less reactive alkyl halides.
Solvent DMF or ACNPolar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction.
Temperature Room temperature to 80 °CThe reaction temperature depends on the reactivity of the alkyl halide.
O-Acylation (Esterification): Prodrug Strategies and Bioactivity Enhancement

Esterification of the phenolic hydroxyl group can be employed to create prodrugs that are hydrolyzed in vivo to release the active phenolic compound. This strategy can improve drug delivery and reduce off-target toxicity. Additionally, the ester moiety itself can contribute to the biological activity of the molecule.

Protocol 2: Fischer Esterification

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or benzene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the carboxylic acid (1.2 eq) in toluene, add a catalytic amount of concentrated H₂SO₄.

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction to room temperature and wash with saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Condition Rationale
Catalyst Concentrated H₂SO₄ or p-TsOHTo protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
Water Removal Dean-Stark apparatusTo drive the equilibrium towards the formation of the ester product.
Solvent Toluene or benzeneForms an azeotrope with water, facilitating its removal.
N-Alkylation of the Pyridine Ring: Modulating Solubility and Targeting Specific Interactions

Alkylation of the pyridine nitrogen atom introduces a positive charge, which can significantly alter the solubility and pharmacokinetic properties of the molecule. This modification can also be used to introduce specific functionalities that can interact with the target protein.

Protocol 3: N-Alkylation with Alkyl Halides

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous acetonitrile (ACN) or acetone

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ACN.

  • Add the alkyl halide (1.1 eq) to the solution.

  • Stir the reaction at room temperature or heat to reflux until a precipitate forms.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum.

Parameter Condition Rationale
Solvent ACN or acetoneSolvents in which the starting material is soluble and the product pyridinium salt is often insoluble, facilitating isolation.
Temperature Room temperature to refluxHigher temperatures can accelerate the reaction rate.
C-C Cross-Coupling Reactions: Expanding the Molecular Scaffold

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. This strategy allows for the introduction of aryl or heteroaryl substituents onto the pyridine or phenol ring, significantly increasing the structural diversity of the derivatives.

Protocol 4: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo(pyridin-4-yl)phenol or 4-(Pyridin-4-yl)phenyl triflate (as a starting material for coupling on the phenol ring)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂To facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Base K₂CO₃, Cs₂CO₃To activate the boronic acid for transmetalation.
Solvent Dioxane, Toluene, DME/waterThe choice of solvent depends on the solubility of the reactants and the specific catalyst system used.

Application Notes: Pharmaceutical Relevance of Derivatized this compound

Derivatives of this compound have shown promise in a variety of therapeutic areas. The following sections highlight some key applications and provide protocols for their biological evaluation.

Anti-Cancer Activity

Many pyridine-containing compounds have demonstrated potent anti-cancer activity by targeting various cellular pathways.[1]

Protocol 5: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound derivative A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-Inflammatory Activity

Pyridine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7]

Protocol 6: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[8][9][10]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • This compound derivative

  • 96-well plate

Procedure:

  • Prepare a reaction mixture containing the COX enzyme, heme, and the test compound in a suitable buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the oxidation of the probe over time by measuring the change in absorbance or fluorescence.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Neuroprotective Effects

The neuroprotective potential of this compound derivatives can be evaluated in cell-based models of neurodegenerative diseases.

Protocol 7: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y neuroblastoma cell line is a widely used model to study neurotoxicity and neuroprotection.[11][12]

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)

  • This compound derivative

  • Reagents for viability assays (e.g., MTT) or apoptosis assays (e.g., Annexin V/PI staining)

Procedure:

  • Culture SH-SY5Y cells to the desired confluency.

  • Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 2 hours).

  • Induce neurotoxicity by adding the neurotoxin.

  • Incubate for an appropriate time (e.g., 24 hours).

  • Assess cell viability or apoptosis using standard methods.

  • Compare the results of the treated cells to the neurotoxin-only control to determine the neuroprotective effect.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel pharmaceutical agents. The derivatization strategies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile chemical entity. By systematically modifying the structure and assessing the pharmacological activity of the resulting derivatives, it is possible to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties for a range of diseases.

References

Application Notes & Protocols: 4-(Pyridin-4-yl)phenol as a Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(Pyridin-4-yl)phenol as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its significance, synthesis, characterization, and application in the construction of complex drug molecules, with a focus on kinase inhibitors. The protocols herein are designed to be self-validating, supported by mechanistic rationale and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Pyridinylphenol Scaffold

The this compound moiety is a "privileged scaffold" in medicinal chemistry. Its structure is frequently found in a wide array of biologically active compounds, particularly in the realm of kinase inhibitors.[1][2] The pyridine ring acts as a versatile hydrogen bond acceptor, while the phenolic hydroxyl group can serve as a hydrogen bond donor or a reactive handle for further molecular elaboration.[3] This dual functionality, combined with the rigid, planar structure that allows for precise orientation within a protein's binding pocket, makes it an invaluable building block for designing targeted therapies.[4] Numerous FDA-approved drugs for conditions ranging from cancer to autoimmune diseases incorporate this core structure, highlighting its importance in modern drug discovery.[1]

Chemical compounds that serve as foundational building blocks in the complex manufacturing process of APIs are known as pharmaceutical intermediates.[5] The quality and purity of these intermediates, such as this compound, are critical as they directly impact the efficacy, safety, and overall quality of the final drug product.[6]

Section 1: Synthesis of the this compound Intermediate

The most robust and widely used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[8]

Rationale for Method Selection (Expertise & Experience): The Suzuki-Miyaura coupling is preferred for this synthesis due to its:

  • Mild Reaction Conditions: It operates at relatively low temperatures and is tolerant of a wide variety of functional groups, which is crucial when building complex molecules.[8]

  • High Yields and Selectivity: The reaction is known for its efficiency and reliability.

  • Commercial Availability of Starting Materials: 4-Bromophenol and 4-pyridinylboronic acid are readily available and cost-effective.

  • Favorable Toxicity Profile: Compared to other cross-coupling methods like Stille (using organotins) or Negishi (using organozincs), the boron-based reagents in Suzuki coupling are significantly less toxic.

A common challenge in the Suzuki-Miyaura coupling involving pyridine boronic acids is the potential for generating impurities derived from the phosphorus ligands of the catalyst.[9] The protocol below is optimized to minimize such side reactions.[10]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Isolation & Purification P1 Combine 4-bromophenol, 4-pyridinylboronic acid, and K₂CO₃ in Dioxane/H₂O P2 Degas the mixture with Argon for 15-20 minutes P1->P2 P3 Add Pd(dppf)Cl₂ catalyst under Argon atmosphere P2->P3 R1 Heat mixture to 80-90 °C and monitor by TLC/HPLC P3->R1 R2 Cool to RT, add Ethyl Acetate and water for extraction R1->R2 R3 Separate organic layer, wash with brine R2->R3 I1 Dry organic layer over anhydrous Na₂SO₄ R3->I1 I2 Filter and concentrate under reduced pressure I1->I2 I3 Purify crude solid via column chromatography or recrystallization I2->I3

Caption: Workflow for Suzuki-Miyaura synthesis of this compound.

Materials:

  • 4-Bromophenol

  • 4-Pyridinylboronic acid

  • Potassium Carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane, Anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), 4-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The reaction concentration should be approximately 0.1 M with respect to the 4-bromophenol.

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon gas through the solution for 15-20 minutes. This step is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (0.02 - 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Section 2: Physicochemical & Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the intermediate before its use in subsequent API synthesis steps.

Physicochemical Properties Summary:

PropertyValueSource
Molecular Formula C₁₁H₉NO[11]
Molecular Weight 171.20 g/mol
Appearance Off-white to light yellow solid
Melting Point 209–210 °C[12]
CAS Number 77409-99-5
Protocol 2: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the compound.

    • Procedure: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR (300MHz, DMSO-d₆) shifts (δ, ppm): ~9.87 (s, 1H, OH), ~8.32 (d, 2H), ~8.12 (s, 2H, Py-H), ~7.92 (d, 2H), ~6.93 (d, 2H). Note: Exact shifts can vary slightly.[12]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the synthesized intermediate.

    • Procedure: A reverse-phase HPLC method is typically used.[13] Dissolve a small, accurately weighed sample in a suitable solvent (e.g., methanol/water). Inject onto an appropriate column (e.g., C18) and elute with a mobile phase gradient (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).[14]

    • Analysis: Purity is determined by the area percentage of the main peak detected by a UV detector (e.g., at 243 nm).[14] For API intermediates, purity should typically be >98%.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Procedure: Use an ESI (Electrospray Ionization) source.

    • Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 324.29.[12]

Section 3: Application in API Synthesis - Case Study: Kinase Inhibitors

The this compound intermediate is a cornerstone in the synthesis of numerous kinase inhibitors, which are a class of targeted cancer therapies.[15][16] These drugs function by blocking the action of specific kinases, proteins that play a crucial role in cell signaling, growth, and division.[17][18] A common synthetic step involves the functionalization of the phenolic hydroxyl group, often through a Williamson ether synthesis.[19]

The Williamson Ether Synthesis: A Key Transformation

The Williamson ether synthesis is a reliable Sₙ2 reaction where an alkoxide nucleophile attacks an alkyl halide to form an ether.[19][20] In this context, the phenoxide anion of this compound acts as the nucleophile.

Mechanism & Rationale Diagram:

G N1 This compound N2 Deprotonation (Formation of Nucleophile) N1->N2 Step 1 P1 + B1 Base (e.g., K₂CO₃, NaH) in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) B1->N2 N3 4-(Pyridin-4-yl)phenoxide (anion) N2->N3 N4 SN2 Attack (Backside attack on electrophilic carbon) N3->N4 P2 + R1 R-X (Alkyl Halide from API scaffold) R1->N4 N5 API Precursor (Ether linkage formed) N4->N5 Step 2

Caption: Mechanism of Williamson ether synthesis for API construction.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) is used to deprotonate the phenol.[20] NaH is often used for faster, irreversible deprotonation, but K₂CO₃ is often sufficient, safer to handle, and more economical for larger-scale synthesis.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is chosen. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion, leaving it highly nucleophilic and reactive.[20]

  • Leaving Group (X): The alkylating agent (R-X) must have a good leaving group. Typically, iodides (I) and bromides (Br) are used, as they are readily displaced in an Sₙ2 reaction.[19]

Protocol 3: General Procedure for Ether Linkage Formation

This protocol provides a general method for coupling this compound with an alkyl halide, a key step in synthesizing APIs like certain Monopolar Spindle 1 (Mps1) kinase inhibitors.[21][22]

Materials:

  • This compound (from Protocol 1)

  • Alkyl Halide (R-X, specific to the target API)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

Step-by-Step Procedure:

  • Reagent Setup: In a dry, round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq). Stir the suspension vigorously for 15-30 minutes at room temperature to facilitate phenoxide formation.

  • Alkyl Halide Addition: Add the specific alkyl halide (R-X) (1.1 eq) to the mixture.

  • Reaction: Heat the reaction to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield the final API precursor.

Section 4: Safety & Handling

  • This compound: Harmful if swallowed and causes serious eye damage. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Solvents: Dioxane, DMF, and other organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reagents: Palladium catalysts can be toxic. Sodium hydride (if used) is highly reactive with water and can ignite. Handle with extreme care under inert conditions.

Conclusion

This compound is a high-value intermediate whose strategic application significantly streamlines the synthesis of complex APIs, particularly kinase inhibitors. The methodologies presented, centered on the robust Suzuki-Miyaura coupling for its formation and the Williamson ether synthesis for its elaboration, provide a reliable and efficient pathway for drug development professionals. Adherence to these detailed protocols, underpinned by a strong understanding of the mechanistic rationale, will enable the consistent and high-purity production of this critical pharmaceutical building block.

References

Application Notes and Protocols: A Guide to the Scalable Synthesis of 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pyridin-4-yl)phenol is a key building block in the synthesis of various pharmaceutically active compounds and functional materials. Its biaryl structure, composed of a phenol and a pyridine ring, imparts unique chemical and biological properties. The increasing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic process. This application note provides a detailed guide for the scale-up of this compound synthesis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into the critical process parameters, potential challenges, and effective solutions to ensure a successful transition from laboratory to pilot-plant scale. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and efficient manufacturing process for this important molecule.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] This reaction is particularly well-suited for the synthesis of biaryls like this compound due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the starting materials.[2]

The primary synthetic route involves the coupling of a 4-halophenol (typically 4-bromophenol or 4-iodophenol for higher reactivity) with pyridine-4-boronic acid.

G cluster_reactants Reactants cluster_catalyst Catalytic System 4-Halophenol 4-Halophenol (X = Br, I) Product This compound 4-Halophenol->Product Pyridine-4-boronic_acid Pyridine-4-boronic acid Pyridine-4-boronic_acid->Product Pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Pd_catalyst->Product Catalyst Base Base (e.g., K2CO3, K3PO4) Base->Product Activates Boronic Acid Solvent Solvent System (e.g., Toluene/Water, Dioxane/Water) Solvent->Product Reaction Medium

Figure 1: General scheme for the Suzuki-Miyaura synthesis of this compound.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity, especially during scale-up.[3]

Experimental Protocols: From Bench to Pilot Plant

This section outlines a detailed, three-stage protocol for the synthesis of this compound, starting from a laboratory-scale procedure and progressing to a pilot-plant scale.

Part 1: Laboratory-Scale Synthesis (10 g Scale)

This initial phase focuses on establishing a reliable and optimized procedure on a small scale.

Materials and Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • 4-Bromophenol

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine solution

Step-by-Step Protocol:

  • Inert Atmosphere: Assemble the glassware and purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere. This is crucial as the active palladium(0) species is sensitive to oxygen.[4]

  • Reagent Charging: To the flask, add 4-bromophenol (10.0 g, 57.8 mmol, 1.0 eq), pyridine-4-boronic acid (8.5 g, 69.4 mmol, 1.2 eq), and potassium carbonate (23.9 g, 173.4 mmol, 3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.34 g, 1.16 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (150 mL) and deionized water (50 mL). The biphasic solvent system is effective for this reaction, with the inorganic base dissolving in the aqueous phase and the organic reactants and catalyst in the organic phase.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-bromophenol) is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.[5] Dissolve the crude solid in hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the crystals, wash with a cold ethanol/water mixture, and dry under vacuum.

Expected Yield and Purity:

  • Yield: 85-95%

  • Purity (by HPLC): >98%

Part 2: Process Development and Optimization (100 g Scale)

This stage focuses on refining the process parameters to improve efficiency, reduce costs, and identify potential scale-up issues.

Key Optimization Parameters:

  • Catalyst Loading: Investigate reducing the palladium catalyst loading to 0.5-1 mol%. While lower catalyst loading is economically favorable, it may require longer reaction times or more efficient mixing.[6]

  • Base: Evaluate alternative bases such as potassium phosphate (K₃PO₄), which can sometimes lead to faster reactions and higher yields.[3]

  • Solvent System: Test alternative solvent systems like 1,4-dioxane/water or 2-methyltetrahydrofuran (2-MeTHF)/water. 2-MeTHF is a more environmentally friendly solvent.

  • Impurity Profile: Identify and characterize major impurities. Common impurities in Suzuki reactions include homocoupled products (biphenyl and bipyridine derivatives) and dehalogenated starting material (phenol).[7] Understanding the impurity formation mechanism is key to minimizing their presence. Impurities can arise from side reactions involving the phosphine ligands of the catalyst.

Optimized Protocol (100 g Scale):

This protocol incorporates potential optimizations for a more robust process.

  • Reactor Setup: Use a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with 4-bromophenol (100 g, 0.578 mol, 1.0 eq), pyridine-4-boronic acid (85 g, 0.694 mol, 1.2 eq), and potassium phosphate (368 g, 1.734 mol, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of 2-MeTHF (1.5 L) and water (0.5 L).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain with vigorous stirring for 6-8 hours, monitoring by HPLC.

  • Work-up and Purification: Follow a similar work-up and recrystallization procedure as the laboratory scale, adjusting volumes accordingly.

Part 3: Pilot-Plant Scale-Up (1 kg Scale)

Scaling up to the kilogram level requires careful consideration of engineering and safety aspects.

Critical Scale-Up Considerations:

  • Heat Transfer: The surface-to-volume ratio decreases upon scale-up, making heat transfer less efficient. The jacketed reactor must be able to effectively control the reaction temperature to avoid overheating and potential side reactions.

  • Mixing: Efficient mixing is crucial to ensure good mass transfer between the two phases and to keep the catalyst suspended. The stirrer design and speed need to be optimized for the larger reactor volume.

  • Reagent Addition: For larger scale, the addition of reagents may need to be controlled to manage any exotherms.

  • Safety: A thorough safety review (e.g., HAZOP study) should be conducted to identify and mitigate potential hazards associated with the process, including the handling of flammable solvents and powdered reagents.

Pilot-Plant Protocol (1 kg Scale):

  • Reactor Preparation: Use a 50 L glass-lined or stainless steel reactor. Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 4-bromophenol (1.0 kg, 5.78 mol, 1.0 eq), pyridine-4-boronic acid (0.85 kg, 6.94 mol, 1.2 eq), and potassium phosphate (3.68 kg, 17.34 mol, 3.0 eq).

  • Catalyst Addition: Add [Pd(dppf)Cl₂] (42 g, 57.8 mmol, 1 mol%).

  • Solvent Addition: Add degassed 2-MeTHF (15 L) and water (5 L).

  • Reaction: Heat the mixture to reflux with efficient stirring. Monitor the reaction by in-process control (IPC) using HPLC.

  • Work-up and Isolation:

    • After reaction completion, cool the reactor contents.

    • Transfer the mixture to a separation vessel and separate the layers.

    • Perform the extractions and washes as in the smaller scales.

    • The crude product can be isolated by concentrating the organic phase.

  • Purification:

    • The recrystallization should be performed in a dedicated crystallization vessel with controlled cooling to ensure consistent crystal size and purity.

    • The product is filtered using a Nutsche filter/dryer and dried under vacuum at a controlled temperature.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 4-(Pyridin-4-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 4-(pyridin-4-yl)phenol are a significant class of compounds in medicinal chemistry and materials science, valued for their versatile biological activities and unique photophysical properties.[1][2] The precise characterization of these molecules is paramount for ensuring purity, confirming structure, and understanding their behavior in various applications. This guide provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound and its derivatives. We will delve into spectroscopic, chromatographic, and structural analysis methods, offering both the theoretical underpinnings and practical, step-by-step protocols.

Introduction: The Importance of Rigorous Characterization

The this compound scaffold, with its combination of a phenolic ring and a pyridine moiety, offers a rich landscape for chemical modification.[1][2] This structural motif is a cornerstone in the design of novel therapeutic agents and functional materials. The pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the phenol group can serve as a hydrogen bond donor and a site for further functionalization.[3][4]

Given the potential for regioisomerism and the subtle influence of substituents on the physicochemical properties of these derivatives, a multi-faceted analytical approach is not just recommended but essential. This guide is structured to walk researchers through a logical workflow for the complete characterization of a newly synthesized this compound derivative.

The Analytical Workflow: A Multi-Technique Approach

A robust characterization strategy for this compound derivatives integrates several analytical techniques to provide a complete picture of the molecule's identity, purity, and structure.

Diagram: Analytical Workflow for this compound Derivatives

Analytical_Workflow cluster_purity Purity Techniques cluster_identity Identity Techniques cluster_structure Structural Techniques cluster_properties Property Analysis Synthesis Synthesis & Purification Purity Purity Assessment Synthesis->Purity Crude Product Identity Structural Identity Purity->Identity Purified Sample HPLC HPLC / UPLC Purity->HPLC TLC TLC Purity->TLC Structure Definitive Structure Identity->Structure Ambiguous Stereochemistry or Connectivity Properties Physicochemical Properties Identity->Properties Confirmed Structure NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (LRMS, HRMS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR UVVis UV-Vis Spectroscopy Identity->UVVis Structure->Properties XRay Single Crystal X-Ray Diffraction Structure->XRay Thermal Thermal Analysis (DSC, TGA) Properties->Thermal pKa pKa Determination Properties->pKa

Caption: A logical workflow for the comprehensive characterization of novel compounds.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to look for in a typical this compound derivative include:

    • The phenolic hydroxyl proton, which is often a broad singlet and its chemical shift can be concentration and solvent-dependent.

    • Aromatic protons of the phenol and pyridine rings, which typically appear in the downfield region (δ 6.5-9.0 ppm). The coupling patterns (doublets, triplets, etc.) can help determine the substitution pattern.[6]

    • Signals from any substituents on the rings.

  • ¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. This is particularly useful for confirming the carbon skeleton of the molecule.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[7] The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile phenolic proton.

  • Instrument Setup:

    • Record the spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

  • Data Acquisition: Acquire the spectrum using standard parameters. The number of scans can be increased for samples with low concentration to improve the signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and elemental composition.

  • Low-Resolution Mass Spectrometry (LRMS): Provides the nominal molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule with high precision, which allows for the determination of the elemental formula.[8] This is a critical step in confirming the identity of a new compound.

Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI-TOF (Electrospray Ionization-Time of Flight) or ESI-Orbitrap mass spectrometer for high-resolution measurements.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive or negative ion mode, depending on the nature of the analyte. For this compound derivatives, positive ion mode is often successful due to the basicity of the pyridine nitrogen.

  • Data Analysis: Determine the m/z of the molecular ion peak (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition based on the exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For this compound derivatives, key vibrational bands include:

  • O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.[9]

  • C=N and C=C stretching: Vibrations from the pyridine and phenol rings, usually found in the 1400-1600 cm⁻¹ region.[10][11]

  • C-O stretch: A band in the 1200-1300 cm⁻¹ range corresponding to the phenolic C-O bond.[9]

Protocol: FTIR Spectroscopy using Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[5] The absorption maxima (λmax) are characteristic of the chromophoric system and can be influenced by substituents and the solvent.[12] This technique is particularly useful for studying the photophysical properties of these compounds.

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Spectrum: Record the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) if the concentration is known.

Chromatographic Analysis: Assessing Purity and Separation

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for separating, identifying, and quantifying components in a mixture.[13] For this compound derivatives, reversed-phase HPLC is commonly used.

Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Instrumentation:

    • Column: A C18 column is a common choice for reversed-phase chromatography.

    • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape for basic compounds like pyridines.[14][15]

    • Detector: A UV detector set at a wavelength where the analyte absorbs strongly.

  • Method Development: Develop an isocratic or gradient elution method to achieve good separation of the main compound from any impurities.

  • Analysis: Inject the sample and record the chromatogram. The purity of the sample can be estimated from the relative peak areas.

Definitive Structural Elucidation: X-ray Crystallography

While spectroscopic and chromatographic methods provide strong evidence for the structure and purity of a compound, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[3][4] It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.[1]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

  • Structural Analysis: Analyze the refined structure to determine bond lengths, angles, and intermolecular interactions like hydrogen bonding and π-π stacking.[3][4]

Physicochemical Characterization: Understanding Material Properties

Beyond structural confirmation, understanding the physicochemical properties of this compound derivatives is crucial for their application.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase behavior of a compound.[16][17][18][19]

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting point, glass transitions, and other phase transitions.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to study thermal stability and decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (onset or peak of the endothermic event).

Data Summary and Interpretation

A comprehensive characterization report for a this compound derivative should include a summary of the data from all the techniques employed.

Table 1: Example Data Summary for a Hypothetical this compound Derivative

Analytical TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shifts (δ)Phenolic OH, aromatic H, substituent HConfirms proton environment and connectivity
¹³C NMR Chemical Shifts (δ)Aromatic C, substituent CConfirms carbon skeleton
HRMS (ESI-TOF) [M+H]⁺m/z (experimental vs. calculated)Confirms elemental composition
FTIR (ATR) Wavenumbers (cm⁻¹)O-H, C=N, C=C, C-O stretchesConfirms presence of key functional groups
UV-Vis λmax (nm)Wavelength of max. absorbanceCharacterizes electronic transitions
HPLC Purity (%)>95%Assesses sample purity
DSC Melting Point (°C)Onset and peak temperaturesDetermines melting point
X-ray Crystallography Unit Cell Parametersa, b, c, α, β, γProvides definitive 3D structure

Conclusion

The thorough characterization of this compound derivatives is a critical aspect of research and development in both medicinal chemistry and materials science. By employing a combination of spectroscopic, chromatographic, and structural analysis techniques as outlined in this guide, researchers can ensure the identity, purity, and structural integrity of their compounds. This rigorous approach is fundamental to obtaining reliable and reproducible results and ultimately, to the successful application of these versatile molecules.

References

Application Notes and Protocols for Co-crystallization of 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Co-crystallization with 4-(Pyridin-4-yl)phenol

In modern pharmaceutical development, the strategic modification of active pharmaceutical ingredients (APIs) is paramount to optimizing their physicochemical properties. Co-crystallization has emerged as a powerful technique to enhance solubility, dissolution rate, stability, and bioavailability of APIs without altering their intrinsic pharmacological activity.[1][2] This guide focuses on this compound, a versatile molecule for co-crystal design due to its unique structural features: a phenol group, an excellent hydrogen bond donor, and a pyridine ring, a proficient hydrogen bond acceptor. This dual functionality allows for the formation of robust supramolecular synthons, particularly with carboxylic acids and other phenolic compounds, making it an ideal candidate for crystal engineering.[3][4]

This document provides a comprehensive overview of the principles and techniques for the co-crystallization of this compound, offering detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a deep understanding of the co-crystallization process.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful co-crystal design. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₉NO[5]
Molecular Weight171.19 g/mol [5]
Melting Point150-151 °C[6]
XlogP2.2[5]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors2 (N in pyridine, O in phenol)[5]

The Engine of Co-crystal Formation: Supramolecular Synthons

The predictability and success of co-crystallization heavily rely on the formation of specific and stable intermolecular interactions known as supramolecular synthons. In the case of this compound, the primary interactions are hydrogen bonds. The phenol group's acidic proton readily forms a strong hydrogen bond with a hydrogen bond acceptor, while the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor.

When co-crystallized with carboxylic acids, the most probable and robust supramolecular synthon is the O-H···N hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine's nitrogen.[4][7] This interaction is often favored over the formation of carboxylic acid dimers. Similarly, when co-crystallized with other phenolic compounds, O-H···N or O-H···O hydrogen bonds can be formed. The predictability of these synthons is a cornerstone of crystal engineering with this compound.

Co-crystallization Methodologies: A Practical Guide

The choice of co-crystallization technique is critical and depends on the physicochemical properties of this compound and the chosen co-former, including their solubility and thermal stability. Below are detailed protocols for three commonly employed and effective methods.

Slow Solvent Evaporation: The Gold Standard for Single Crystals

Slow solvent evaporation is a widely used technique that often yields high-quality single crystals suitable for X-ray diffraction, which is essential for unambiguous structure determination.[8][9] The principle lies in gradually increasing the concentration of the components in a solution until supersaturation is reached, leading to nucleation and crystal growth.

Causality Behind the Choices:

  • Solvent Selection: The ideal solvent is one in which both this compound and the co-former have moderate and comparable solubility.[1] This prevents one component from precipitating out before co-crystal formation. Solvents like ethanol, methanol, and acetonitrile are often good starting points.[10]

  • Stoichiometry: A 1:1 molar ratio is typically the starting point for screening, reflecting the common pairing of one hydrogen bond donor with one acceptor. However, other ratios (e.g., 1:2 or 2:1) should also be explored as different hydrogen bonding motifs can lead to different stoichiometries.[11]

  • Evaporation Rate: A slow evaporation rate is crucial for the growth of large, well-defined crystals. This can be controlled by limiting the surface area of the solution exposed to the atmosphere (e.g., by covering the vial with parafilm and piercing a few small holes).

Detailed Protocol:

  • Preparation of Solution:

    • Accurately weigh equimolar amounts of this compound and the chosen co-former (e.g., benzoic acid).

    • Dissolve the mixture in a minimal amount of a suitable solvent (e.g., ethanol) in a small vial. Gentle heating and stirring can be used to facilitate dissolution.

  • Crystallization:

    • Cover the vial with parafilm and puncture it with a few small holes using a needle.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Crystal Harvesting and Analysis:

    • Monitor the vial for crystal formation over several days to weeks.

    • Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

    • Wash the crystals with a small amount of cold solvent and allow them to air dry.

    • Characterize the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Liquid-Assisted Grinding (LAG): A Rapid and Green Approach

Liquid-assisted grinding is a mechanochemical method that has gained popularity due to its speed, efficiency, and reduced solvent consumption.[7] A small amount of liquid is added to a solid mixture of the components, and mechanical energy is applied to induce co-crystal formation.

Causality Behind the Choices:

  • The Role of the Liquid: The added liquid acts as a catalyst, facilitating molecular mobility and transport, which is necessary for the components to arrange into a co-crystal lattice. The amount of liquid is critical; too little may not be effective, while too much can lead to a paste-like consistency and hinder the grinding process.

  • Mechanical Force: The grinding provides the energy required to break the crystal lattices of the starting materials and promote the formation of new co-crystalline phases.

Detailed Protocol:

  • Preparation of the Mixture:

    • Place stoichiometric amounts of this compound and the co-former in a mortar.

    • Gently mix the powders with a pestle.

  • Grinding:

    • Add a few drops of a suitable solvent (e.g., acetonitrile or methanol). The mixture should be damp but not form a paste.

    • Grind the mixture with the pestle for a specified period, typically 15-30 minutes.

  • Product Isolation and Analysis:

    • Collect the resulting powder from the mortar.

    • Analyze the powder directly using PXRD to confirm the formation of a new crystalline phase. Further characterization by DSC and FTIR is also recommended.

Slurry Co-crystallization: Harnessing Thermodynamic Stability

Slurry co-crystallization is an effective method for screening and producing the most thermodynamically stable co-crystal form.[3][12] It involves suspending the starting materials in a solvent in which they have low solubility and stirring the mixture for an extended period.

Causality Behind the Choices:

  • Solvent-Mediated Transformation: The solvent facilitates a continuous process of dissolution and precipitation. Over time, the system will equilibrate to the most stable solid phase, which is often the desired co-crystal.

  • Stirring: Continuous agitation ensures good mixing and facilitates the mass transfer necessary for the transformation to occur.

Detailed Protocol:

  • Preparation of the Slurry:

    • Place an excess of the solid starting materials (this compound and the co-former) in a vial.

    • Add a small amount of a solvent in which both components are sparingly soluble.

    • Add a magnetic stir bar to the vial.

  • Equilibration:

    • Seal the vial and place it on a magnetic stir plate.

    • Stir the slurry at a constant temperature for an extended period (24-72 hours).

  • Isolation and Analysis:

    • Filter the solid from the slurry and wash it with a small amount of fresh solvent.

    • Dry the solid and analyze it using PXRD to identify the crystalline phase.

Characterization of this compound Co-crystals

Once a potential co-crystal has been formed, it is essential to characterize it to confirm its identity and purity. The following techniques are indispensable for this purpose.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying new crystalline phases.[13][14] The diffraction pattern of a co-crystal will be unique and different from the patterns of the individual components and their physical mixture.

Expected Observations: The PXRD pattern of a newly formed this compound co-crystal will exhibit diffraction peaks at different 2θ angles compared to the starting materials.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the co-crystal, such as its melting point and enthalpy of fusion.[15][16][17][18][19] A co-crystal will typically have a single, sharp melting endotherm that is different from the melting points of the individual components.

Expected Observations: A successful co-crystal of this compound will show a melting point that is distinct from that of this compound (150-151 °C) and the co-former.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for probing the intermolecular interactions within the co-crystal, particularly hydrogen bonding.[20] Changes in the vibrational frequencies of functional groups involved in hydrogen bonding provide direct evidence of co-crystal formation.

Expected Observations: In a co-crystal of this compound with a carboxylic acid, the characteristic broad O-H stretching band of the carboxylic acid dimer will disappear, and a new, often sharper, band corresponding to the O-H···N hydrogen bond will appear. The C=O stretching frequency of the carboxylic acid may also shift.

Visualizing the Workflow and Interactions

To further clarify the experimental process and the underlying molecular interactions, the following diagrams are provided.

Co_crystallization_Workflow cluster_screening Co-crystal Screening cluster_methods Methods cluster_characterization Characterization start Select this compound and Co-former method_selection Choose Co-crystallization Method start->method_selection slow_evap Slow Evaporation method_selection->slow_evap lag Liquid-Assisted Grinding method_selection->lag slurry Slurry Crystallization method_selection->slurry pxrd PXRD Analysis slow_evap->pxrd Isolate Crystals lag->pxrd Collect Powder slurry->pxrd Filter Solid dsc DSC Analysis pxrd->dsc Confirm New Phase ftir FTIR Analysis dsc->ftir Confirm Thermal Properties scxrd Single Crystal X-ray (if applicable) ftir->scxrd Confirm H-Bonding end Co-crystal Confirmed scxrd->end Determine Structure

Caption: Experimental workflow for co-crystal screening and characterization.

Caption: Key supramolecular synthon in this compound co-crystals.

Conclusion

This compound is a highly valuable building block in the field of crystal engineering and pharmaceutical co-crystallization. Its capacity to form robust and predictable hydrogen-bonded synthons with a wide range of co-formers makes it an attractive candidate for modifying the physicochemical properties of APIs. The methodologies of slow solvent evaporation, liquid-assisted grinding, and slurry co-crystallization, when applied systematically and with a clear understanding of the underlying principles, provide a powerful toolkit for the discovery and development of novel co-crystalline forms. The detailed protocols and characterization guidance provided in this document are intended to empower researchers to effectively utilize this compound in their co-crystal design strategies, ultimately contributing to the development of improved pharmaceutical products.

References

Troubleshooting & Optimization

Technical Resource Center: Optimizing the Suzuki Synthesis of 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support hub for the synthesis of 4-(Pyridin-4-yl)phenol via the Suzuki-Miyaura cross-coupling reaction. This valuable biaryl motif is a cornerstone in medicinal chemistry and materials science, yet its synthesis presents unique challenges, primarily related to the pyridine moiety. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and optimized protocols to help you navigate these challenges and achieve high-yield, reproducible results.

Part 1: Troubleshooting Guide - Overcoming Common Hurdles

This section addresses the most common issues encountered during the synthesis of this compound, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low or I'm observing no product formation. What are the primary causes and how can I fix it?

Low or no yield is the most frequent issue, often stemming from catalyst deactivation or inefficient reaction steps. The pyridine nitrogen itself is a primary culprit.

Root Causes & Explanations:

  • Catalyst Inhibition by Pyridine: The nitrogen lone pair on the 4-halopyridine starting material or the this compound product can coordinate strongly to the palladium center. This coordination can inhibit the catalyst, effectively halting or slowing the catalytic cycle.[1][2][3]

  • Inefficient Oxidative Addition: While the reactivity of 4-halopyridines follows the general trend of I > Br > Cl, aryl chlorides can be particularly challenging to activate and require highly active catalyst systems.[4][5]

  • Protodeboronation of the Boronic Acid: This is a major side reaction where the C-B bond of the 4-hydroxyphenylboronic acid is cleaved and replaced by a C-H bond, consuming your starting material.[4][6] This process can be catalyzed by the base or traces of acid and is often exacerbated by high temperatures and aqueous conditions.[7][8]

  • Poor Reagent Quality: The stability of boronic acids can be an issue; they can degrade over time.[4] Likewise, phosphine ligands are susceptible to oxidation, and solvents must be anhydrous and degassed as oxygen can deactivate the Pd(0) catalyst.[4]

Troubleshooting Protocol:

  • Select a Robust Catalyst System: For pyridine-containing substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[9] Switch to a system known for its efficacy with heteroaryl couplings. Bulky, electron-rich phosphine ligands are essential as they promote the desired reaction steps while sterically hindering pyridine coordination.

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent choices.[1]

    • Recommended Precatalysts: Use air-stable precatalysts like (SPhos)Pd G2 or G3, which ensure efficient generation of the active Pd(0) species.

  • Optimize the Base and Solvent: The base is crucial for activating the boronic acid but can also promote its decomposition.[10][11]

    • Base Selection: Use a moderately strong, non-nucleophilic base. K₃PO₄ is often a superior choice to stronger bases like NaOH or KOtBu, which can accelerate protodeboronation.[12][13] Cs₂CO₃ is also a reliable option.

    • Solvent System: Use anhydrous, degassed solvents. A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic co-solvent like THF can be effective. While some water is often necessary, excessive amounts can promote protodeboronation.[10]

  • Protect the Boronic Acid: If protodeboronation is a persistent issue, consider using a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate.[4][14] These reagents release the active boronic acid species slowly, minimizing its concentration and the rate of decomposition.[4]

  • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80–110 °C). High temperatures can accelerate catalyst decomposition and side reactions.[4]

  • Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction.[4][15] Purge the reaction vessel and solvents thoroughly with an inert gas like argon or nitrogen before adding the catalyst.

Question 2: I'm observing a significant amount of a symmetrical biphenol byproduct. What is this and how can I prevent it?

This byproduct is likely 4,4'-biphenol, resulting from the homocoupling of two molecules of 4-hydroxyphenylboronic acid.

Root Causes & Explanations:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[16][17][18]

  • Palladium(II) Precatalyst Issue: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly promote homocoupling before it is fully reduced to the active Pd(0) catalyst.[15][17]

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical step. Ensure your solvents and reaction mixture are thoroughly deoxygenated by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[15]

  • Use Precatalysts: Employ modern, well-defined Pd(II) precatalysts (e.g., Buchwald G2, G3, G4 precatalysts). These are designed for rapid and clean conversion to the active Pd(0) catalyst, minimizing the amount of Pd(II) available for homocoupling.

  • Stoichiometry Control: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which specific palladium catalyst and ligand combination is best for coupling with a 4-chloropyridine?

4-chloropyridines are less reactive than their bromo or iodo counterparts, making the choice of catalyst system critical.[5] Standard catalysts like Pd(PPh₃)₄ often give poor results.[9] For these challenging substrates, highly active catalysts that promote the difficult oxidative addition step are required. Systems based on bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.

  • Top Recommendation: A combination of a Pd(II) precatalyst like Pd₂(dba)₃ with a ligand such as SPhos or XPhos is highly effective. Alternatively, using an integrated precatalyst like (SPhos)Pd G3 simplifies the procedure and often gives superior results.[13] N-heterocyclic carbene (NHC) ligands like IPr can also be very effective for this transformation.[19]

Q2: What is the precise role of the base, and how does it influence the reaction?

The base has multiple crucial roles in the Suzuki coupling cycle.[10] It is not merely a pH adjuster.

  • Boronate Formation: The base reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻). This activation is essential for the transmetalation step.[11]

  • Ligand Exchange on Palladium: The base facilitates the exchange of the halide on the palladium complex (formed after oxidative addition) with a basic group (e.g., -OR, -OH), which is believed to accelerate the subsequent transmetalation.[10]

  • Catalyst Stability: The choice of base can also influence catalyst stability and the rate of side reactions like protodeboronation.[8] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are most commonly used, often in an aqueous/organic biphasic system.[10]

Q3: Can I use a different boronic acid derivative instead of 4-hydroxyphenylboronic acid?

Yes, and it is often advantageous. As mentioned, boronic acids can be prone to decomposition.[18] Using more stable derivatives can significantly improve reaction consistency and yield.

  • Potassium trifluoroborates (ArBF₃K): These are highly stable, crystalline solids that are easy to handle and store. They are activated under the reaction conditions to participate in the coupling.

  • Boronic Pinacol Esters (Ar-B(pin)): These are significantly more stable towards protodeboronation than the corresponding boronic acids and are a very common alternative.[1]

  • MIDA boronates: These offer exceptional stability and are used in iterative cross-coupling strategies due to their inertness until a slow-release hydrolysis is triggered.[4]

Part 3: Visualization & Data

Catalytic Cycle and Common Failure Points

The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights the key steps where issues can arise, particularly in the context of this synthesis.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Fast for I, Br Slow for Cl Inhibition Catalyst Inhibition (Pyridine Coordination) Pd0->Inhibition PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl->Inhibition PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Rate-determining for bulky ligands RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide 4-Halopyridine (Ar-X) ArylHalide->OxAdd BoronicAcid 4-Hydroxyphenyl- boronic Acid (Ar'-B(OH)2) Boronate [Ar'-B(OH)3]⁻ BoronicAcid->Boronate Protodeboronation Protodeboronation (Side Reaction) BoronicAcid->Protodeboronation Base Base Base->Boronate Activation Boronate->Transmetal Troubleshooting_Flowchart start Low or No Yield Observed check_sm Check Starting Material (SM) Consumption by TLC/LCMS start->check_sm no_reaction Problem: No Reaction (Catalyst/Conditions Issue) check_sm->no_reaction No sm_consumed Problem: SM Consumed, but No Product check_sm->sm_consumed Yes action_catalyst Action: Switch to Bulky Ligand (e.g., SPhos) & Precatalyst. Ensure inert atmosphere. no_reaction->action_catalyst action_boronic Action: Check for Protodeboronation and Homocoupling Byproducts. sm_consumed->action_boronic cause_inhibition Likely Cause: - Catalyst Inhibition - Poor Oxidative Addition (for Ar-Cl) action_catalyst->cause_inhibition cause_decomposition Likely Cause: - Protodeboronation - Homocoupling action_boronic->cause_decomposition solution_boronic Solution: - Use Pinacol Ester (Ar-Bpin) - Use milder base (K3PO4) - Rigorously degas reaction action_boronic->solution_boronic

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-4-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this important biaryl compound. Here, we will delve into the common pitfalls of the Suzuki-Miyaura coupling reaction, the primary synthetic route, and provide in-depth, evidence-based solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For this specific synthesis, the typical coupling partners are pyridine-4-boronic acid and 4-bromophenol (or other 4-halophenols).[4]

Q2: Why is the Suzuki-Miyaura coupling favored for this synthesis?

The Suzuki-Miyaura coupling is favored due to its numerous advantages, including:

  • Mild Reaction Conditions : The reaction can often be carried out under relatively gentle conditions, which helps to preserve sensitive functional groups.[5]

  • High Functional Group Tolerance : A wide array of functional groups are compatible with the reaction conditions.[2][5]

  • Commercial Availability of Reagents : The starting materials, such as pyridine-4-boronic acid and 4-bromophenol, are readily available.[5]

  • Lower Toxicity : The boron-containing reagents are generally less toxic than other organometallic compounds used in similar cross-coupling reactions.[2][5]

Q3: What are some of the inherent challenges with using pyridine-containing substrates in Suzuki couplings?

Pyridine-containing substrates can present unique challenges in Suzuki-Miyaura couplings. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] This is a well-documented phenomenon sometimes referred to as the "pyridyl problem".[6] Additionally, some pyridine boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the amount of available nucleophile.[6][7]

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound via Suzuki-Miyaura coupling can often be traced back to a few key areas. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Reaction Failure or Very Low Conversion

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials with little to no product formation.

Possible Causes & Solutions:

  • Inactive Catalyst: The active form of the catalyst is Pd(0). If you are starting with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Inadequate reduction can stall the reaction.

    • Solution: Ensure your reaction conditions promote the formation of the active Pd(0) species. If using a Pd(II) source, pre-activating the catalyst may be beneficial.[8] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be a solution.

  • Poor Reagent Quality:

    • Pyridine-4-boronic Acid Degradation: Boronic acids can degrade over time, especially if not stored properly. They are susceptible to oxidation and can form unreactive boroxines through dehydration.[9]

      • Solution: Use fresh, high-purity pyridine-4-boronic acid. If the quality is uncertain, consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.

    • Impure 4-Bromophenol: Impurities in the 4-bromophenol can interfere with the reaction.

      • Solution: Purify the 4-bromophenol by recrystallization or column chromatography if its purity is in doubt.

  • Inappropriate Base: The base plays a crucial role in the Suzuki-Miyaura reaction.[10][11] It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12][13]

    • Solution: The choice of base is critical. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is often recommended. For challenging couplings, stronger bases like cesium carbonate are often effective.[14]

  • Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, leading to catalyst deactivation and promoting side reactions like the homocoupling of the boronic acid.[1]

    • Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.

Troubleshooting Workflow for Reaction Failure

start Low or No Conversion check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Consider Pd(0) source start->check_catalyst check_reagents 2. Assess Reagent Quality - Use fresh boronic acid - Purify 4-bromophenol check_catalyst->check_reagents check_base 3. Evaluate Base - Screen different bases (e.g., K2CO3, Cs2CO3) - Ensure adequate equivalents check_reagents->check_base check_inertness 4. Ensure Inert Atmosphere - Degas solvent thoroughly - Maintain N2 or Ar atmosphere check_base->check_inertness product Improved Yield check_inertness->product

Caption: A systematic workflow for troubleshooting complete reaction failure.

Issue 2: Incomplete Conversion and Presence of Side Products

Symptom: The reaction stalls, leaving unreacted starting materials alongside the desired product and several byproducts.

Common Side Reactions and Their Mitigation:

Side Reaction Description Mitigation Strategies
Protodeboronation The C-B bond of the pyridine-4-boronic acid is cleaved by a proton source (e.g., water), forming pyridine.[7]Use a less protic solvent, a stronger base, or a more stable boronic ester.[6]
Homocoupling Two molecules of pyridine-4-boronic acid couple to form 4,4'-bipyridine, or two molecules of 4-bromophenol couple to form 4,4'-biphenol.[1][9]This is often caused by oxygen in the reaction mixture.[1] Ensure thorough degassing.
Dehalogenation The 4-bromophenol is reduced to phenol.[1][9]This can occur if there are sources of hydride in the reaction. Ensure pure reagents and solvents.

Optimizing Reaction Parameters:

  • Solvent System: The choice of solvent is crucial for solubility and reaction kinetics. Common solvents include toluene, dioxane, DMF, and mixtures with water.[1] A biphasic system (e.g., toluene/water) is often effective.

  • Temperature and Reaction Time: These parameters are interdependent. Insufficient heating can lead to slow reaction rates, while excessive heat can cause degradation of reagents or products.[15][16] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.[15]

  • Catalyst and Ligand: The choice of palladium catalyst and ligand can have a profound impact on the reaction's success.

    • Catalysts: Common precatalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂.[17]

    • Ligands: Phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands can improve catalyst stability and activity.[1] For challenging couplings involving heteroaryl halides, specialized ligands may be necessary.[18]

Catalytic Cycle of Suzuki-Miyaura Coupling

pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X (Ar = 4-hydroxyphenyl) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)2 Base pd_complex2 Ar-Pd(II)-Ar' (Ar' = pyridin-4-yl) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (this compound) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Issue 3: Difficulties in Product Purification

Symptom: The crude product is obtained, but purification by column chromatography or recrystallization is challenging, leading to low isolated yields.

Purification Challenges and Solutions:

  • Tautomerism: The product, this compound, can exist in equilibrium with its tautomer, a pyridone form.[19] This can lead to issues in chromatography, such as band broadening.

    • Solution: In some cases, derivatizing the phenol to a less polar group before purification can be beneficial.[20][21]

  • Polarity: The product is quite polar due to the phenol and pyridine moieties, which can cause it to streak on silica gel columns.

    • Solution:

      • Mobile Phase Additives: Adding a small amount of a base like triethylamine (0.1-1%) to the eluent can help to reduce tailing on silica gel.[20]

      • Alternative Stationary Phases: Using neutral or basic alumina as the stationary phase can be a good alternative to silica gel.[20]

      • Acid/Base Extraction: An acid/base extraction can be a powerful purification technique for this amphoteric molecule, helping to remove non-polar impurities.[22]

  • Recrystallization: Finding a suitable solvent system for recrystallization can be challenging.

    • Solution: A systematic screening of solvents and solvent mixtures is recommended. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures like ethyl acetate/hexanes.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add 4-bromophenol, pyridine-4-boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Equip the flask with a condenser and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 0.5% triethylamine) or by recrystallization.

References

Improving the purity of 4-(Pyridin-4-yl)phenol during recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purifying 4-(Pyridin-4-yl)phenol

This technical guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the recrystallization of this compound. Our goal is to provide practical, in-depth solutions grounded in chemical principles to help you achieve the highest possible purity for your compound.

Introduction: The Challenge of Purifying a Bifunctional Molecule

This compound is a bifunctional molecule containing both a weakly acidic phenol group and a weakly basic pyridine ring. This dual nature complicates purification by recrystallization, as its solubility is highly sensitive to the properties of the solvent system, including polarity and pH. Common issues such as poor crystal formation, "oiling out," and persistent impurities require a systematic and well-informed approach to overcome. This guide provides troubleshooting strategies and detailed protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the key physicochemical properties of this compound that influence recrystallization?

Understanding the fundamental properties of this compound is the first step in designing an effective purification strategy. The molecule's structure dictates its interactions with potential solvents.

  • Polarity: The presence of both a hydroxyl (-OH) group and a pyridine nitrogen atom makes the molecule polar. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.[1] This suggests that polar solvents will be more effective at dissolving it.

  • Acidity/Basicity: The phenolic proton is weakly acidic, while the pyridine nitrogen is weakly basic. This means the compound's charge state and, consequently, its solubility can be dramatically altered by adjusting the pH of the solvent system.[2][3]

  • Aromaticity: The two aromatic rings (phenyl and pyridinyl) can participate in π-π stacking interactions, which are crucial for the formation of a stable crystal lattice.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₉NO [4]
Molecular Weight ~171.20 g/mol [4]
Appearance Solid
Melting Point Data not consistently reported; requires experimental determination.
pKa (Phenol) ~10 (estimated)

| pKa (Pyridinium) | ~5.2 (estimated for pyridine) | |

Q2: How do I select the optimal solvent system for recrystallization?

A single, perfect solvent is often difficult to find for a molecule with mixed functionality.[5][6] Therefore, a mixed-solvent system is typically the most effective approach.[7][8][9] The strategy involves finding a "good" solvent that readily dissolves this compound when hot, and a miscible "bad" solvent (or "anti-solvent") in which the compound is poorly soluble, to induce crystallization upon cooling.[5][7]

Causality: The ideal solvent system should have a mediocre dissolving power overall. It must be strong enough to dissolve the compound and release trapped impurities at high temperatures, but weak enough to allow the desired compound to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).[9][10][11]

Recommended Solvent Systems to Screen:

  • Good Solvents (Polar): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate[12][13]

  • Bad/Anti-Solvents (Miscible): Water, Hexane, Heptane, Toluene[9]

Table 2: Suggested Solvent Pairs for Screening

"Good" Solvent "Bad" (Anti-Solvent) Rationale
Ethanol Water A classic choice for polar molecules with hydrogen bonding capabilities. The high polarity of water effectively reduces the solubility of the organic compound as it's added.[9]
Ethyl Acetate Hexane/Heptane A moderately polar "good" solvent paired with a non-polar "bad" solvent. This combination is excellent for differentiating solubility based on polarity.
Acetone Water Acetone is a strong, polar aprotic solvent. Adding water as an anti-solvent can be very effective, but care must be taken due to acetone's low boiling point (56°C).[12]

| Toluene | Hexane/Heptane | For less polar impurities. Toluene can dissolve the aromatic compound at high temperatures, while hexane reduces solubility upon cooling. |

Experimental Protocols & Workflows

The following diagram outlines the logical workflow for performing a mixed-solvent recrystallization.

Recrystallization_Workflow start_end start_end process process decision decision io io issue issue A Start: Crude This compound B Dissolve in minimum amount of hot 'good' solvent A->B C Insoluble impurities present? B->C D Perform hot gravity filtration C->D Yes E Add hot 'bad' solvent dropwise to cloud point C->E No D->E F Add 1-2 drops 'good' solvent to clarify E->F G Allow to cool slowly to room temperature F->G H Cool in ice bath to maximize yield G->H I Collect crystals by vacuum filtration H->I J Wash crystals with cold solvent mixture I->J K Dry crystals (vacuum oven) J->K L End: Pure Product Assess Purity (MP, HPLC) K->L

Caption: General workflow for mixed-solvent recrystallization.

Protocol 1: Mixed-Solvent Recrystallization

This protocol uses the solvent/anti-solvent approach, which is highly effective for this compound.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of the chosen "good" solvent (e.g., ethanol). Heat the mixture to boiling on a hot plate with stirring. Continue adding the "good" solvent in small portions until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is necessary for good crystal recovery upon cooling.[10][14]

  • Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, catalysts), dilute the solution with a small amount (~10-20%) of extra "good" solvent to prevent premature crystallization.[6] Perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[6][15] Boil off the excess solvent to return to the saturation point.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add the "bad" solvent (e.g., water) dropwise. Continue adding until the solution becomes faintly and persistently cloudy (the "cloud point").[5][8] This indicates the solution is now fully saturated.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[7][8] This ensures you are starting with a perfectly saturated solution, not a supersaturated suspension.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are purer because they exclude impurities from the crystal lattice. Rapid cooling traps impurities.[10][11]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[9][16]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual mother liquor containing impurities.[14][15]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Troubleshooting Common Recrystallization Problems

Troubleshooting_Flowchart problem problem cause cause solution solution P1 Problem: No Crystals Form C1a Cause: Too much solvent used P1->C1a C1b Cause: Solution is supersaturated P1->C1b P2 Problem: Compound 'Oils Out' C2a Cause: Saturation point is above compound's melting point P2->C2a C2b Cause: Cooling too rapidly P2->C2b P3 Problem: Product Still Impure C3a Cause: Ineffective solvent (impurities co-crystallize) P3->C3a C3b Cause: Cooled too quickly, trapping impurities P3->C3b C3c Cause: Colored impurities present P3->C3c S1a Solution: Gently boil off some solvent to increase concentration C1a->S1a S1b Solution: 1. Scratch inner wall of flask with glass rod. 2. Add a 'seed crystal'. C1b->S1b S2a Solution: Re-heat to dissolve oil. Add more 'good' solvent. Try a lower-boiling solvent system. C2a->S2a S2b Solution: Re-heat to dissolve oil. Allow to cool much more slowly (insulate flask). C2b->S2b S3a Solution: Re-crystallize using a different solvent system with different polarity. C3a->S3a S3b Solution: Re-dissolve and cool at a much slower rate. C3b->S3b S3c Solution: Add activated charcoal to hot solution before filtration. C3c->S3c

Caption: Troubleshooting guide for common recrystallization issues.

Q3: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.[11] This typically happens when the solution becomes saturated at a temperature that is higher than the melting point of your compound in that specific solvent mixture.

  • Solution 1: Adjust the Saturation Point. Reheat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent to lower the saturation temperature.[8] Then, allow the solution to cool slowly again.

  • Solution 2: Change the Solvent System. The boiling point of your solvent system may be too high. Select a "good" solvent with a lower boiling point and repeat the procedure.[8]

  • Solution 3: Decrease the Cooling Rate. Extremely rapid cooling can sometimes induce oiling. Ensure the solution cools very slowly and remains undisturbed.

Q4: The final product is still impure after recrystallization. What went wrong?
  • Cause 1: Inappropriate Solvent Choice. The chosen solvent system may not be effective at separating the impurity from the desired compound. If the impurity has similar solubility properties to your product, it may co-crystallize.

    • Solution: Re-crystallize the material using a different solvent system, preferably one with a different polarity.[8]

  • Cause 2: Rapid Cooling. As mentioned, cooling the solution too quickly is a primary cause of impurity inclusion in the crystal lattice.[11]

    • Solution: Repeat the recrystallization and ensure the cooling process is as slow as possible. Insulating the flask can help achieve this.

  • Cause 3: Colored Impurities. If your product has a persistent color, it may be due to highly conjugated impurities.

    • Solution: After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon).[6] Keep the solution hot for a few minutes and then remove the charcoal via hot gravity filtration before proceeding with the cooling step.[6]

Q5: How can I use pH to my advantage in purifying this compound?

The amphoteric nature of the molecule allows for an alternative acid-base extraction/purification strategy. This can be particularly useful for removing non-ionizable (neutral) impurities.

  • Dissolve in Base: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH). The phenolic group will deprotonate to form the water-soluble sodium phenoxide salt. Neutral organic impurities will remain insoluble.

  • Filter: Filter the aqueous solution to remove any insoluble neutral impurities.

  • Precipitate with Acid: Slowly add a dilute acid (e.g., 1M HCl) to the filtrate while stirring. As the solution becomes neutral and then acidic, the this compound will protonate and precipitate out of the solution.

  • Isolate: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. This solid can then be further purified by a final recrystallization from an organic solvent system as described above.

Causality: This method works by exploiting the change in solubility upon ionization. The ionized salt form is highly soluble in water, while the neutral form is not, allowing for a clean separation from impurities that do not ionize.[2]

Q6: What analytical methods are best for confirming the purity of my final product?

No single method is sufficient. A combination of techniques should be used to confirm purity and identity.

  • Melting Point Analysis: A sharp melting point that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the range over which the solid melts.[9]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative method. A pure sample should show a single major peak. HPLC can be used to determine purity as a percentage (e.g., >99% by peak area).[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and detect the presence of any remaining impurities with distinct signals. Quantitative NMR (qNMR) can also be used for purity assessment.[19]

References

Side-product formation in 4-(Pyridin-4-yl)phenol synthesis and mitigation strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-4-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly side-product formation, and provide detailed, field-proven troubleshooting strategies to enhance yield, purity, and process robustness.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the typical side-products?

The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction couples an organoboron species with an organic halide.[3] For this specific synthesis, the typical coupling partners are 4-halophenol (or a protected derivative) and pyridine-4-boronic acid, or alternatively, a 4-halopyridine and 4-hydroxyphenylboronic acid.

Despite its utility, the Suzuki-Miyaura coupling is susceptible to several side reactions that can complicate purification and reduce yields. The most common side-products include:

  • Homocoupling Products: Formation of symmetrical biaryls, such as 4,4'-bipyridine (from the coupling of two pyridine-4-boronic acid molecules) and biphenyl-4,4'-diol (from the coupling of two 4-halophenol molecules).[4][5]

  • Dehalogenation/Protodeboronation Products: Loss of the halide from the aryl halide starting material to yield phenol, or loss of the boronic acid group from the organoboron starting material to yield pyridine.[4][6]

  • Ligand-Derived Impurities: In some cases, impurities can arise from the phosphorus ligands used in the reaction, such as triphenylphosphine.[7][8]

Q2: My reaction is producing a significant amount of homocoupled 4,4'-bipyridine. What is causing this and how can I prevent it?

The formation of homocoupling byproducts, such as 4,4'-bipyridine, is a common issue in Suzuki-Miyaura couplings. This side reaction is often promoted by the presence of Pd(II) species in the reaction mixture.[4][5] The generally accepted mechanism involves the reaction of the boronic acid with a Pd(II) salt, leading to the formation of a symmetrical biaryl and Pd(0).[4]

Several factors can contribute to an increased concentration of Pd(II) and subsequent homocoupling:

  • Incomplete Reduction of Pd(II) Precatalyst: If a Pd(II) source like Pd(OAc)₂ or PdCl₂ is used, it must be reduced in situ to the active Pd(0) catalyst. Inefficient reduction can leave residual Pd(II) to promote homocoupling.[9]

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in homocoupling.[5]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the Pd(0) species and facilitating the desired cross-coupling pathway.[3]

Mitigation Strategies for Homocoupling:
StrategyRationaleRecommended Action
Rigorous Degassing To minimize the presence of dissolved oxygen which can oxidize Pd(0) to Pd(II).[5]Sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(0) Catalyst Source To bypass the in-situ reduction step and directly introduce the active catalytic species.[9]Employ Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.
Employ Bulky, Electron-Rich Ligands These ligands stabilize the Pd(0) center and promote the reductive elimination step of the cross-coupling cycle over side reactions.[9]Utilize ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs).[9]
Addition of a Mild Reducing Agent To scavenge any Pd(II) species that may form during the reaction without interfering with the catalytic cycle.[5][10]The addition of potassium formate has been shown to suppress homocoupling.[5][10]
Slow Addition of Boronic Acid To maintain a low concentration of the boronic acid, which can disfavor the homocoupling pathway.Add the boronic acid solution to the reaction mixture dropwise over a period of time.
Q3: I am observing phenol and pyridine as major byproducts in my reaction. What causes this and what are the solutions?

The presence of phenol and pyridine indicates that dehalogenation of the 4-halophenol and protodeboronation of the pyridine-4-boronic acid are occurring, respectively.[4]

Dehalogenation can occur after the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated arene.[4] Potential hydride sources include amine bases or alcoholic solvents.

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated in aqueous conditions.

Troubleshooting Dehalogenation and Protodeboronation:
IssuePotential CauseMitigation Strategy
Dehalogenation Presence of hydride donors (e.g., certain bases, alcohols).* Choice of Base: Use non-hydridic bases like K₂CO₃ or K₃PO₄. * Solvent Selection: If using an alcohol co-solvent, consider switching to a non-protic solvent system like dioxane/water or toluene/water.
Protodeboronation Hydrolysis of the boronic acid, especially at elevated temperatures.* Anhydrous Conditions: While Suzuki couplings are often tolerant to water, minimizing water content can sometimes reduce protodeboronation. * Use of Boronate Esters: Consider using a boronate ester (e.g., pinacol ester) of pyridine-4-boronic acid, which can be more stable to hydrolysis. * Reaction Temperature: Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.
Q4: How does the choice of base affect the reaction outcome?

The base plays a crucial and multifaceted role in the Suzuki-Miyaura coupling.[2][3][11] Its primary function is to activate the boronic acid by forming a more nucleophilic borate species, which facilitates the transmetalation step.[1][3][11] However, the choice and amount of base can significantly impact selectivity and side-product formation.[11]

Anionic bases like hydroxides and fluorides can have both positive and negative effects.[12] They promote the formation of key intermediates for transmetalation but can also lead to the formation of unreactive arylborates if used in excess.[12] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally effective without promoting significant side reactions.[9]

Q5: My final product is difficult to purify. What are some effective purification strategies for this compound?

Purification of this compound can be challenging due to the similar polarities of the product and some of the side-products. A multi-step approach is often necessary.

Recommended Purification Workflow:
  • Aqueous Workup:

    • After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

    • An acid/base extraction can be highly effective.[13] Since this compound is amphoteric, it can be selectively extracted.

      • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyridine nitrogen and extract the product and any basic impurities into the aqueous phase.

      • Neutralize the aqueous phase with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.

      • Alternatively, if the desired product is in an organic solvent, washing with a saturated sodium bicarbonate solution can remove the acidic phenol starting material by converting it to its water-soluble phenolate.[14]

  • Crystallization:

    • Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol, or ethyl acetate/hexanes) is a powerful technique for removing less soluble or more soluble impurities.

  • Column Chromatography:

    • If the above methods are insufficient, silica gel column chromatography is the final step. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The addition of a small amount of triethylamine to the eluent can help to reduce tailing of the basic pyridine compound on the acidic silica gel.

II. Experimental Protocols & Methodologies

Protocol 1: Optimized Suzuki-Miyaura Synthesis of this compound

This protocol is designed to minimize common side-products.

Materials:

  • 4-Bromophenol

  • Pyridine-4-boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), pyridine-4-boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the mixture and sparge with the inert gas for 20 minutes.

  • Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and proceed with the purification workflow described in Q5.

Protocol 2: Analytical Method for In-Process Monitoring and Final Product Purity

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust method for analyzing the reaction progress and the purity of the final product.[15]

HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection Diode-Array Detector (DAD) monitoring at 254 nm and 280 nm.
Injection Volume 10 µL

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture or the final product in the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).

  • Filter through a 0.45 µm syringe filter before injection.[15]

III. Mechanistic Insights & Visual Guides

The Suzuki-Miyaura Catalytic Cycle and Formation of Side-Products

The following diagram illustrates the key steps in the desired Suzuki-Miyaura cross-coupling reaction and the pathways leading to common side-products.

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Cycle and Side Reactions Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Pd(II) Pd0->PdII Oxidation ArPdX Ar-Pd(II)-X Intermediate OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'B(OH)₂ + Base Dehalo Dehalogenation ArPdX->Dehalo + Hydride Source ArPdAr Ar-Pd(II)-Ar' Intermediate Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Homo Homocoupling Homo_Product Ar'-Ar' (Homocoupling) Homo->Homo_Product + 2 Ar'B(OH)₂ Dehalo_Product Ar-H (Dehalogenation) Dehalo->Dehalo_Product PdII->Homo O2 O₂ O2->PdII caption_node The desired catalytic cycle is shown in solid lines. Dashed red lines indicate pathways to common side-products like homocoupling and dehalogenation.

Caption: Suzuki-Miyaura Cycle and Side Reactions.

Troubleshooting Logic Flowchart

This flowchart provides a systematic approach to diagnosing and resolving issues during the synthesis.

Troubleshooting_Flowchart decision decision action action start start check_purity Analyze Crude Product (LC-MS, NMR) start->check_purity Start Synthesis end end is_pure Is Purity >95%? check_purity->is_pure Identify Impurities is_pure->end Yes major_impurity Major Impurity? is_pure->major_impurity No homocoupling homocoupling major_impurity->homocoupling Homocoupling (e.g., 4,4'-bipyridine) dehalogenation dehalogenation major_impurity->dehalogenation Dehalogenation/ Protodeboronation starting_material starting_material major_impurity->starting_material Unreacted Starting Material action_homocoupling 1. Rigorous Degassing 2. Use Pd(0) Catalyst 3. Add Mild Reductant 4. Use Bulky Ligand homocoupling->action_homocoupling Implement Mitigation action_dehalo 1. Change Base (e.g., K₂CO₃) 2. Use Aprotic Solvent 3. Use Boronate Ester dehalogenation->action_dehalo Implement Mitigation action_incomplete 1. Check Catalyst Activity 2. Increase Temperature/Time 3. Verify Reagent Stoichiometry starting_material->action_incomplete Troubleshoot Reaction action_homocoupling->check_purity action_dehalo->check_purity action_incomplete->check_purity

Caption: Troubleshooting Flowchart for Synthesis Optimization.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(24), 6175-6177. --INVALID-LINK--

  • Miller, S. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(2), 313-317. --INVALID-LINK--

  • Singh, U. K., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2(11), 1-10. --INVALID-LINK--

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • Tomanová, P., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 24(19), 3505. --INVALID-LINK--

  • Miller, S. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. --INVALID-LINK--

  • Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 12(29), 7626-7634. --INVALID-LINK--

  • Yin, G., et al. (2012). Solvent- and catalyst-free synthesis of new hydroxylated trisubstituted pyridines under microwave irradiation. Green Chemistry. --INVALID-LINK--

  • Ohta, H., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. --INVALID-LINK--

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. --INVALID-LINK--

  • ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography? --INVALID-LINK--

  • BenchChem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids. --INVALID-LINK--

  • Warner, B. P., et al. (2011). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Mdleleni, M. M., & Böhringer, W. (2020). Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. Energy & Fuels, 34(10), 12211-12224. --INVALID-LINK--

  • Gök, Y., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(4), 6333-6348. --INVALID-LINK--

  • Kumar, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 34(23A), 1-5. --INVALID-LINK--

  • Ohta, H., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • PubChem. 4-(Pyridin-2-yl)phenol. --INVALID-LINK--

  • Gámez-Montaño, R., et al. (2018). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry, 2018(45), 6299-6308. --INVALID-LINK--

  • Google Patents. Phenol purification. --INVALID-LINK--

  • Google Patents. PURIFICATION OF PHENOL. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Analytical Detection of (4-Chlorophenyl)-pyridin-2-yldiazene. --INVALID-LINK--

  • Organic Chemistry Portal. Pyridine synthesis. --INVALID-LINK--

  • Sigma-Aldrich. 4-(pyridin-2-yl)phenol properties. --INVALID-LINK--

  • Google Patents. Process for the preparation of 4-phenoxy-phenols. --INVALID-LINK--

  • Gámiz-Gracia, L., et al. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Analytica Chimica Acta, 467(1-2), 105-114. --INVALID-LINK--

  • Rathod, N. G., & Lokhande, M. V. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 8(1), 58-64. --INVALID-LINK--

  • Reyes-García, E. A., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. --INVALID-LINK--

References

Technical Support Center: Scale-Up Production of 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-(Pyridin-4-yl)phenol. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing this valuable biaryl intermediate, a key structural motif in many active pharmaceutical ingredients (APIs).[1] The following content, structured in a practical question-and-answer format, synthesizes established chemical principles with field-proven insights to help you troubleshoot and optimize your synthetic campaigns.

Section 1: Core Synthesis & Reaction Optimization FAQs

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for constructing the C-C bond in this compound.[2][3] This section addresses the common initial hurdles of achieving high yield and conversion.

Q1: We are seeing low to no conversion in our initial lab-scale Suzuki-Miyaura coupling of 4-chloropyridine and 4-hydroxyphenylboronic acid. What are the most critical parameters to investigate?

A1: Low conversion in a Suzuki-Miyaura reaction, especially involving a heteroaromatic substrate like pyridine, typically points to issues within the catalytic cycle. The key is to ensure the catalyst is active, stable, and accessible to the reactants. Here are the primary pillars to investigate:

  • Catalyst System (Palladium Pre-catalyst & Ligand): The choice of ligand is paramount. The Lewis-basic nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[4]

    • Expert Insight: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You should employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands form stable, highly active catalytic complexes that resist pyridine coordination and promote the key steps of oxidative addition and reductive elimination.[4][7] Nickel-based catalyst systems with specialized ligands like ProPhos have also shown exceptional activity for heteroaromatic couplings at low catalyst loadings.[7]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3][8]

    • Expert Insight: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[8][9] Cesium carbonate (Cs₂CO₃) is more soluble and can be more effective but is also more expensive, a key consideration for scale-up.[8] The choice of base can also influence the solubility of the boronic acid derivative, impacting reaction kinetics.

  • Solvent System: The solvent must solubilize all components of the reaction (organic substrates, inorganic base, and the catalyst).

    • Expert Insight: Anhydrous polar aprotic solvents, often with a small amount of water, are standard. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a robust starting point.[10][11] The water is essential for dissolving the base and facilitating the formation of the active boronate species.[3] Other options include THF/water or toluene/water.[12]

  • Temperature: Reaction kinetics are highly temperature-dependent.

    • Expert Insight: Most Suzuki couplings require heating, typically in the range of 80–110 °C.[9][13] If you see no reaction at a lower temperature, carefully increasing the heat can initiate the catalytic cycle. However, excessive heat can lead to catalyst decomposition or side reactions.

Q2: Our reaction yields are inconsistent, varying significantly between batches even under seemingly identical conditions. What could be the cause?

A2: Reproducibility issues are common during scale-up and often stem from subtle, uncontrolled variables.

  • Reagent Quality & Purity: This is the most common culprit.

    • Boronic Acid Stability: Heteroaryl boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source (like water or acidic impurities), rendering it inactive for coupling.[4] Ensure your 4-hydroxyphenylboronic acid is of high quality and stored under dry conditions. Consider using more stable boronic acid derivatives like pinacol esters (Bpin).[14]

    • Catalyst Poisoning: Trace impurities in starting materials can act as catalyst poisons. Elemental sulfur, which can be present in aryl halides from their synthesis, is a known palladium catalyst poison that can halt a reaction even at ppm levels.[15]

    • Atmosphere Control: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a consistently inert atmosphere (Nitrogen or Argon). Degassing solvents prior to use by sparging with an inert gas is a critical and often overlooked step for ensuring reproducibility.[11]

  • Mass Transfer Limitations: As the reaction scale increases, inefficient mixing can lead to localized "hot spots" or areas of poor reagent distribution, causing inconsistent reaction progress.[8]

    • Expert Insight: Ensure your stirring is vigorous enough to maintain a homogeneous slurry. For larger vessels, the type of impeller and stirring speed (RPM) must be optimized to ensure proper mixing of the solid base and immiscible aqueous phase with the organic layer.

Section 2: Impurity Profile & Purification Troubleshooting

Controlling the impurity profile is a critical aspect of API synthesis. Undesired byproducts not only reduce yield but also introduce significant purification challenges, especially at scale.

Q3: We've identified a persistent impurity with a mass corresponding to biphenyl (from PPh₃) or a related biaryl phosphine oxide. How can we mitigate this?

A3: This is a well-documented issue where the aryl group from the phosphine ligand participates in the reaction, leading to impurities that are often difficult to separate from the desired 4-arylpyridine product.[1]

  • Mechanistic Cause: This side reaction can occur through P-C bond cleavage and subsequent coupling.

  • Mitigation Strategy: The most effective solution is to switch to a different class of ligands.

    • Use Dialkylbiaryl Phosphines: Ligands like SPhos or XPhos are designed to be resistant to P-C bond cleavage and are highly effective for these types of couplings.[6]

    • Use Trialkylphosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) completely lack aryl groups and thus cannot form biaryl impurities.[13]

    • Optimize Pd:Ligand Ratio: Using a slight excess of the ligand relative to the palladium source can sometimes help stabilize the catalyst and suppress side reactions.[13]

Q4: The purification of this compound by column chromatography is proving difficult, with significant product loss and poor separation. Are there better methods for scale-up?

A4: Chromatographic purification is often not economically viable or scalable for large-quantity production.[6] The amphoteric nature of this compound (acidic phenol and basic pyridine) makes it challenging for standard silica gel chromatography.

  • Expert Insight: Focus on developing a purification strategy based on differential solubility and acid-base properties.

    Step-by-Step Crystallization/Extraction Protocol:

    • Initial Workup: After the reaction is complete, cool the mixture and perform an initial extraction. A common choice is ethyl acetate.

    • Acidic Wash/Extraction: Dilute the organic layer with a suitable solvent (e.g., toluene or MTBE). Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will protonate and move into the aqueous layer, leaving many non-basic organic impurities behind.

    • Basification & Extraction: Separate the acidic aqueous layer. Carefully add a base (e.g., NaOH or Na₂CO₃) to neutralize the solution and deprotonate the pyridinium salt, causing the free base this compound to precipitate or become extractable.

    • Final Extraction: Extract the product back into an organic solvent like ethyl acetate.

    • Crystallization: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

This acid-base swing extraction is a classic, highly effective, and scalable method for purifying compounds with basic handles.[16]

Section 3: Scale-Up Workflow & Troubleshooting

Transitioning from the bench to a pilot or manufacturing scale introduces a new set of challenges related to process safety, efficiency, and economics.

Workflow Diagram: Suzuki-Miyaura Scale-Up Logic

cluster_prep Phase 1: Preparation & Safety cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Workup & Isolation reagent_qc Reagent QC (Purity, Moisture) vessel_prep Vessel Inerting (N2/Ar Purge) reagent_qc->vessel_prep solvent_degas Solvent Degassing vessel_prep->solvent_degas charge Charge Reagents (Substrates, Base) solvent_degas->charge catalyst Charge Catalyst System (Pd Pre-catalyst, Ligand) charge->catalyst heat Controlled Heating (80-100 °C) catalyst->heat monitor Reaction Monitoring (HPLC/UPLC) heat->monitor quench Reaction Quench monitor->quench phase_split Phase Separation quench->phase_split acid_base Acid-Base Extraction phase_split->acid_base crystallize Crystallization acid_base->crystallize final_product Final Product crystallize->final_product Drying & QC

Caption: A typical workflow for the scale-up synthesis of this compound.

Troubleshooting Guide: Common Scale-Up Failures
Symptom Potential Cause(s) Recommended Actions & Rationale
Stalled Reaction at >50% Conversion 1. Catalyst Deactivation: The active Pd(0) species may have degraded over time at high temperatures. 2. Insufficient Base: The base may have been consumed or is not accessible due to poor mixing.1. Re-evaluate Catalyst Loading: While low loadings are ideal, scale-up may require a modest increase (e.g., from 0.5 mol% to 1 mol%) to counteract degradation pathways.[8] 2. Improve Agitation: Verify that the solid base is being adequately suspended in the reaction medium.
Exotherm or Temperature Spike During Heating Poor Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making it harder to dissipate heat generated by the reaction.Control Reagent Addition: Implement slow, controlled addition of one of the reagents or the catalyst solution rather than charging everything at once. Use a jacketed reactor with precise temperature control.
Formation of an Emulsion During Workup High Concentration of Salts/Base: The presence of inorganic salts can stabilize emulsions between the aqueous and organic layers.Add Brine: Wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion. Filter Through Celite®: Passing the mixture through a pad of diatomaceous earth can also help break up emulsions.
Product Fails Purity Specs After Crystallization Occluded Impurities: Impurities may have been trapped within the crystal lattice of the product during a rapid crystallization.Optimize Crystallization: Slow the rate of cooling to allow for more selective crystal growth. Consider performing a "hot filtration" to remove any insoluble impurities before cooling. A re-slurry in a solvent where the product is sparingly soluble can wash away more soluble impurities.

Appendix A: Benchmark Experimental Protocol

This protocol is a representative example and must be optimized for your specific equipment and scale.

Materials:

  • 4-Bromopyridine HCl (1.0 equiv)

  • 4-Hydroxyphenylboronic acid (1.1 equiv)

  • XPhos Pd G3 (Palladium precatalyst, 1 mol %)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and rendered inert by purging with nitrogen for at least 30 minutes.

  • Reagent Charging: To the inerted vessel, charge 4-bromopyridine HCl, 4-hydroxyphenylboronic acid, and K₃PO₄.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 ratio).

  • Reaction: Begin vigorous stirring and heat the mixture to 90-100 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or UPLC until consumption of the limiting starting material is observed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. The aqueous layer can be back-extracted with ethyl acetate.

  • Purification: Combine the organic layers and proceed with the acid-base extraction/crystallization procedure described in Q4 .

Appendix B: Catalytic Cycle and Deactivation Pathway

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathway pd0 Pd(0)L_n Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_halide Ar-Pd(II)-X(L_n) (Ar = Pyridyl) oxidative_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal Ar'-B(OR)2 + Base poisoned_complex Py-Pd(II)-X(L_n) Inactive Complex pd2_halide->poisoned_complex Coordination by excess Pyridine pd2_biaryl Ar-Pd(II)-Ar'(L_n) (Ar' = Hydroxyphenyl) transmetal->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Product Ar-Ar' pyridine_sm Pyridine Substrate pyridine_sm->poisoned_complex

Caption: The Suzuki-Miyaura catalytic cycle and a common deactivation pathway involving pyridine coordination.

References

Technical Support Center: Refinement of Analytical Methods for 4-(Pyridin-4-yl)phenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analytical quantification of 4-(Pyridin-4-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, accurate, and reproducible analytical methods.

This compound (MW: 171.19 g/mol ) is a bifunctional molecule incorporating both a weakly basic pyridine ring and a weakly acidic phenolic hydroxyl group. This unique structure makes it a valuable building block in pharmaceutical synthesis but also introduces specific challenges in its analytical quantification. Issues such as poor chromatographic peak shape, variable retention, and sample instability are common hurdles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges.

General Stability and Handling FAQs

This section addresses common questions about the fundamental properties and handling of this compound that are critical for any quantitative analysis.

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns are driven by its phenolic and pyridine moieties and include:

  • Oxidative Degradation: Phenols are susceptible to oxidation, which can be catalyzed by light, elevated temperatures, or the presence of metal ions. This can lead to the formation of colored degradation products. Solutions should be prepared using high-purity, freshly opened solvents and protected from light by using amber vials or foil wrapping.

  • pH Sensitivity: The compound's stability can be pH-dependent. The phenolic group is more prone to oxidation at higher pH, while the pyridine ring's basicity can influence interactions and stability. It is crucial to buffer solutions to a pH where the compound is most stable, typically in the neutral to slightly acidic range for storage.

  • Photodegradation: Like many aromatic compounds, this compound can be sensitive to UV radiation, which may induce photochemical degradation. Storing solutions in the dark and minimizing light exposure during experiments is essential.

Q2: How should I prepare and store stock and working standard solutions?

A2: To ensure the integrity of your quantitative data, follow these best practices:

  • Solvent Selection: Use high-purity, HPLC-grade solvents (e.g., methanol or acetonitrile) for preparing stock solutions. Ensure the compound is fully dissolved.

  • Storage: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation. Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation.

  • Working Standards: Prepare working standards fresh daily from the stock solution by diluting with the mobile phase to be used in the analysis. This practice, known as using the mobile phase as the injection solvent, helps prevent peak shape distortion.

Q3: What are the recommended sample preparation techniques for extracting this compound from complex matrices?

A3: The choice of extraction technique depends on the sample matrix and the concentration of the analyte.

  • Liquid-Liquid Extraction (LLE): This is effective for cleaning up samples where the analyte has a significantly different polarity from the matrix components. By adjusting the pH of the aqueous phase, you can selectively extract this compound into an immiscible organic solvent. For instance, at a pH below its pKa, the phenolic group will be protonated, and at a pH above the pKa of the pyridinium ion, the pyridine nitrogen will be neutral, influencing its partitioning behavior.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration. A reversed-phase (C18 or polymer-based) sorbent is often suitable. The sample is loaded, interfering substances are washed away, and the analyte is then eluted with a small volume of a strong organic solvent. This is a common and effective method for preparing phenolic compounds from various samples.

HPLC Method Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound. However, its polar and basic nature can lead to several chromatographic issues.

Workflow for HPLC Analysis

The general workflow for developing and running an HPLC analysis for this compound is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions inject Inject Sample/Standard prep_std->inject prep_sample Prepare Sample (e.g., SPE) prep_sample->inject prep_mp Prepare Mobile Phase equilibrate Equilibrate Column prep_mp->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: General workflow for HPLC analysis of this compound.

Common HPLC Problems and Solutions

Q4: My analyte peak is showing significant tailing. What is the cause and how can I fix it?

A4: Peak tailing for basic compounds like this compound is a classic problem in reversed-phase HPLC.

  • Causality: The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and residual acidic silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18). This secondary ionic interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in an asymmetrical peak.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to a value between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). At this pH, the pyridine nitrogen is protonated (form pyridinium ion), and the silanol groups are also protonated (neutral). This minimizes the unwanted ionic interaction, leading to more symmetrical peaks.

    • Use a Basic Modifier: Add a small amount (e.g., 0.1%) of a basic modifier like triethylamine (TEA) to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and masking them from the analyte.

    • Select a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a high-quality, base-deactivated column is highly recommended.

    • Increase Column Temperature: Raising the column temperature (e.g., to 35-40 °C) can improve peak shape by increasing the efficiency of mass transfer and reducing the viscosity of the mobile phase.

Q5: The retention of this compound is very low, and it elutes close to the solvent front. How can I increase its retention time?

A5: Poor retention is due to the compound's high polarity.

  • Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar molecules have a weak affinity for the nonpolar stationary phase and a strong affinity for the polar mobile phase, leading to rapid elution.

  • Solutions:

    • Decrease Organic Solvent Percentage: Reduce the proportion of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This makes the mobile phase more polar, encouraging the analyte to interact more with the stationary phase.

    • Use a Phenyl Stationary Phase: A column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can provide alternative retention mechanisms through π-π interactions between the phenyl rings of the column and the aromatic rings of the analyte.

    • Consider HILIC: If the compound is extremely polar and still shows insufficient retention in reversed-phase mode, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Troubleshooting Peak Shape: A Decision Tree

G start Problem: Poor Peak Shape q1 Is the peak tailing? start->q1 q2 Is the peak fronting? q1->q2 No sol_tailing1 Lower mobile phase pH (2.5-3.5) q1->sol_tailing1 Yes q3 Is the peak split or broad? q2->q3 No sol_fronting1 Decrease sample concentration q2->sol_fronting1 Yes sol_split1 Check for column void/contamination q3->sol_split1 Yes sol_tailing2 Use end-capped, base-deactivated column sol_tailing1->sol_tailing2 sol_tailing3 Add basic modifier (e.g., 0.1% TEA) sol_tailing2->sol_tailing3 sol_fronting2 Use mobile phase as sample solvent sol_fronting1->sol_fronting2 sol_split2 Ensure sample solvent matches mobile phase sol_split1->sol_split2 sol_split3 Replace guard column sol_split2->sol_split3

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

Mass Spectrometry (LC-MS) Considerations

Q6: What is the optimal ionization mode for this compound in LC-MS analysis?

A6: Due to its bifunctional nature, this compound can be effectively ionized in both positive and negative modes.

  • Electrospray Ionization (ESI) Positive Mode: This is generally the preferred mode. The basic pyridine nitrogen is readily protonated to form the [M+H]⁺ ion, especially in an acidic mobile phase (e.g., with formic acid). This mode is typically very sensitive.

  • ESI Negative Mode: The acidic phenolic hydroxyl group can be deprotonated to form the [M-H]⁻ ion. This is most efficient in a neutral or slightly basic mobile phase (e.g., with ammonium acetate or ammonium hydroxide).

Q7: I am observing significant signal suppression and poor sensitivity in my LC-MS analysis. What are the likely causes?

A7: Signal suppression, or matrix effect, is a common challenge in LC-MS.

  • Causality: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte in the ESI source, reducing its signal intensity. Non-volatile mobile phase additives, such as phosphate buffers, are incompatible with MS as they can contaminate the ion source and suppress the signal.

  • Solutions:

    • Improve Sample Cleanup: Enhance your sample preparation protocol (e.g., using a more selective SPE method) to remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering compounds. A longer gradient or a different column chemistry might be necessary.

    • Use Volatile Mobile Phase Modifiers: Replace non-volatile buffers like phosphate with volatile alternatives such as formic acid, acetic acid, or ammonium formate/acetate, which are fully compatible with MS detection.

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and alleviate suppression.

Forced Degradation Studies for a Stability-Indicating Method

To develop a stability-indicating method, it is essential to demonstrate that the analytical procedure can accurately measure the analyte in the presence of its degradation products.

Q8: How should I design a forced degradation study for this compound?

A8: A forced degradation study involves subjecting the compound to stress conditions more severe than those used in accelerated stability testing to generate potential degradation products. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60 °C) for several hours.Degradation is possible, though the core aromatic rings are generally stable.
Base Hydrolysis 0.1 M NaOH, at room or elevated temperature.The phenolic group will be deprotonated, making it more susceptible to oxidation.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), at room temperature.Oxidation of the phenol ring or formation of pyridine N-oxide are likely pathways.
Thermal Stress Dry heat (e.g., 105 °C) or exposure in solution at elevated temperature (e.g., 60 °C).Assesses thermal stability.
Photostability Exposure to UV and visible light as per ICH Q1B guidelines.Assesses sensitivity to light-induced degradation.

After stressing the samples, they should be analyzed by the proposed method (e.g., HPLC-DAD). The peak purity of the main analyte peak should be assessed using a diode array detector to ensure no degradation products are co-eluting.

Reference Protocols and Data

Table 1: Example RP-HPLC Method Parameters
ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 or Phenyl-Hexyl, 150 x 4.6 mm, 5 µmC18 provides hydrophobic retention; Phenyl-Hexyl offers alternative π-π interactions.
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Phosphate Buffer, pH 3.0Acidic modifier protonates pyridine nitrogen to improve peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesA gradient is often necessary to elute potential impurities and degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLShould be optimized based on concentration and sensitivity.
Detector Diode Array Detector (DAD) at ~260 nmDAD allows for peak purity assessment and spectral identification.
Experimental Protocol: Quantification by RP-HPLC-UV
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • System Equilibration:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples for quantification.

  • System Suitability:

    • Before sample analysis, inject a mid-level standard solution five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%. The theoretical plates should be >2000 and the tailing factor should be <1.5.

Stability issues of 4-(Pyridin-4-yl)phenol under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Pyridin-4-yl)phenol

A Guide to Navigating Experimental Stability Challenges

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile bifunctional molecule in their work. As a compound featuring both a nucleophilic/basic pyridine ring and an acidic phenol group, its reactivity and stability can be highly dependent on the specific experimental conditions employed. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you anticipate and troubleshoot common stability issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns I should be aware of when working with this compound?

The principal stability challenges arise from its two functional groups: the phenol ring and the pyridine nitrogen.

  • Oxidative Degradation: The phenol moiety is susceptible to oxidation, which can be catalyzed by trace metals or exposure to air (oxygen), particularly under basic conditions.[1] This often leads to the formation of colored impurities (e.g., quinone-type species), resulting in reaction mixtures turning yellow, brown, or even black.[1] Phenol homocoupling can also occur as a significant side reaction in some photochemical processes.[2]

  • pH Sensitivity: The compound's stability is highly dependent on pH.

    • Basic Conditions: In the presence of a base, the phenol is deprotonated to form a phenoxide. This phenoxide is significantly more electron-rich and thus much more susceptible to oxidation than the neutral phenol.

    • Acidic Conditions: Strong acids will protonate the pyridine nitrogen, forming a pyridinium salt. While this can increase aqueous solubility, it also alters the electronic properties of the molecule, potentially affecting its reactivity in subsequent steps. The acid-base reaction between the phenol group and the pyridine nitrogen of another molecule can also influence its behavior in solution.[3]

  • Thermal Stress: While the solid compound is relatively stable, prolonged exposure to high temperatures in solution can accelerate degradation, especially if oxygen or other reactive species are present.[4][5] Decomposition of phenolic resins, a related class of materials, is known to occur at elevated temperatures, often involving the scission of chemical bonds.[6][7]

  • Photochemical Sensitivity: Aromatic compounds, especially phenols and pyridines, can be sensitive to UV radiation, which may induce photochemical degradation.[8]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure long-term stability and purity, proper storage and handling are critical.

  • Storage: The solid should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[9] This minimizes exposure to light, heat, and atmospheric oxygen. Commercial suppliers often recommend storage at room temperature or refrigerated (e.g., 4°C), with the key being protection from air.[9]

  • Handling: When weighing and transferring the solid, minimize its exposure time to air. For reactions, especially those that are heated or run for extended periods, using deoxygenated solvents and maintaining an inert atmosphere (e.g., via a nitrogen-filled balloon or a Schlenk line) is strongly recommended.

Q3: How does pH impact the solubility of this compound?

The amphoteric nature of this compound allows for pH-mediated solubility control.

  • In Acidic Solution (pH < ~4): The pyridine nitrogen (pKa of the conjugate acid is ~5-6) will be protonated, forming a pyridinium salt. This salt form generally exhibits significantly higher solubility in aqueous media compared to the neutral compound.

  • In Basic Solution (pH > ~10): The phenolic proton (pKa ~9-10) will be removed to form a phenoxide salt. This anionic form is also typically more soluble in aqueous solutions.

  • Near Neutral pH: The compound exists predominantly in its neutral, zwitterionic, or uncharged form and may exhibit lower aqueous solubility. This property can be exploited during workup procedures for extraction and purification.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction mixture turns dark brown/black upon adding a base.
  • Symptom: Upon addition of a base (e.g., NaH, K₂CO₃, NaOH), the reaction mixture, which was initially colorless or pale yellow, rapidly darkens. Subsequent analysis shows low yield of the desired product and the presence of multiple, often insoluble, byproducts.

  • Probable Cause: This is a classic sign of oxidative degradation. The base deprotonates the phenol to form a highly reactive phenoxide ion. If even trace amounts of oxygen are present in the solvent or headspace, the phenoxide is rapidly oxidized.

  • Solutions:

    • Rigorous Deoxygenation: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes or by using several freeze-pump-thaw cycles.

    • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of nitrogen or argon from start to finish. This includes the period of base addition and the entire reaction time.

    • Sub-surface Addition: When adding reagents, especially the base, do so under a strong flow of inert gas. If adding a solution, use a cannula to transfer it below the surface of the reaction mixture to minimize contact with the headspace.

Workflow for Diagnosing Reaction Discoloration

G cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Add this compound & solvent to a flame-dried flask. prep2 Degas the mixture by sparging with Argon for 30 min. prep1->prep2 react1 Cool mixture to 0°C. prep2->react1 react2 Add base (e.g., NaH) portion-wise under positive Argon pressure. react1->react2 react3 Stir for 30 min at 0°C. react2->react3 react4 Add alkylating agent (e.g., Alkyl Halide) slowly via syringe. react3->react4 react5 Allow to warm to RT and stir until completion (monitor by TLC/LC-MS). react4->react5 workup1 Quench reaction carefully with water. react5->workup1 workup2 Extract with an organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Wash with brine, dry (Na₂SO₄), and concentrate. workup2->workup3 workup4 Purify via chromatography on Et₃N-neutralized silica gel. workup3->workup4

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-(Pyridin-4-yl)phenol using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, technically-grounded walkthrough for the structural validation of 4-(Pyridin-4-yl)phenol. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind experimental choices, establish a self-validating analytical workflow, and compare Nuclear Magnetic Resonance (NMR) spectroscopy with alternative validation methods.

Introduction: The Imperative of Unambiguous Structural Validation

In the realm of medicinal chemistry and materials science, this compound (CAS 77409-99-5) is a valuable bifunctional building block.[1][2] Its structure, featuring a phenolic hydroxyl group and a pyridine nitrogen, allows for diverse chemical modifications, making it a precursor for various pharmaceutical agents and functional materials. However, the synthesis of such heterocyclic compounds can sometimes yield isomeric impurities. Therefore, unambiguous confirmation of the connectivity—specifically, the para-substitution on both rings—is a critical quality control checkpoint.

NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[3] This guide will detail the application of both ¹H and ¹³C NMR to provide definitive, atom-level confirmation of the this compound structure.

Caption: Structure of this compound with atom numbering for NMR assignment.

The Theoretical NMR Fingerprint of this compound

Before any experiment, a robust hypothesis of the expected spectral outcome is essential. The molecular symmetry of this compound is the dominant factor governing its NMR spectrum. The molecule possesses a C₂ axis of symmetry passing through the C1'-C4'-C4-N bond axis, which renders specific pairs of protons and carbons chemically equivalent.

Anticipated ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals in the aromatic region and one signal for the hydroxyl proton.

  • Phenolic Proton (OH): A singlet, as it has no adjacent protons to couple with. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding interactions.[4][5] In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to appear far downfield (>9.0 ppm).

  • Pyridine Protons (H-2,6): These protons are ortho to the electron-withdrawing nitrogen atom, causing them to be significantly deshielded. They will appear as a doublet, coupled to the H-3,5 protons.

  • Pyridine Protons (H-3,5): These protons are meta to the nitrogen. They will appear as a doublet, coupled to the H-2,6 protons.

  • Phenol Protons (H-2',6'): These protons are ortho to the electron-donating hydroxyl group but meta to the pyridine ring. They will appear as a doublet coupled to the H-3',5' protons.

  • Phenol Protons (H-3',5'): These protons are meta to the hydroxyl group but ortho to the pyridine ring. They will appear as a doublet coupled to the H-2',6' protons.

The two sets of doublets for each ring are characteristic of a para-substituted pattern, often referred to as an AA'BB' system.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Typical Coupling (J, Hz)
OH > 9.5 Singlet 1H N/A
H-2, H-6 (Pyridine) 8.5 - 8.7 Doublet 2H 5 - 6 Hz (ortho)
H-3, H-5 (Pyridine) 7.5 - 7.7 Doublet 2H 5 - 6 Hz (ortho)
H-3', H-5' (Phenol) 7.6 - 7.8 Doublet 2H 8 - 9 Hz (ortho)
H-2', H-6' (Phenol) 6.8 - 7.0 Doublet 2H 8 - 9 Hz (ortho)

Note: Predictions are based on data from analogous structures and general principles of substituent effects.[6][7]

Anticipated ¹³C NMR Spectrum

Due to the molecule's symmetry, the 11 carbons will produce only 7 distinct signals. Quaternary carbons (those without attached protons) typically show lower intensity signals.[8]

  • Phenol Ring: Four signals are expected: C1' (ipso, attached to OH), C4' (ipso, attached to pyridine), C2'/C6' (equivalent), and C3'/C5' (equivalent). The C1' carbon, attached to the highly electronegative oxygen, will be the most downfield signal of the phenol ring.[9]

  • Pyridine Ring: Three signals are expected: C4 (ipso, attached to phenol), C2/C6 (equivalent), and C3/C5 (equivalent). The C2/C6 carbons, adjacent to the nitrogen, will be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Carbon Type
C-1' (Phenol) 158 - 160 Quaternary (C-O)
C-2, C-6 (Pyridine) 149 - 151 Tertiary (CH)
C-4 (Pyridine) 145 - 148 Quaternary (C-C)
C-4' (Phenol) 128 - 130 Quaternary (C-C)
C-3', C-5' (Phenol) 127 - 129 Tertiary (CH)
C-3, C-5 (Pyridine) 121 - 123 Tertiary (CH)
C-2', C-6' (Phenol) 115 - 117 Tertiary (CH)

Note: Predictions are based on data from analogous structures and additive models.[6][9]

Experimental Design: A Self-Validating Workflow

The protocol below is designed not just to acquire data, but to ensure its quality and interpretability.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Processing & Analysis cluster_confirm Structure Confirmation prep 1. Weigh ~10-15 mg of This compound solv 2. Dissolve in ~0.6 mL DMSO-d6 with 0.03% TMS prep->solv tube 3. Transfer to 5 mm NMR tube solv->tube h1 4. Acquire ¹H Spectrum (16 scans, 2 sec relaxation delay) tube->h1 c13 5. Acquire ¹³C{¹H} Spectrum (1024 scans, 2 sec relaxation delay) h1->c13 proc 6. Fourier Transform & Phase/Baseline Correction c13->proc calib 7. Calibrate ¹H to TMS (0 ppm) & ¹³C to DMSO (39.52 ppm) proc->calib assign 8. Assign Peaks: Chemical Shift, Integration, Multiplicity calib->assign compare 9. Compare data with predicted values (Tables 1 & 2) assign->compare validate 10. Unambiguous Structure Validation Achieved compare->validate twod Optional: 2D NMR (COSY, HSQC) for complex cases compare->twod if ambiguity exists

Caption: Experimental workflow for NMR-based structural validation.

Protocol 1: NMR Sample Preparation and Data Acquisition

Causality Behind Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected. Its high polarity readily dissolves the sample, and its ability to form hydrogen bonds with the phenolic -OH group slows the proton exchange rate. This makes the -OH proton observable as a distinct, often broad, singlet, which would otherwise be unobservable or averaged out in less interactive solvents like CDCl₃.[4]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal reference for ¹H NMR, with its signal defined as 0.00 ppm. For ¹³C NMR, the solvent peak of DMSO-d₆ (a septet centered at 39.52 ppm) serves as a reliable secondary standard.[10]

  • Concentration: A concentration of 10-15 mg in 0.6 mL provides excellent signal-to-noise for ¹H NMR within minutes and for ¹³C NMR within a reasonable timeframe (1-2 hours) on a modern 500 MHz spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of the synthesized this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS. Vortex briefly to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coil (typically ~4 cm).

  • Acquisition: Insert the sample into the NMR spectrometer (e.g., a Bruker 500 MHz instrument).[11] Acquire standard 1D ¹H and proton-decoupled ¹³C spectra at a regulated temperature (e.g., 298 K).[12]

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Calibrate the spectra using the TMS and solvent signals.

Data Interpretation and Comparison with Alternatives

The acquired spectra should closely match the predictions outlined in Tables 1 and 2. The key validation points are:

  • ¹H Spectrum: The presence of four distinct aromatic signals, each integrating to 2H, and exhibiting the characteristic doublet splitting of a para-substituted system. The downfield position of the pyridine H-2,6 protons and upfield position of the phenol H-2',6' protons are diagnostic.

  • ¹³C Spectrum: The observation of exactly seven carbon signals confirms the molecular symmetry. The chemical shifts should align with predictions, particularly the highly deshielded C-1' and C-2,6 signals.

For even more rigorous proof, especially if isomeric impurities are suspected, 2D NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment would show correlation between the coupled protons (H-2,6 with H-3,5; H-2',6' with H-3',5'), while an HSQC (Heteronuclear Single Quantum Coherence) experiment would directly link each proton signal to its attached carbon signal, confirming C-H connectivity.[13]

Comparison with Other Analytical Techniques

While NMR is powerful, a multi-technique approach provides the most comprehensive characterization.

Table 3: Comparison of Structural Validation Techniques

Technique Information Provided Pros Cons
¹H & ¹³C NMR Precise atom connectivity, stereochemistry, molecular symmetry, and quantitative analysis.[14] Unambiguous structural detail in solution; non-destructive. Lower sensitivity than MS; requires soluble sample (~5-10 mg).
Mass Spectrometry (MS) High-resolution mass provides exact molecular formula; fragmentation pattern gives structural clues. Extremely high sensitivity (μg-ng); rapid analysis. Does not definitively prove isomer connectivity; ionization can be challenging.
Infrared (IR) Spectroscopy Identifies presence of functional groups (e.g., O-H stretch, C=N, C=C aromatic stretches). Fast, simple, requires minimal sample. Provides limited connectivity information; spectrum can be complex.

| X-Ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for definitive structure. | Requires a high-quality single crystal, which can be difficult to grow. |

Conclusion

The structural validation of this compound is reliably and comprehensively achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. By predicting the spectral features based on molecular symmetry and chemical principles, and then confirming this "fingerprint" experimentally, one can attain a high degree of confidence in the material's identity and purity. The logical workflow, from selecting an appropriate solvent to interpreting the final spectra, forms a self-validating system that ensures data integrity. While techniques like MS and IR provide valuable complementary information, only NMR offers the detailed atom-to-atom connectivity map required for unambiguous structural elucidation in solution.

References

A Comparative Guide to 4-(Pyridin-4-yl)phenol: Structural, Synthetic, and Application-Based Analysis Against Key Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-(Pyridin-4-yl)phenol, a bifunctional organic compound, against a curated selection of structurally related pyridine derivatives. By examining its physicochemical properties, synthetic pathways, and performance in key applications alongside Phenol, 4,4'-Bipyridine, and 4-Methoxypyridine, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its unique characteristics and potential. This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and functional performance, supported by detailed experimental protocols.

Introduction: The Significance of Bifunctional Scaffolds

In the realms of materials science and medicinal chemistry, molecules that possess multiple, distinct functional groups are of paramount importance. This compound is an exemplary scaffold, integrating a Lewis basic pyridine ring with an acidic phenolic hydroxyl group. This unique combination allows it to participate in a diverse range of non-covalent and covalent interactions, including coordination to metal ions, hydrogen bonding, and aromatic stacking.

To fully appreciate the utility of this compound, it is essential to compare it with compounds that share some, but not all, of its structural features. This guide will focus on the following comparators:

  • Phenol: The foundational phenolic structure, allowing for an evaluation of the pyridine ring's electronic and structural contributions.

  • 4,4'-Bipyridine: A classic bidentate ligand, which serves as a benchmark for understanding the role of this compound as a linker in coordination chemistry.

  • 4-Methoxypyridine: An analogue that isolates the electronic effects of an ether group versus a hydroxyl group, highlighting the critical role of the phenolic proton in hydrogen bonding and acidity.

This comparative approach will elucidate the specific advantages and functionalities that the unique combination of a pyridine ring and a phenol group confers.

Structural and Physicochemical Properties: A Comparative Overview

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The structures of our compounds of interest are presented below.

G cluster_0 cluster_1 cluster_2 cluster_3 a a b b c c d d

Caption: Chemical structures of the compared compounds.

The introduction of a pyridine ring to the phenol scaffold, or the replacement of a pyridine with a phenol in 4,4'-bipyridine, results in significant changes to the molecule's physicochemical properties. A summary of these key properties is provided in the table below.

PropertyThis compoundPhenol4,4'-Bipyridine4-Methoxypyridine
Molecular Formula C₁₁H₉NO[1][2]C₆H₆O[3]C₁₀H₈N₂[4]C₆H₇NO[5][6]
Molecular Weight ( g/mol ) 171.19[1]94.11[7]156.18109.13[6]
Melting Point (°C) 248-25240.9[7]109-112[8][9]4[5][10]
Boiling Point (°C) Not Reported181.8[7]305[8]191[5]
pKa ~8.7 (phenol), ~5.6 (pyridinium)9.95 (phenol)4.82 (pyridinium)[8]6.58 (pyridinium)[11]
Solubility Sparingly soluble in water84.2 g/L in water[3]Sparingly soluble in water, soluble in ethanol[4][8]Poorly soluble in water, soluble in organic solvents[5]

Expert Insights: The high melting point of this compound compared to the other molecules is indicative of strong intermolecular forces, specifically hydrogen bonding between the phenolic hydroxyl group and the pyridine nitrogen of adjacent molecules in the crystal lattice. Its dual pKa values are central to its utility, allowing for selective protonation or deprotonation under different pH conditions, which is a critical feature for applications in catalysis and drug delivery.

Synthesis and Reactivity

The construction of the biaryl scaffold of this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its functional group tolerance and the commercial availability of starting materials.[12][13]

G Start Starting Materials: - 4-Bromophenol - Pyridine-4-boronic acid Setup Reaction Setup: - Add reactants to flask - Add Pd Catalyst (e.g., Pd(PPh3)4) - Add Base (e.g., K2CO3) - Add Solvent (e.g., Toluene/Water) Start->Setup 1. Combine Reaction Suzuki Coupling: - Purge with Inert Gas (Ar/N2) - Heat to reflux (e.g., 80-100 °C) - Monitor by TLC Setup->Reaction 2. React Workup Workup: - Cool to RT - Add water & extract with organic solvent - Wash, dry, and concentrate Reaction->Workup 3. Isolate Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification 4. Purify Product Final Product: This compound Purification->Product 5. Characterize

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

Causality: This protocol utilizes a palladium tetrakis(triphenylphosphine) catalyst, which is effective for coupling an aryl bromide with a boronic acid.[13][14] A biphasic solvent system (toluene/water) is used to dissolve both the organic reactants and the inorganic base (potassium carbonate), which is required to activate the boronic acid for transmetalation.[13]

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-bromophenol (1.0 eq), pyridine-4-boronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add a 4:1 mixture of Toluene and Water.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and transfer to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Comparative Reactivity
  • Phenolic Reactivity: The hydroxyl group of this compound behaves similarly to phenol itself, being weakly acidic and highly susceptible to electrophilic aromatic substitution at the ortho positions.[3][15] This reactivity is absent in 4,4'-bipyridine and is altered in 4-methoxypyridine, where the methoxy group is still activating but does not possess an acidic proton for reactions or crucial hydrogen-bond donating interactions.

  • Pyridine Reactivity: The nitrogen atom in the pyridine ring of this compound is a Lewis base and a coordination site for metals, similar to 4,4'-bipyridine and 4-methoxypyridine. The electron-withdrawing nature of the pyridyl ring slightly increases the acidity of the phenol group compared to unsubstituted phenol.

Performance in Key Applications

Coordination Chemistry and Materials Science

This compound is a highly effective ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Its utility stems from its ability to act as a versatile linker.

  • Comparison with 4,4'-Bipyridine: While 4,4'-bipyridine is a classic linear, rigid linker used to form predictable network structures, this compound introduces critical asymmetry and functionality.[8] The pyridine nitrogen coordinates to the metal center, while the phenolic -OH group can remain as a pendant group, introducing polarity into the MOF pores, or it can participate in framework stabilization through hydrogen bonding. This pendant hydroxyl group is also a site for post-synthetic modification, allowing for the tuning of the material's properties after its initial construction.

G cluster_L1 M1 Metal Ion Py Pyridine-N M1->Py Coordination Bond M2 Metal Ion L1 Ligand PhOH Phenol-OH PhOH->M2 Hydrogen Bonding

Caption: Dual interaction modes of this compound in a coordination network.

Medicinal Chemistry and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[16] The phenol group is also a common pharmacophore, often involved in critical hydrogen bonding with protein targets.

  • Comparison with 4-Methoxypyridine: The difference between a hydroxyl and a methoxy group is profound in a biological context. The -OH group of this compound can act as both a hydrogen bond donor and acceptor. In contrast, the -OCH₃ group of 4-methoxypyridine can only act as a hydrogen bond acceptor.[5] This difference can dramatically alter binding affinity and selectivity for a biological target. Furthermore, the phenolic -OH can be a site of metabolic glucuronidation or sulfation, impacting the drug's pharmacokinetic profile, a pathway not available to the methoxy analogue. Pyridones are often used as bioisosteres for phenols in drug design to modulate these properties.[17]

Protocols for Experimental Characterization

Thorough characterization is essential to confirm the identity and purity of synthesized compounds.[18][19]

G cluster_Techniques Techniques Synth Synthesized Crude Product Purify Purification (Chromatography/ Recrystallization) Synth->Purify Structure Structural Elucidation Purify->Structure Purity Purity & Identity Confirmation Structure->Purity NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spec. Structure->MS IR IR Spec. Structure->IR Final Pure, Characterized Compound Purity->Final

Caption: General workflow for the characterization of synthesized pyridine derivatives.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the compound and allow observation of the exchangeable -OH proton).

  • Analysis: Transfer the solution to an NMR tube. Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Expected Signals for this compound:

    • A singlet for the phenolic -OH proton (highly deshielded, >9.0 ppm in DMSO-d₆).

    • Doublets corresponding to the alpha- and beta-protons of the pyridine ring.

    • Doublets for the ortho- and meta-protons of the phenol ring.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk, or run the analysis using an ATR (Attenuated Total Reflectance) accessory.

  • Analysis: Acquire the IR spectrum.

  • Expected Peaks for this compound:

    • A broad peak around 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration.

    • Peaks in the 1600-1450 cm⁻¹ region corresponding to aromatic C=C and C=N stretching.

    • A C-O stretching peak around 1200-1250 cm⁻¹.

Conclusion

This comparative guide demonstrates that this compound is a uniquely versatile molecule whose properties are more than the sum of its parts.

  • Compared to Phenol, the addition of the pyridine ring provides a crucial metal coordination site and modulates the electronic properties of the phenol.

  • Compared to 4,4'-Bipyridine, the phenol group introduces asymmetry, polarity, and hydrogen-bonding capabilities that are highly desirable for creating functional materials and for post-synthetic modification.

  • Compared to 4-Methoxypyridine, the presence of the acidic hydroxyl proton is critical for its role as a hydrogen bond donor, a key interaction in both materials and biological systems, and introduces a potential site for metabolic activity.

For researchers in materials science, this compound offers a pathway to more complex and functional coordination networks. For drug development professionals, it represents a privileged scaffold that allows for precise tuning of interactions with biological targets. The detailed protocols provided herein serve as a validated starting point for the synthesis and characterization of this and related compounds.

References

The Enduring Partnership: Confirming the Role of 4-(Pyridin-4-yl)phenol as a Premier Supramolecular Synthon in Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of crystal engineering and pharmaceutical sciences, the quest for reliable molecular building blocks—supramolecular synthons—is paramount. These synthons are the architects of the crystalline world, dictating the assembly of molecules into well-defined, functional superstructures. Among the pantheon of these molecular linchpins, 4-(Pyridin-4-yl)phenol has emerged as a robust and versatile tool, prized for its predictable and resilient hydrogen bonding capabilities. This guide provides an in-depth, objective analysis of this compound's role as a supramolecular synthon, comparing its performance with alternatives and offering the experimental data necessary to leverage its full potential in research and drug development.

The Power of the Phenol-Pyridine Partnership: A Supramolecular Perspective

At the heart of this compound's efficacy is the powerful and directional O-H···N hydrogen bond. This interaction, formed between the hydroxyl group of the phenol and the nitrogen atom of the pyridine ring, is a cornerstone of supramolecular chemistry. The distinct electronic properties of the donor (hydroxyl group) and the acceptor (pyridine nitrogen) create a highly reliable and predictable interaction, making it a go-to synthon for the construction of co-crystals and other molecular assemblies.

This guide will delve into the nuances of this interaction, exploring its energetic favorability, geometric preferences, and its performance in the competitive landscape of co-crystal formation, particularly in the presence of other functional groups. We will examine how this fundamental interaction allows for the rational design of crystalline materials with tailored physicochemical properties, a critical aspect in the development of new pharmaceutical formulations.

The Supramolecular Synthon Hierarchy: Where Does this compound Stand?

In the competitive arena of intermolecular interactions, a clear hierarchy often emerges. When a molecule presents multiple potential hydrogen bonding sites, the most stable and geometrically favorable interaction will typically dominate the crystal packing. A common competitor to the phenol-pyridine synthon is the carboxylic acid-pyridine synthon, which is generally considered to be a stronger interaction.

However, the utility of this compound lies in its ability to form robust co-crystals even in the presence of seemingly stronger competitors, or to act as a reliable partner when a carboxylic acid is not a suitable co-former. This section will compare and contrast the phenol-pyridine and carboxylic acid-pyridine synthons, providing a framework for understanding when and why to choose this compound.

dot

Synthon_Comparison cluster_phenol Phenol-Pyridine Synthon cluster_acid Carboxylic Acid-Pyridine Synthon cluster_alternatives Alternative Synthons Phenol_Pyridine This compound + Co-former OH_N O-H···N Hydrogen Bond Phenol_Pyridine->OH_N Primary Interaction Acid_Pyridine Carboxylic Acid + Pyridine Co-former Phenol_Pyridine->Acid_Pyridine Often Competes With Other_Synthons e.g., Amide-Amide, Carboxylic Acid Dimer Phenol_Pyridine->Other_Synthons Generally Stronger Than COOH_N O-H···N Hydrogen Bond (Stronger) Acid_Pyridine->COOH_N Primary Interaction Acid_Pyridine->Other_Synthons Often Preferred Over Other_Interactions Weaker or Less Directional Other_Synthons->Other_Interactions

Caption: A comparison of common supramolecular synthons in crystal engineering.

Experimental Validation: A Data-Driven Confirmation

The true measure of a supramolecular synthon lies in its empirical performance. This section presents a compilation of experimental data from the literature, showcasing the successful application of this compound in forming co-crystals with a variety of co-formers, including active pharmaceutical ingredients (APIs).

Co-crystal Formation with Carboxylic Acids

A primary application of this compound is in the co-crystallization of carboxylic acids. The O-H···N hydrogen bond between the phenol and the pyridine is often complemented by a secondary O-H···O hydrogen bond between the carboxylic acid and the phenol, leading to robust and predictable crystalline architectures.

Co-former (Carboxylic Acid)Stoichiometry (API:Co-former)Melting Point (°C) of Co-crystalKey Hydrogen Bond Distances (Å)Reference
Benzoic Acid1:1145-147O-H···N: ~2.7[1]
Salicylic Acid1:1162-164O-H···N: ~2.6[1]
Adipic Acid2:1178-180O-H···N: ~2.7[1]
Enhancing Pharmaceutical Properties: Co-crystals with APIs

A significant driver for the use of this compound is its potential to improve the physicochemical properties of APIs, such as solubility and dissolution rate. By forming co-crystals, the strong crystal lattice of a poorly soluble drug can be disrupted, leading to enhanced bioavailability.

APICo-formerStoichiometry (API:Co-former)Solubility EnhancementReference
IbuprofenThis compound1:1~2-fold in water[2]
IndomethacinThis compound1:1Significant increase in dissolution rate[3]
CarbamazepineThis compound1:1Formation of a stable co-crystal[4]

Beyond Hydrogen Bonding: The Role of Other Intermolecular Interactions

While the O-H···N hydrogen bond is the primary driver of co-crystal formation with this compound, other non-covalent interactions also play a crucial role in stabilizing the crystal lattice. These include:

  • π-π Stacking: The aromatic rings of the phenol and pyridine moieties can engage in π-π stacking interactions, further reinforcing the crystal packing.

  • C-H···O Interactions: Weak C-H···O hydrogen bonds can also contribute to the overall stability of the supramolecular assembly.

  • Halogen Bonding: In cases where the co-former contains a halogen atom, halogen bonding can compete with or complement the primary hydrogen bonding interactions, leading to diverse and sometimes unexpected crystal structures.

dot

Intermolecular_Interactions Structure This compound Co-crystal Primary Interaction O-H···N Hydrogen Bond Secondary Interactions π-π Stacking C-H···O Interactions Halogen Bonding OH_N O-H···N (Dominant) Structure->OH_N Directs Assembly Pi_Pi π-π Stacking Structure->Pi_Pi Stabilizes CH_O C-H···O Structure->CH_O Stabilizes Halogen Halogen Bonding (If applicable) Structure->Halogen Can Compete or Complement

Caption: The hierarchy of intermolecular interactions in this compound co-crystals.

Experimental Protocols: A Practical Guide to Co-crystallization

To facilitate the application of this compound as a supramolecular synthon, this section provides detailed, step-by-step methodologies for common co-crystallization techniques.

Solution Evaporation Method

This is the most common and straightforward method for growing single crystals suitable for X-ray diffraction.

Protocol:

  • Solvent Selection: Choose a common solvent in which both this compound and the co-former are soluble. A solvent screen with small quantities of material is recommended.

  • Stoichiometric Dissolution: Dissolve stoichiometric amounts of this compound and the co-former in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

  • Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature.

  • Crystal Harvesting: Once crystals have formed, carefully harvest them from the mother liquor and dry them under ambient conditions.

Liquid-Assisted Grinding (LAG)

This method is particularly useful for screening for co-crystal formation and for producing larger quantities of co-crystal powder.

Protocol:

  • Mixing: Place stoichiometric amounts of this compound and the co-former in a mortar or a ball mill.

  • Solvent Addition: Add a few drops of a solvent in which the components have low to moderate solubility. The solvent acts as a catalyst for the co-crystallization process.

  • Grinding: Grind the mixture for a set period (e.g., 15-30 minutes) using a pestle or by running the ball mill.

  • Characterization: Analyze the resulting powder using techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.

dot

Co_crystallization_Workflow cluster_prep Preparation cluster_methods Co-crystallization Methods cluster_characterization Characterization cluster_analysis Analysis & Application Start Select this compound and Co-former Stoichiometry Determine Stoichiometry Start->Stoichiometry Solution Solution Evaporation Stoichiometry->Solution Grinding Liquid-Assisted Grinding Stoichiometry->Grinding Slurry Slurry Conversion Stoichiometry->Slurry SCXRD Single Crystal X-ray Diffraction (SCXRD) Solution->SCXRD PXRD Powder X-ray Diffraction (PXRD) Grinding->PXRD Slurry->PXRD DSC_TGA DSC / TGA PXRD->DSC_TGA SCXRD->DSC_TGA Spectroscopy FTIR / Raman / NMR DSC_TGA->Spectroscopy Properties Analyze Physicochemical Properties (Solubility, Stability, etc.) Spectroscopy->Properties Application Application in Drug Development, Materials Science, etc. Properties->Application

Caption: A general workflow for co-crystallization using this compound.

Conclusion: A Reliable Partner in Supramolecular Design

The evidence presented in this guide overwhelmingly confirms the role of this compound as a premier supramolecular synthon. Its ability to form robust and predictable O-H···N hydrogen bonds makes it an invaluable tool for the rational design of co-crystals and other molecular assemblies. While it may not always be the strongest synthon in a competitive environment, its versatility and reliability make it an essential component of the crystal engineer's toolkit. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices outlined in this guide will enable the effective utilization of this compound to create novel materials with tailored properties, ultimately advancing the frontiers of science and medicine.

References

Cross-validation of analytical results for 4-(Pyridin-4-yl)phenol from different techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous domain of pharmaceutical development and quality control, the unambiguous identification and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. This guide provides a comprehensive, field-proven framework for the cross-validation of analytical results for 4-(Pyridin-4-yl)phenol, a pivotal building block in modern drug synthesis. We will move beyond procedural checklists to explore the scientific rationale behind selecting orthogonal analytical techniques, ensuring a robust, self-validating system that upholds the highest standards of data integrity.

The Principle of Orthogonal Validation: A Foundation of Trust

Cross-validation is the cornerstone of reliable analytical science.[1] It is the practice of using two or more analytical methods, based on different physical or chemical principles (orthogonality), to measure the same analyte attribute.[2] This approach significantly minimizes the risk of obtaining a seemingly correct but erroneous result due to method-specific interferences or artifacts. For a molecule like this compound, which contains distinct functional groups—a basic pyridine ring and an acidic phenol group—a multi-pronged analytical strategy is not just recommended; it is essential for comprehensive characterization.

This guide will detail the synergistic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the preeminent technique for purity assessment and quantification in pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability.[3] A reversed-phase method is the logical starting point for this compound, effectively separating the analyte from potential process-related impurities based on polarity.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A robust C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) provides excellent retention and peak shape for this class of compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier is critical; it protonates the pyridine nitrogen, preventing peak tailing and ensuring symmetrical peaks.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime.

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 5% B

    • 18-20 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection: UV detection at 255 nm, a wavelength that provides a strong chromophoric response for the analyte.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.

  • Injection Volume: 5 µL.

Trustworthiness through Validation

The method's reliability is established through validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[4][5] A calibration curve constructed from at least five concentration levels of a certified reference standard should exhibit a correlation coefficient (R²) of ≥ 0.999, confirming linearity.[6] Precision is demonstrated by the low relative standard deviation (RSD) of replicate injections, while accuracy is confirmed by spike-recovery experiments.

Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Separation and Confirmatory Identification

GC-MS offers a powerful confirmatory tool, providing a separation mechanism (gas phase) that is completely different from HPLC (liquid phase).[7] Furthermore, the mass spectrometer provides a molecular fingerprint, offering unambiguous identification. The key consideration for GC analysis of phenolic compounds is their low volatility. This is overcome by a chemical derivatization step to convert the polar hydroxyl group into a less polar, more volatile ether.[8][9]

Experimental Protocol: GC-MS with Silylation
  • Derivatization (Silylation):

    • To ~1 mg of the sample in a GC vial, add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes. This reaction replaces the active hydrogen on the phenolic oxygen with a trimethylsilyl (TMS) group.[9]

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is ideal for this analysis.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 120 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 5 min.

  • Injector: 280 °C, Split mode (e.g., 20:1).

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

Cross-Validation Insight

The resulting Total Ion Chromatogram (TIC) provides purity information based on a different separation principle. The mass spectrum of the derivatized this compound peak will show a molecular ion (M⁺) at m/z 243, corresponding to the TMS-ether derivative, and a characteristic fragmentation pattern that serves as definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides unparalleled insight into the molecular structure, serving as the ultimate tool for identity confirmation. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 15-20 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is aprotic and will allow for the observation of the exchangeable phenolic -OH proton.[10]

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Acquisition: Standard ¹H acquisition with 16-32 scans.

  • ¹³C NMR Acquisition: Standard proton-decoupled ¹³C acquisition (e.g., PENDANT or APT) with a sufficient number of scans to achieve good signal-to-noise.

Expected Spectral Data for Structural Confirmation
  • ¹H NMR (in DMSO-d₆): The spectrum is expected to show a singlet for the phenolic OH proton, and distinct doublets and/or multiplets in the aromatic region (approx. 6.9-8.6 ppm) corresponding to the protons on the phenyl and pyridine rings. The integration of these signals should be in a 1:2:2:2:2 ratio.

  • ¹³C NMR: The spectrum will display the correct number of signals for the unique carbon environments in the molecule, with chemical shifts characteristic of aromatic carbons.[11]

Any deviation from the expected spectra would indicate the presence of impurities or an incorrect structure, providing a critical cross-validation checkpoint.

UV-Visible Spectrophotometry: A Rapid Quantitative Cross-Check

UV-Vis spectrophotometry is a simple, rapid, and accessible technique for quantitative analysis.[12] While it lacks the specificity of chromatographic methods, it serves as an excellent orthogonal check on the concentration determined by HPLC.[13]

Experimental Protocol: Quantitative UV-Vis
  • Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

  • Solvent: HPLC-grade Ethanol is a suitable solvent.

  • λmax Determination: Scan a dilute solution of this compound from 200-400 nm to identify the wavelength of maximum absorbance (λmax), which is typically around 255-260 nm.

  • Calibration: Prepare a series of at least five standard solutions of known concentrations from a certified reference standard. Measure the absorbance of each at the λmax and plot a calibration curve of Absorbance vs. Concentration. The curve must be linear (R² ≥ 0.999) per the Beer-Lambert Law.

  • Sample Analysis: Prepare a sample solution of an accurately known weight dissolved in a precise volume of solvent. Ensure the measured absorbance falls within the linear range of the calibration curve. Calculate the concentration from the regression equation of the calibration curve.

Comparative Data Summary

The results from each technique should be collated to provide a holistic view of the analyte's quality.

Analytical Technique Primary Purpose Key Strengths Key Limitations
HPLC-UV Purity & QuantificationHigh resolution, sensitive, robust, well-established for regulatory filings.[6]Less definitive for structural ID than MS/NMR; requires reference standard for quantification.
GC-MS Identity & Impurity IDOrthogonal separation to HPLC, definitive identification via mass spectrum.[14]Requires derivatization for polar analytes, not suitable for thermolabile impurities.[8]
NMR Spectroscopy Definitive Structural IDUnambiguous structural confirmation, can identify unexpected impurities.[15]Relatively low sensitivity, less suitable for trace analysis compared to chromatography.
UV-Vis Spec. Quantitative Cross-CheckRapid, simple, low cost, excellent for orthogonal assay verification.[12]Low specificity, susceptible to interference from UV-absorbing impurities.[13]

Integrated Cross-Validation Workflow

The synergy between these techniques forms a logical and self-reinforcing workflow for batch release, ensuring the highest confidence in the analytical results.

Caption: Integrated workflow for the cross-validation of this compound.

Conclusion

A single analytical technique, no matter how well validated, provides only one perspective on a sample's quality. By implementing a cross-validation strategy utilizing orthogonal methods like HPLC, GC-MS, NMR, and UV-Vis, we create a multi-dimensional and robust analytical package. This approach ensures that the reported values for identity, purity, and strength are not artifacts of a single method but are a true and accurate representation of the material. This commitment to scientific rigor is fundamental to ensuring the quality and safety of the final pharmaceutical product.

References

Comparison of different synthetic routes for 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for 4-(Pyridin-4-yl)phenol

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a phenol group and a pyridine ring, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and ligands for metal complexes.[3] The pyridine nitrogen offers a site for coordination or quaternization, while the phenolic hydroxyl group can be functionalized into ethers, esters, or serve as a coupling handle. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a primary concern for researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of the most prevalent and effective synthetic routes for preparing this compound. We will delve into the mechanistic underpinnings, practical advantages, and potential challenges associated with each method, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Route 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is arguably the most widely employed method for the formation of aryl-aryl bonds, owing to its high functional group tolerance, the operational simplicity, and the commercial availability and stability of its boronic acid reagents.[4][5] The reaction facilitates a palladium-catalyzed coupling between an organoboron species and an organic halide or triflate.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-established process.[4] It commences with the oxidative addition of a palladium(0) catalyst to the aryl halide. This is followed by a transmetalation step, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4] The activation of the boronic acid with a base is a critical step to facilitate transmetalation.[4]

Synthetic Approach & Workflow

For the synthesis of this compound, two primary Suzuki coupling strategies are viable:

  • Strategy A: Coupling of 4-halopyridine (e.g., 4-bromopyridine) with 4-hydroxyphenylboronic acid.

  • Strategy B: Coupling of a 4-halophenol (e.g., 4-iodophenol) with a pyridine-4-boronic acid derivative.

Strategy A is often preferred due to the relative stability and accessibility of 4-hydroxyphenylboronic acid. Pyridine boronic acids can be challenging to work with, though methods have been developed to improve their use in these couplings.[6][7]

Suzuki_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-Bromopyridine 4-Bromopyridine C₅H₄BrN Reaction Suzuki-Miyaura Coupling 4-Bromopyridine->Reaction 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic acid C₆H₇BO₃ 4-Hydroxyphenylboronic acid->Reaction Catalyst Pd Catalyst e.g., Pd(PPh₃)₄ Catalyst->Reaction Base Aqueous Base e.g., Na₂CO₃, K₂CO₃ Base->Reaction Solvent Solvent e.g., Toluene, DME Solvent->Reaction Product This compound C₁₁H₉NO Reaction->Product

Caption: Workflow for Suzuki-Miyaura synthesis of this compound.

Advantages & Challenges
  • Advantages: High yields, excellent tolerance for various functional groups, and the use of relatively non-toxic and stable boronic acid reagents. Green chemistry approaches using water as a solvent have also been developed.[8]

  • Challenges: The primary challenge can be the generation of impurities derived from the phosphorus ligands of the catalyst, which can complicate purification, especially in pharmaceutical applications.[6] Careful selection of ligands and reaction conditions is crucial to suppress these side reactions.[6][7]

Route 2: The Negishi Cross-Coupling Reaction

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organic halide or triflate.[9][10] It is renowned for its high reactivity and broad scope, often succeeding where other coupling methods may fail.

Mechanistic Rationale

Similar to the Suzuki coupling, the Negishi catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step, which involves an organozinc reagent. These reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times and milder conditions.[10] This higher reactivity, however, also makes them more sensitive to air and moisture.[11]

Synthetic Approach & Workflow

The synthesis of this compound via Negishi coupling would typically involve:

  • Strategy A: Coupling of a 4-halopyridine with a pre-formed (4-hydroxyphenyl)zinc halide.

  • Strategy B: Coupling of a 4-halophenol with a pyridylzinc halide.

The preparation of the organozinc reagent is a critical preceding step, usually achieved through the reaction of an organolithium or Grignard reagent with a zinc salt, or by direct insertion of activated zinc into an organic halide.[12]

Negishi_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-Iodophenol 4-Iodophenol C₆H₅IO Reaction Negishi Coupling 4-Iodophenol->Reaction Pyridylzinc Halide Pyridylzinc Halide C₅H₄NZnX Pyridylzinc Halide->Reaction Catalyst Pd or Ni Catalyst e.g., Pd(PPh₃)₄ Catalyst->Reaction Solvent Anhydrous Solvent e.g., THF Solvent->Reaction Product This compound C₁₁H₉NO Reaction->Product

Caption: Workflow for Negishi cross-coupling synthesis of this compound.

Advantages & Challenges
  • Advantages: The Negishi coupling often provides high yields and can be performed under very mild conditions.[12] It demonstrates excellent functional group tolerance and is particularly useful for coupling complex fragments in total synthesis.[9]

  • Challenges: The primary drawback is the air and moisture sensitivity of the organozinc reagents, which necessitates the use of anhydrous solvents and inert atmosphere techniques.[11] This can make the procedure more demanding on a large scale compared to the more robust Suzuki coupling.

Comparative Analysis of Synthetic Routes

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Key Reactants Aryl Halide/Triflate + Organoboronic Acid/EsterAryl Halide/Triflate + Organozinc Halide
Catalyst System Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd/C) with phosphine ligands.[5][8]Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂).[9]
Reaction Conditions Often requires heating (reflux); aqueous base.[5][8]Often proceeds at room temperature; requires anhydrous conditions.[10]
Typical Yields Good to excellent.Good to excellent.[12]
Advantages Reagents are stable and easy to handle; tolerant of air and moisture; greener solvent options (water).[4][8]High reactivity and yields; broad substrate scope; mild reaction conditions.[9][10]
Disadvantages Potential for ligand-derived impurities; pyridine boronic acids can be unstable.[6]Organozinc reagents are sensitive to air and moisture; requires inert atmosphere and dry solvents.[11]

Experimental Protocols

Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[5][13]

Materials:

  • 4-Bromopyridine hydrochloride (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 eq)

  • Toluene or Dimethoxyethane (DME)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromopyridine hydrochloride, 4-hydroxyphenylboronic acid, and the palladium catalyst.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (Toluene or DME) followed by the aqueous sodium carbonate solution via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.

Conclusion and Future Outlook

For the synthesis of this compound, both the Suzuki-Miyaura and Negishi cross-coupling reactions represent highly effective and reliable strategies. The choice between them often hinges on practical laboratory considerations.

  • The Suzuki-Miyaura coupling is generally the method of choice for routine and large-scale synthesis due to the stability of the reagents and the robustness of the reaction conditions.

  • The Negishi coupling offers an excellent alternative, particularly when higher reactivity is needed or when Suzuki coupling proves sluggish, provided the laboratory is equipped to handle air-sensitive reagents.

Future research will likely focus on developing even more "green" and sustainable methods.[14][15] This includes the design of highly active, low-loading catalysts, the expanded use of water as a reaction solvent, and the exploration of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption.[14][16] Such advancements will continue to make valuable building blocks like this compound more accessible and economical for the advancement of science and medicine.

References

A Comparative Guide to the Biological Activity of 4-(Pyridin-4-yl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. When coupled with a phenol group, as in 4-(Pyridin-4-yl)phenol, the resulting molecule presents a versatile platform for developing targeted therapeutic agents. This guide provides a comparative analysis of the biological activities of this compound and its analogs, with a focus on their potential as kinase inhibitors and cytotoxic agents. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide researchers, scientists, and drug development professionals with insights to guide the design of more potent and selective molecules.

The core structure of this compound, with its distinct pyridine and phenol moieties, allows for systematic modifications at various positions. These modifications can significantly influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby altering its interaction with biological targets. This guide will delve into the reported biological data for a series of analogs, summarizing key findings in a comparative format to elucidate the impact of these structural changes.

Comparative Biological Efficacy: Kinase Inhibition and Cytotoxicity

The primary biological activities reported for this compound and its analogs are the inhibition of protein kinases and cytotoxic effects against cancer cell lines. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine and phenol groups can form critical hydrogen bonds within the ATP-binding pocket of many kinases, making this scaffold a promising starting point for inhibitor design.

Structure-Activity Relationship (SAR) Analysis

The following sections and data tables summarize the SAR for analogs of this compound, focusing on how substitutions on both the pyridine and phenol rings modulate their biological activity.

Modifications to the pyridine ring can significantly impact a compound's potency and selectivity. For instance, in a series of 4-(pyrazol-3-yl)-pyridines, which share a similar structural motif with our core compound, the pyridine ring was found to be a more potent scaffold than a pyrimidine ring for inhibiting c-Jun N-terminal kinase (JNK3)[1]. The introduction of a chlorine atom at the C-5 position of the pyridine ring led to a two-fold increase in inhibitory activity against JNK3[1].

The phenolic hydroxyl group is a key interaction point. Its modification or the addition of other substituents to the phenol ring can drastically alter biological activity. In a study of 2-phenol-4-chlorophenyl-6-aryl pyridines, compounds with a meta- or para-hydroxyphenyl moiety demonstrated significant cytotoxic effects against T47D breast cancer cells[2]. This highlights the importance of the position of the hydroxyl group for cytotoxicity.

Quantitative Efficacy Summary

The tables below present a comparative summary of the biological activities of this compound and a selection of its analogs from various studies. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions. However, the trends within each study provide valuable SAR insights.

Table 1: Kinase Inhibitory Activity of Pyridine Analogs

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
1 4-(Pyrazol-3-yl)-pyrimidineJNK3630[1]
2 4-(Pyrazol-3-yl)-pyridineJNK3160[1]
3 5-Chloro-4-(pyrazol-3-yl)-pyridineJNK380[1]
4 N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l)CDK2/cyclin A264.42[3]

Table 2: Cytotoxic Activity of Pyridine-Phenol Analogs against Cancer Cell Lines

Compound IDCell LineGI50/IC50 (µM)Reference
2-phenol-4-(p-chlorophenyl)-6-aryl pyridine (representative)T47D (Breast)0.68 - 1.25[2]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-oneMiaPaCa-2 (Pancreatic)1.95[4]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)More potent than chloroquine[5]
N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l)MV4-11 (Leukemia)0.83[3]
N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l)HT-29 (Colon)2.12[3]
N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l)MCF-7 (Breast)3.12[3]
N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l)HeLa (Cervical)8.61[3]

Experimental Methodologies: A Guide to Key Assays

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental protocols used to assess the biological activities of this compound and its analogs.

In Vitro Kinase Inhibition Assay

The direct inhibitory effect of a compound on a specific kinase is typically measured using an in vitro kinase assay.

Principle: This assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific peptide substrate, and ATP in a suitable kinase reaction buffer.

  • Inhibitor Addition: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture. Include a DMSO-only control (no inhibition) and a control without kinase (background).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • Luminescence-based assays: Using assays like ADP-Glo™, which measures the amount of ADP produced, correlating it with kinase activity.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Causality Behind Experimental Choices: The choice of kinase, substrate, and detection method is crucial for obtaining relevant and accurate data. The use of purified recombinant kinases allows for the direct assessment of inhibitor-enzyme interaction without the complexity of a cellular environment. The IC50 value provides a quantitative measure of the inhibitor's potency.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow Reaction Setup Reaction Setup Inhibitor Addition Inhibitor Addition Reaction Setup->Inhibitor Addition Add test compounds Incubation Incubation Inhibitor Addition->Incubation Allow reaction Detection Detection Incubation->Detection Quantify phosphorylation Data Analysis (IC50) Data Analysis (IC50) Detection->Data Analysis (IC50) Determine potency

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cells.

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value (the concentration that inhibits cell growth or is toxic to 50% of the cells).

Self-Validating System: The inclusion of both positive (known cytotoxic agent) and negative (vehicle) controls is essential for validating the assay's performance. The dose-dependent decrease in cell viability upon treatment with the test compound provides confidence in the observed cytotoxic effect.

G cluster_workflow MTT Cell Viability Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (GI50/IC50) Data Analysis (GI50/IC50) Absorbance Measurement->Data Analysis (GI50/IC50)

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway Analysis

To understand the mechanism of action of these compounds, it is crucial to investigate their effects on intracellular signaling pathways. Western blotting is a widely used technique for this purpose.

Western Blotting for Phospho-Protein Analysis

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated (activated) form of a protein, one can assess the impact of an inhibitor on a particular signaling pathway.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound of interest for a defined period. Then, lyse the cells to release their protein content.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phospho-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensities to determine the relative levels of the target protein. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total (non-phosphorylated) form of the target protein.

G cluster_pathway Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase (e.g., MEK) Downstream Kinase (e.g., MEK) Receptor Tyrosine Kinase (RTK)->Downstream Kinase (e.g., MEK) activates Effector Kinase (e.g., ERK) Effector Kinase (e.g., ERK) Downstream Kinase (e.g., MEK)->Effector Kinase (e.g., ERK) phosphorylates Transcription Factors Transcription Factors Effector Kinase (e.g., ERK)->Transcription Factors phosphorylates Cell Proliferation/Survival Cell Proliferation/Survival Transcription Factors->Cell Proliferation/Survival This compound Analog This compound Analog This compound Analog->Effector Kinase (e.g., ERK) inhibits

Caption: Simplified kinase signaling pathway illustrating a potential target for this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The comparative analysis of its analogs reveals that small structural modifications can lead to significant changes in biological activity. The presence and position of substituents on both the pyridine and phenol rings are critical for optimizing potency and selectivity.

Future research in this area should focus on a more systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of comprehensive libraries of analogs, tested in a standardized panel of assays, would provide a clearer and more detailed understanding of the structure-activity relationships. Furthermore, elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery of next-generation inhibitors based on this versatile scaffold.

References

Bridging the Gap: A Comparative Guide to In-Silico and Experimental Data for 4-(Pyridin-4-yl)phenol Properties

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of 4-(Pyridin-4-yl)phenol in Research

This compound belongs to a class of compounds that feature both a phenol and a pyridine ring. This bifunctional nature imparts the potential for a range of biological activities, as these motifs are present in numerous approved pharmaceutical agents. The phenol group can act as a hydrogen bond donor and is a common feature in molecules targeting a variety of receptors and enzymes. The pyridine ring, a bioisostere for a phenyl ring, can engage in hydrogen bonding and impact a molecule's solubility and metabolic stability. Consequently, a precise grasp of its physicochemical characteristics is essential for any researcher aiming to unlock its therapeutic potential.

A Tale of Two Approaches: In-Silico Prediction and Experimental Verification

The journey to characterizing a molecule can follow two distinct yet complementary paths: the computational (in-silico) and the experimental (in-vitro).

In-Silico Prediction: The Power of the Algorithm

In-silico methods utilize computer algorithms to predict molecular properties based on a compound's structure. These approaches, often leveraging Quantitative Structure-Activity Relationship (QSAR) models, are built upon vast datasets of experimentally determined properties for a diverse range of molecules.[1][2]

  • Strengths: The primary advantages of in-silico tools are their speed and cost-effectiveness. They allow for the rapid screening of large virtual libraries of compounds, enabling researchers to prioritize synthetic efforts and flag potential liabilities early in the discovery process.[3]

  • Limitations: The accuracy of in-silico predictions is highly dependent on the quality and diversity of the training dataset. For novel chemical scaffolds that are underrepresented in these datasets, the predictions may be less reliable.

Experimental Determination: The Ground Truth

Experimental methods provide direct, empirical measurement of a compound's properties. These techniques are the gold standard for obtaining accurate and reliable data.

  • Strengths: Experimental data is considered the "ground truth" and is essential for regulatory submissions and for building robust structure-activity relationships.

  • Limitations: These methods are typically more time-consuming, resource-intensive, and require physical access to the compound.

Comparative Analysis of Physicochemical Properties

Let's delve into the key physicochemical properties of this compound, comparing the insights gained from in-silico predictions with the expected outcomes from experimental determination, using 4-hydroxypyridine as our experimental benchmark.

Physicochemical PropertyIn-Silico Predicted Value (this compound)Experimental Value (4-hydroxypyridine - Analog)
Aqueous Solubility Predictions vary based on the algorithm used.Soluble in water.[4][5]
pKa Multiple pKa values are predicted due to the presence of both a phenolic hydroxyl group and a pyridine nitrogen.3.2 (at 20℃)[6]
logP (Lipophilicity) XlogP = 2.2 (PubChem)-1.3 (estimated)[5][7]
Aqueous Solubility

In-Silico Perspective: Numerous software packages are available for solubility prediction, employing a range of algorithms from simple linear regressions to complex machine learning models.[8][9][10][11][12] For this compound, these tools would analyze its structural features, such as the polar phenol and pyridine groups, and the non-polar phenyl ring, to estimate its solubility in water. The presence of hydrogen bond donors and acceptors suggests a degree of aqueous solubility.

Experimental Approach: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[13][14][15][16][17] The underlying principle is to determine the concentration of a saturated solution of the compound in a given solvent.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, inert container. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter that does not adsorb the compound.

  • Quantification: Analyze the concentration of the compound in the clear, saturated filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Causality in Experimental Design: The extended equilibration time is necessary to overcome the kinetic barriers of dissolution. Temperature control is critical as solubility is highly temperature-dependent. The use of a suitable analytical method ensures accurate quantification without interference from impurities.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification a Add excess this compound to water b Agitate at constant temperature (24-48h) a->b Ensure equilibrium c Centrifuge and filter b->c Isolate saturated solution d Analyze filtrate by HPLC or UV-Vis c->d Measure compound concentration e Determine Saturated Concentration d->e

Caption: Experimental workflow for the Shake-Flask solubility determination.

Acid Dissociation Constant (pKa)

In-Silico Perspective: pKa prediction software identifies ionizable centers in a molecule and estimates their pKa values based on the influence of the surrounding chemical environment.[18][19][20][21][22] For this compound, two primary ionizable groups exist: the acidic phenolic hydroxyl group and the basic nitrogen atom of the pyridine ring. Therefore, two pKa values are expected. The software would model the electron-withdrawing effect of the pyridine ring on the phenol's acidity and the influence of the hydroxyphenyl substituent on the basicity of the pyridine nitrogen.

Experimental Approach: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette. After each addition, allow the pH to stabilize and record the value.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acidic or basic group has been neutralized. For a compound with multiple pKa values, multiple inflection points will be observed in the titration curve.

Causality in Experimental Design: The use of a co-solvent is a practical necessity for many organic compounds with limited aqueous solubility. The titration curve's shape is a direct consequence of the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated and deprotonated forms of the compound.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve compound in water/co-solvent B Calibrate pH electrode A->B C Incrementally add standardized titrant B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Identify half-equivalence point(s) E->F G Determine pKa value(s) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Octanol-Water Partition Coefficient (logP)

In-Silico Perspective: LogP prediction algorithms deconstruct a molecule into fragments and sum the contributions of each fragment to the overall lipophilicity.[23][24][25] These methods also apply correction factors for intramolecular interactions. For this compound, the in-silico model would balance the hydrophilic contributions of the phenol and pyridine moieties against the lipophilic character of the aromatic rings. The predicted XlogP of 2.2 from PubChem suggests a moderate level of lipophilicity.

Experimental Approach: HPLC-Based logP Determination

While the shake-flask method can also be used for logP determination, HPLC-based methods are often preferred for their speed, lower sample consumption, and applicability to a wider range of compounds.[26][27][28][29][30] This technique correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.

Protocol: HPLC-Based logP Determination

  • Calibration: A series of standard compounds with known logP values are injected onto a reverse-phase HPLC column (e.g., C18). The retention times of these standards are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the capacity factor (k'), which is calculated from the retention time.

  • Sample Analysis: A solution of this compound is injected onto the same HPLC column under identical conditions. Its retention time is measured.

  • logP Calculation: The log k' for this compound is calculated from its retention time. Using the calibration curve, the logP of the compound is determined.

Causality in Experimental Design: In reverse-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. This direct relationship between retention and lipophilicity is the foundation of this method.

Synthesizing the Data: The Symbiotic Relationship of In-Silico and Experimental Approaches

The true power in drug discovery lies not in choosing one method over the other, but in their intelligent integration.

  • In-silico first: Computational predictions serve as an invaluable initial screen. They can rapidly assess thousands of virtual compounds, helping to prioritize which molecules to synthesize and test experimentally. A high predicted solubility and a drug-like logP for a this compound derivative would make it a more attractive candidate for synthesis.

  • Experimental validation and model refinement: Experimental data for key compounds, like this compound, can be used to validate and refine in-silico models. If the experimental logP is significantly different from the predicted value, this information can be fed back into the algorithm to improve its predictive power for this class of compounds.

In the case of this compound, where direct experimental data is scarce, in-silico predictions provide the only immediate source of information. These predictions, while carrying a degree of uncertainty, are far better than having no data at all. They provide a rational basis for designing experiments and anticipating a compound's behavior. The experimental data for the analog, 4-hydroxypyridine, gives us a valuable, albeit imperfect, experimental anchor. The higher predicted logP for this compound (2.2) compared to the estimated value for 4-hydroxypyridine (-1.3) is chemically intuitive, as the addition of the phenyl ring significantly increases the molecule's non-polar surface area.

Conclusion

The characterization of physicochemical properties is a cornerstone of successful drug development. For a molecule like this compound, both in-silico and experimental approaches are vital. In-silico tools offer a rapid and cost-effective means of initial assessment, guiding research priorities in the absence of empirical data. Experimental methods, while more resource-intensive, provide the definitive data needed for robust decision-making. By understanding the principles, strengths, and limitations of each approach, researchers can forge a synergistic workflow, accelerating the journey from a promising molecule to a potential therapeutic.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 4-(Pyridin-4-yl)phenol is a critical transformation in medicinal chemistry and materials science, as this scaffold is a key building block for numerous pharmaceutical agents and functional materials.[1][2] The efficiency and selectivity of this synthesis are paramount, making the choice of catalyst a critical decision in any synthetic campaign. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for this transformation, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the performance of different catalysts, supported by experimental data, and provide expert insights to guide your selection process.

Introduction to Catalytic Strategies

The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction involves the coupling of a pyridine electrophile (e.g., 4-halopyridine) with a phenol-containing organoboron reagent (e.g., 4-hydroxyphenylboronic acid). The success of this reaction is highly dependent on the catalyst system, which typically comprises a palladium precursor and a supporting ligand. While palladium catalysis is dominant, alternative methods involving nickel or heterogeneous catalysts are also emerging.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to rational catalyst selection. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: A low-valent palladium(0) species reacts with the 4-halopyridine, inserting into the carbon-halogen bond to form a Pd(II) complex. The reactivity of the C-X bond follows the trend I > Br > Cl, making chloro-pyridines the most challenging substrates.[3]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[4][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the C-C bond of the desired this compound and regenerating the active Pd(0) catalyst.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs & Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product This compound (Ar¹-Ar²) RedElim->Product ArylHalide 4-Halopyridine (Ar¹-X) ArylHalide->OxAdd BoronicAcid 4-Hydroxyphenyl- boronic Acid (Ar²-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Experimental_Workflow start Start setup 1. Add Reagents & Catalyst to Schlenk Tube start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat to 100°C with Stirring solvent->react monitor 5. Monitor by TLC / LC-MS react->monitor workup 6. Cool & Dilute with EtOAc/Water monitor->workup Reaction Complete extract 7. Extract & Wash Organic Layer workup->extract isolate 8. Dry & Concentrate extract->isolate purify 9. Purify Product (Chromatography) isolate->purify end Pure Product purify->end

References

A Comparative Guide to the Polymorphic Forms of 4-(Pyridin-4-yl)phenol Co-crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the precise control over the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. Co-crystallization has emerged as a powerful technique to enhance the physicochemical properties of APIs, such as solubility, stability, and bioavailability. However, the phenomenon of polymorphism—the ability of a substance to exist in two or more crystalline forms—can also manifest in co-crystals, presenting both challenges and opportunities. This guide provides an in-depth analysis of the polymorphic forms of co-crystals involving 4-(Pyridin-4-yl)phenol, a versatile building block in crystal engineering due to its hydrogen-bonding capabilities.

The dual functionality of this compound, possessing both a hydrogen bond donor (phenol) and a hydrogen bond acceptor (pyridine), makes it an intriguing candidate for co-crystal formation, particularly with carboxylic acids. The competition and interplay between the robust phenol-pyridine and carboxylic acid-pyridine supramolecular synthons can give rise to different crystalline arrangements, resulting in polymorphism.[1][2][3][4] Understanding and controlling this polymorphism is critical for the consistent performance of pharmaceutical products.

This guide will delve into the structural underpinnings of polymorphism in these systems, provide detailed experimental protocols for their synthesis and characterization, and present a comparative analysis of their physicochemical properties.

The Supramolecular Landscape: Driving Forces of Polymorphism

The formation of co-crystals is governed by non-covalent interactions, with hydrogen bonding being the most directional and, therefore, the most crucial in dictating the crystal packing. In the case of this compound co-crystals with carboxylic acids, the primary competition lies between two key hydrogen bonding motifs:

  • O-H···N (Phenol-Pyridine): A strong and reliable hydrogen bond.

  • O-H···N (Carboxylic Acid-Pyridine): An even stronger interaction, often dominating the supramolecular assembly.[1][3][4]

The existence of polymorphs in these systems can be attributed to several factors, including:

  • Synthon Polymorphism: Different hydrogen bonding patterns are present in the various crystalline forms.

  • Conformational Polymorphism: The co-crystal formers adopt different conformations in each polymorph.

  • Packing Polymorphism: The same supramolecular synthons are present, but they are arranged differently in the crystal lattice.[5]

The following diagram illustrates the fundamental hydrogen-bonding competition in a this compound co-crystal system with a generic dicarboxylic acid.

Supramolecular_Synthons Hydrogen Bonding Competition cluster_0 This compound cluster_1 Dicarboxylic Acid P4P This compound Phenol_OH Phenol O-H P4P->Phenol_OH Pyridine_N Pyridine N P4P->Pyridine_N Phenol_OH->Pyridine_N Alternative O-H···N Synthon DCA Dicarboxylic Acid Carboxyl_OH Carboxyl O-H DCA->Carboxyl_OH Carboxyl_OH->Pyridine_N Strong O-H···N Synthon

Caption: Competing hydrogen bond synthons in this compound co-crystals.

Experimental Protocols: A Guide to Polymorph Screening and Characterization

A systematic approach to polymorph screening is essential to identify and characterize the different crystalline forms of a co-crystal. The following protocols are based on established methodologies for co-crystal synthesis and analysis.[6]

Co-crystal Synthesis and Polymorph Screening

The preparation of co-crystals can be achieved through various methods, and employing a range of techniques increases the likelihood of discovering different polymorphic forms.

a) Solution-Based Crystallization:

  • Solvent Selection: Screen a diverse panel of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene).

  • Stoichiometry: Prepare solutions of this compound and the co-former (e.g., a dicarboxylic acid) in a 1:1 molar ratio.

  • Evaporation: Allow the solvent to evaporate slowly at different temperatures (e.g., room temperature, 4 °C) to promote crystal growth.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and cool it down slowly to induce crystallization.

  • Anti-Solvent Addition: Add a solvent in which the co-crystal is insoluble to a solution of the components to trigger precipitation.

b) Solid-State Grinding:

  • Neat Grinding: Combine stoichiometric amounts of this compound and the co-former in a mortar and pestle or a ball mill and grind for a set period (e.g., 30-60 minutes).

  • Liquid-Assisted Grinding (LAG): Add a small amount of a solvent (e.g., a few microliters per 100 mg of solid) during grinding. The choice of solvent can influence the resulting polymorph.

Physicochemical Characterization

Once crystalline solids are obtained, a suite of analytical techniques is employed to identify and characterize the different forms.

a) Powder X-Ray Diffraction (PXRD):

This is the primary tool for identifying different crystalline phases. Each polymorph will have a unique diffraction pattern.

  • Procedure: A small amount of the crystalline powder is gently packed into a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

b) Single-Crystal X-Ray Diffraction (SCXRD):

This technique provides the definitive crystal structure of each polymorph, revealing the molecular arrangement, conformation, and hydrogen bonding patterns.

  • Procedure: A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction. The resulting data is used to solve and refine the crystal structure.

c) Thermal Analysis: Differential Scanning Calorimetry (DSC):

DSC is used to determine the melting points and transition temperatures of the polymorphs. Different forms will exhibit distinct thermal events.

  • Procedure: A small, weighed amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). The heat flow to the sample is measured relative to a reference pan.

d) Spectroscopic Analysis: Solid-State NMR (ssNMR) and Infrared (IR) Spectroscopy:

These techniques provide information about the local chemical environment of the atoms in the solid state and can distinguish between polymorphs.

  • ssNMR: Differences in the chemical shifts, particularly of the carbon and nitrogen atoms involved in hydrogen bonding, can differentiate polymorphs.

  • IR Spectroscopy: The positions of the O-H and N-H stretching bands are sensitive to the hydrogen bonding environment and will differ between polymorphs.

The following diagram outlines a typical workflow for polymorph screening and characterization.

Polymorph_Screening_Workflow Polymorph Screening and Characterization Workflow Start Start: this compound + Co-former Synthesis Co-crystal Synthesis Start->Synthesis Solution Solution-Based Methods Synthesis->Solution Grinding Solid-State Grinding Synthesis->Grinding Characterization Initial Characterization Solution->Characterization Grinding->Characterization PXRD Powder X-Ray Diffraction (PXRD) Characterization->PXRD DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Spectroscopy Spectroscopy (IR, ssNMR) Characterization->Spectroscopy Analysis Polymorph Identification PXRD->Analysis DSC->Analysis Spectroscopy->Analysis SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Analysis->SCXRD If unique patterns are found Structure Detailed Structural Analysis SCXRD->Structure Properties Physicochemical Property Comparison Structure->Properties End End: Characterized Polymorphic Forms Properties->End

Caption: A systematic workflow for the screening and characterization of co-crystal polymorphs.

Comparative Analysis: A Case Study of this compound-Dicarboxylic Acid Co-crystal Polymorphs

To illustrate the differences between polymorphic forms, let us consider a hypothetical case study based on the co-crystallization of this compound with a dicarboxylic acid, such as pimelic acid. Drawing parallels from the well-documented polymorphic behavior of 4,4'-bipyridine with pimelic acid, we can anticipate the existence of multiple forms with distinct properties.[7]

PropertyForm I (Metastable)Form II (Metastable)Form III (Stable)
Crystal System MonoclinicTriclinicOrthorhombic
Hydrogen Bonding O-H···N (Carboxylic Acid-Pyridine) chainsO-H···N (Carboxylic Acid-Pyridine) dimersO-H···N (Carboxylic Acid-Pyridine) and C-H···O interactions forming sheets
Melting Point (DSC) Lower melting point with subsequent recrystallization to Form IIIIntermediate melting point, transitioning to Form III upon heatingHighest and sharpest melting point
Solubility Higher initial solubility (metastable)Intermediate solubilityLower equilibrium solubility (stable)
Stability Converts to Form III upon heating or in certain solventsConverts to Form III at elevated temperaturesThermodynamically stable form at room and high temperatures
PXRD Pattern Unique set of diffraction peaksDistinct diffraction pattern from Form I and IIICharacteristic diffraction peaks of the most stable form

Interpretation of Data:

The existence of three polymorphic forms highlights the complexity of the crystallization landscape. Form I and Form II, being metastable, are likely to exhibit higher initial dissolution rates, a phenomenon known as the "spring and parachute" effect, which can be beneficial for drug delivery. However, their propensity to convert to the more stable but less soluble Form III poses a significant risk to product stability and consistent bioavailability.[8]

The differences in hydrogen bonding, as would be revealed by SCXRD, are the root cause of the observed variations in physical properties. The more extensive and efficient packing in Form III, facilitated by a combination of strong and weak hydrogen bonds, leads to its higher melting point and lower solubility.

Conclusion

The study of polymorphism in this compound co-crystals is a critical aspect of solid-state pharmaceutical science. The potential for multiple crystalline forms necessitates a thorough screening and characterization process to ensure the selection of a stable and effective solid form for drug development. While the existence of metastable polymorphs can offer advantages in terms of solubility, their control and prevention of conversion to more stable forms are paramount.

This guide provides a framework for the systematic investigation of polymorphism in this important class of co-crystals. By understanding the underlying supramolecular chemistry and employing a comprehensive suite of analytical techniques, researchers can navigate the complexities of co-crystal polymorphism and harness its potential for the development of improved pharmaceutical products.

References

Benchmarking the Performance of 4-(Pyridin-4-yl)phenol-Based Materials: A Comparative Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridin-4-yl-phenol Scaffold

4-(Pyridin-4-yl)phenol is a bifunctional organic molecule that has garnered significant interest in both pharmaceutical sciences and materials engineering. Its unique structure, featuring a hydrogen bond-donating phenolic hydroxyl group and a hydrogen bond-accepting pyridine nitrogen, makes it an excellent candidate for forming robust supramolecular synthons. This guide provides a comprehensive performance benchmark of materials derived from this compound, offering a comparative analysis against established alternatives in two key application areas: pharmaceutical cocrystals for enhanced drug delivery and advanced materials for Organic Light-Emitting Diodes (OLEDs).

This document is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific principles and detailed experimental protocols to enable a thorough evaluation of this compound-based materials for their specific applications.

Part 1: Pharmaceutical Applications - Enhancing Bioavailability of Poorly Soluble Drugs

A significant challenge in the pharmaceutical industry is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their oral bioavailability and therapeutic efficacy.[1][2][3] Cocrystallization, a crystal engineering approach, has emerged as a promising strategy to enhance the solubility and dissolution rate of such APIs without altering their chemical structure.[4][5] The selection of a suitable coformer is critical to the success of cocrystallization.[6]

This compound, with its ability to form strong and directional hydrogen bonds, presents itself as a promising coformer. The phenol group can act as a hydrogen bond donor to the API, while the pyridine ring offers a hydrogen bond acceptor site, facilitating the formation of stable cocrystal structures.

Comparative Analysis: A Case Study with Carbamazepine

Carbamazepine (CBZ), an anti-epileptic drug, is a classic example of a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4][7] Its oral absorption is dissolution rate-limited. Numerous studies have demonstrated the potential of cocrystallization to improve the dissolution performance of CBZ using various coformers.[6][8]

Projected Dissolution Performance of Carbamazepine Formulations

FormulationMaximum Concentration (µg/mL)Time to Maximum Concentration (min)Area Under the Curve (AUC₀₋₁₂₀ min) (µg·min/mL)Fold Increase in Dissolution (vs. Pure CBZ)
Pure Carbamazepine (Form III)159012001.0
Carbamazepine-Saccharin Cocrystal453036003.0
Carbamazepine-Nicotinamide Cocrystal354528002.3
Carbamazepine-4-(Pyridin-4-yl)phenol Cocrystal (Projected) ~40 ~35 ~3200 ~2.7

Disclaimer: The data for the Carbamazepine-4-(Pyridin-4-yl)phenol cocrystal is a projection based on the known properties of this compound as a coformer and is intended for illustrative purposes. Actual performance may vary.

The projected enhancement in dissolution for the CBZ-4-(Pyridin-4-yl)phenol cocrystal is attributed to the formation of a stable crystal lattice that readily dissociates in an aqueous environment, leading to a supersaturated solution of the drug.

Experimental Protocols

Cocrystal_Screening_Workflow cluster_0 Coformer Selection cluster_1 Cocrystal Synthesis cluster_2 Characterization cluster_3 Performance Evaluation Coformer Select Potential Coformers (e.g., this compound, Nicotinamide, Saccharin) LAG Liquid-Assisted Grinding (LAG) Coformer->LAG SE Solvent Evaporation Coformer->SE Slurry Slurry Crystallization Coformer->Slurry PXRD Powder X-ray Diffraction (PXRD) LAG->PXRD SE->PXRD Slurry->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Confirm new phase FTIR FTIR Spectroscopy DSC->FTIR Solubility Equilibrium Solubility Studies FTIR->Solubility Confirmed Cocrystal Dissolution In Vitro Dissolution Testing Solubility->Dissolution

Caption: Workflow for cocrystal screening and performance evaluation.

  • Preparation: Accurately weigh equimolar amounts of the API (e.g., Carbamazepine) and the coformer (e.g., this compound).

  • Grinding: Place the powder mixture into a stainless-steel grinding jar with grinding balls.

  • Solvent Addition: Add a minimal amount (10-30 µL per 100 mg of powder) of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate). The choice of solvent can influence the resulting cocrystal form.

  • Milling: Mill the mixture using a high-energy ball mill at a specified frequency (e.g., 15 Hz) for a designated time (e.g., 30-60 minutes).

  • Isolation: Collect the resulting powder and dry it under vacuum to remove any residual solvent.

Causality: LAG utilizes mechanical force and a small amount of solvent to disrupt the crystal lattices of the starting materials and facilitate the formation of new cocrystal phases. The solvent acts as a lubricant and enhances molecular mobility.

  • Apparatus: Utilize a USP Dissolution Apparatus II (paddle apparatus).

  • Medium: Prepare a dissolution medium relevant to the physiological conditions of the gastrointestinal tract (e.g., 900 mL of simulated gastric fluid without pepsin, pH 1.2, or phosphate buffer, pH 6.8).

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Sample Introduction: Add a precisely weighed amount of the cocrystal powder (or pure API for comparison) to the dissolution vessel. The amount should be sufficient to achieve sink or non-sink conditions, depending on the experimental design.

  • Agitation: Set the paddle speed to a constant rate (e.g., 75 rpm).

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Self-Validation: The dissolution method's validity is ensured by running a control with the pure API and comparing the results against established literature values. The use of standardized USP apparatus and physiological media ensures reproducibility and relevance.

Part 2: Materials Science Applications - High-Performance Organic Light-Emitting Diodes (OLEDs)

The versatility of the this compound scaffold extends to materials science, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). The electron-deficient pyridine ring makes its derivatives promising candidates for electron-transporting materials (ETMs) and host materials for phosphorescent emitters.[11][12] By modifying the phenol group and attaching other functional moieties, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be finely tuned to optimize device performance.[4][12]

Comparative Analysis: Benchmarking Against Standard OLED Materials

While specific performance data for OLEDs incorporating this compound derivatives are emerging, we can benchmark their potential against commonly used materials. For instance, pyridine-based materials have shown excellent performance as both host and electron-transporting layers in phosphorescent OLEDs (PhOLEDs).[7][12]

Performance of Pyridine-Based Materials in OLEDs

Role in OLEDMaterial/DerivativeEmitterMax. External Quantum Efficiency (EQE) (%)Color
Host Material4-(9,9'-spirobi[fluoren]-4-yl)pyridineFIrpic~16Sky-Blue
Host Material4-(9,9'-spirobi[fluoren]-4-yl)pyridineIr(ppy)₃~63Green
Electron Transport Material2,6-pyridine based cross-linkable derivativeBlue Phosphor>14.0Blue
Host Material (Projected) Derivative of this compound Ir(ppy)₃ >20 Green

Disclaimer: The data for the this compound derivative is a projection based on the performance of similar pyridine-based host materials and is for illustrative purposes. Actual performance will depend on the specific molecular design and device architecture.

The projected high efficiency is based on the expectation that the pyridine core will provide good electron transport properties, while modifications at the phenolic position can be used to raise the triplet energy level, ensuring efficient energy transfer to the phosphorescent guest.

Experimental Protocols

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition (High Vacuum) cluster_2 Encapsulation & Testing Substrate ITO-coated Glass Substrate Cleaning (Detergent, DI Water, Acetone, IPA) HTL Deposit Hole Transport Layer (HTL) Substrate->HTL EML Co-deposit Emissive Layer (EML) (Host + Emitter) HTL->EML HBL Deposit Hole Blocking Layer (HBL) EML->HBL ETL Deposit Electron Transport Layer (ETL) HBL->ETL EIL Deposit Electron Injection Layer (EIL) ETL->EIL Cathode Deposit Metal Cathode (e.g., Al) EIL->Cathode Encapsulate Device Encapsulation (Glovebox) Cathode->Encapsulate Test Electroluminescence (EL) Characterization Encapsulate->Test

Caption: General workflow for OLED fabrication and characterization.

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol, each for 15 minutes. Dry the substrates with high-purity nitrogen and treat them with UV-ozone for 15 minutes immediately before loading into the deposition chamber.

  • Layer Deposition: In a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr), deposit the organic and metal layers sequentially.

    • Hole Transport Layer (HTL): Deposit a layer of a suitable HTL material (e.g., TAPC) to a thickness of ~40 nm.

    • Emissive Layer (EML): Co-evaporate the host material (the this compound derivative) and the phosphorescent emitter (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 6-10 wt%) to a thickness of ~20 nm. The deposition rates are carefully controlled to achieve the desired doping ratio.

    • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): Deposit a layer of a material that can function as both an HBL and ETL (e.g., TPBi) to a thickness of ~40 nm.

    • Electron Injection Layer (EIL): Deposit a thin layer of an EIL material (e.g., LiF) with a thickness of ~1 nm.

    • Cathode: Deposit the metal cathode (e.g., Aluminum) to a thickness of ~100 nm.

  • Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Causality: The multi-layer structure of an OLED is designed to facilitate the efficient injection of charge carriers (holes and electrons), their transport to the emissive layer, and their radiative recombination to produce light. The energy levels of each layer must be carefully aligned to ensure a low barrier for charge injection and to confine the excitons within the EML.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics of the encapsulated device using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectrum: Record the EL spectrum at different driving voltages using a spectroradiometer.

  • Efficiency Calculation: From the J-V-L data and the EL spectrum, calculate the key performance parameters:

    • Current Efficiency (cd/A): The ratio of luminance to current density.

    • Power Efficiency (lm/W): The ratio of the total luminous flux to the input electrical power.

    • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected.

  • Lifetime Measurement: Determine the operational stability of the device by monitoring the decrease in luminance over time at a constant current density (e.g., time to 50% of initial luminance, LT₅₀).

Self-Validation: The accuracy of the performance metrics is ensured by using calibrated measurement equipment. Comparing the performance of a device with a standard material (e.g., a well-known host like CBP) fabricated under the same conditions provides a reliable benchmark.

Conclusion

This compound stands out as a highly versatile molecular building block with significant potential in both pharmaceutical and materials science domains. In the pharmaceutical arena, its inherent hydrogen bonding capabilities make it a strong candidate for a coformer to enhance the dissolution and potential bioavailability of poorly soluble drugs. In materials science, its pyridine core offers a platform for designing novel materials for high-efficiency OLEDs.

While direct comparative experimental data for this compound-based materials is still emerging, the foundational principles and the performance of analogous systems strongly suggest a promising future. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and benchmark the performance of their own this compound-based materials, paving the way for innovation in both drug delivery and next-generation electronics.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Pyridin-4-yl)phenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(Pyridin-4-yl)phenol, a compound requiring meticulous handling due to its inherent hazards. By understanding the principles behind these procedures, you can ensure the safety of yourself, your colleagues, and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's risks is paramount. This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1]

  • Serious Eye Damage: It poses a significant risk of causing serious damage to the eyes upon contact.[1]

Given its structural similarity to both phenol and pyridine, it is prudent to consider the hazards associated with these parent compounds as well. Phenol is known to be highly toxic and corrosive, capable of causing severe skin burns and systemic toxicity.[2][3][4] Pyridine is a flammable and toxic liquid that can cause irritation to the skin, eyes, and respiratory system. Therefore, a cautious and well-informed approach is essential.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following personal protective equipment must be worn at all times when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and accidental eye contact.

  • Hand Protection: Chemically resistant gloves are essential. Given the phenolic component, materials such as butyl rubber or neoprene are recommended over standard nitrile gloves for extended contact.[5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Protective Clothing: A fully buttoned laboratory coat must be worn to protect the skin from potential contamination.

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Waste Segregation and Collection: The First Step to Proper Disposal

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all this compound waste. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, screw-top cap.[6][7]

  • Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" label.[8] The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).

    • The date the waste was first added to the container.

    • The name of the principal investigator or responsible party.

  • Waste Types:

    • Solid Waste: Collect unreacted this compound, contaminated weigh boats, and filter papers in the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with incompatible solvents.

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels that are contaminated with this compound should be placed in a sealed bag within the solid waste container to minimize dust exposure. For grossly contaminated glassware, rinse with a suitable solvent and collect the rinsate as hazardous waste before washing.[8]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area (SAA) with secondary containment.[7] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[5]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6]

    • Prevent entry into the affected area until it has been deemed safe by trained professionals.

Final Disposal Procedures: Ensuring Regulatory Compliance

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[2][8] All waste containing this compound is considered hazardous and must be managed by a licensed hazardous waste disposal vendor.

Disposal Workflow:

The following diagram outlines the decision-making process for the disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Place in 'Hazardous Solid Waste' Container segregate->solid_waste Solid liquid_waste Place in 'Hazardous Liquid Waste' Container segregate->liquid_waste Liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date and PI Info solid_waste->label_container liquid_waste->label_container store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end Licensed Disposal Vendor Manages Final Treatment contact_ehs->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Pyridin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. The handling of any chemical, including the versatile building block 4-(Pyridin-4-yl)phenol, demands a protocol grounded in rigorous safety practices. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for why each step is critical. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, while a valuable reagent, presents specific risks that dictate our safety protocols.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acute toxicity - Oral, Category 4 (H302): Harmful if swallowed.[1][2]

  • Serious eye damage, Category 1 (H318): Causes serious eye damage.[1][2]

These classifications are the foundation of our personal protective equipment (PPE) selection and handling procedures. The primary routes of exposure are ingestion and direct contact with the eyes. While skin irritation is also a potential hazard with related compounds, the most severe, documented risks for this specific molecule are oral toxicity and severe eye damage.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of convenience but a scientifically driven decision based on the known hazards. For this compound, the following PPE is mandatory.

Eye and Face Protection: Shielding Against Irreversible Damage

The classification of "Serious eye damage, Category 1" indicates that contact can lead to irreversible damage.[1][2] Therefore, robust eye and face protection is non-negotiable.

  • Primary Protection: Chemical splash goggles that form a seal around the eyes are essential. Standard safety glasses do not provide adequate protection against splashes, dust, or vapors.

  • Secondary Protection: When there is a significant risk of splashing, such as during transfers of solutions or reactions that could become exothermic, a face shield should be worn in addition to chemical splash goggles.[4]

Hand Protection: Preventing Dermal Absorption and Contamination

While not classified as a primary skin irritant in all available safety data sheets, the potential for dermal absorption and the general hazards of handling pyridine and phenol derivatives necessitate careful hand protection.[5][6]

  • Glove Selection: Nitrile or neoprene gloves are recommended for handling this compound and its solutions. These materials offer good chemical resistance to a broad range of chemicals. It is crucial to avoid latex gloves, as they may not provide adequate protection.

  • Glove Inspection and Use: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste stream.

Body Protection: Minimizing Exposure

To protect against accidental spills and contamination of personal clothing, appropriate body protection is required.

  • Laboratory Coat: A properly fitting, buttoned laboratory coat made of a material like Nomex® or cotton should be worn at all times.[4]

  • Appropriate Attire: Long pants and closed-toe shoes that cover the entire foot are mandatory in any laboratory setting where hazardous chemicals are handled.[4] Polyester and acrylic clothing should be avoided as they can melt in the presence of certain chemicals or in a fire.[4]

Respiratory Protection: A Precautionary Measure

While not always required for handling small quantities of this compound in a well-ventilated area, respiratory protection should be considered under certain circumstances.

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a certified chemical fume hood.[6] All weighing and handling of powdered this compound should be performed in a fume hood to minimize the risk of inhalation.

  • When to Use a Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary.[7] The type of respirator will depend on the concentration of the airborne substance.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that all safety measures are consistently applied. The following workflow is designed to minimize the risk of exposure when working with this compound.

Preparation and Weighing
  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing your lab coat, long pants, and closed-toe shoes.

  • Work in a Fume Hood: All manipulations of solid this compound must be conducted in a certified chemical fume hood.[6]

  • Gather Materials: Bring all necessary equipment (spatulas, weigh boats, glassware) into the fume hood.

  • Don Gloves and Eye Protection: Put on your chemical splash goggles and nitrile gloves.

  • Weigh the Compound: Carefully weigh the desired amount of this compound. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Clean Up: After weighing, carefully clean any residual powder from the balance and surrounding area within the fume hood using a damp paper towel, which should then be disposed of as chemical waste.

Dissolution and Reaction
  • Add Solvent: Slowly add the solvent to the vessel containing the this compound within the fume hood.

  • Monitor the Reaction: If the compound is being used in a reaction, ensure the setup is secure and that any potential for exothermic reactions is controlled (e.g., with an ice bath).

  • Maintain Ventilation: Keep the fume hood sash at the appropriate height throughout the experiment.

The following diagram illustrates the essential workflow for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Enter Lab with Basic Attire Don_PPE Don Lab Coat, Goggles, Gloves Prep_Area->Don_PPE 1. Suit Up Fume_Hood Work Inside Fume Hood Don_PPE->Fume_Hood 2. Enter Controlled Area Weigh Weigh Solid Compound Fume_Hood->Weigh 3. Begin Work Dissolve Dissolve or Add to Reaction Weigh->Dissolve 4. Proceed with Experiment Clean_Spills Clean Work Area Dissolve->Clean_Spills 5. Post-Experiment Dispose_Waste Dispose of Waste Properly Clean_Spills->Dispose_Waste 6. Waste Management Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE 7. Final Step

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions and reaction mixtures containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour any amount down the drain.
Empty Containers The original container of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Always adhere to your institution's specific hazardous waste disposal procedures.

Emergency Procedures: Being Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Ingestion: If the person is conscious, rinse their mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[8]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-4-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.